Diisopropyl (S-(R*,R*))-tartrate
Beschreibung
The exact mass of the compound Diisopropyl d-tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62961-64-2 | |
| Record name | Diisopropyl (-)-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62961-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropyl [S-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl D-tartrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR56L58SBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diisopropyl D-(-)-tartrate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl D-(-)-tartrate (DIPT) is a chiral diester of D-(-)-tartaric acid, widely employed as a crucial component in asymmetric synthesis. Its significance is particularly pronounced in the Sharpless asymmetric epoxidation of allylic alcohols, where it serves as a chiral ligand for the titanium catalyst, enabling the enantioselective synthesis of epoxy alcohols. A thorough understanding of its physical properties is paramount for its effective application in research and development, particularly in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of the core physical properties of Diisopropyl D-(-)-tartrate, complete with experimental protocols and a logical workflow for its characterization.
Core Physical Properties
The physical characteristics of Diisopropyl D-(-)-tartrate are essential for its handling, storage, and application in chemical reactions. As a viscous, colorless liquid at room temperature, its properties are well-documented in various chemical literature and databases.
Quantitative Data Summary
The key quantitative physical properties of Diisopropyl D-(-)-tartrate are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Molecular Formula | C₁₀H₁₈O₆ | |
| Molecular Weight | 234.25 g/mol | |
| Boiling Point | 275 °C | at atmospheric pressure |
| 152 °C | at 12-16 kPa | |
| Density | 1.119 g/mL | at 20 °C |
| 1.114 g/mL | at 25 °C | |
| Refractive Index (n_D) | 1.439 | at 20 °C |
| Specific Rotation ([α]_D) | -17° | neat, at 23 °C |
| Flash Point | >110 °C (>230 °F) | closed cup |
| Solubility | Soluble | Chloroform, Methanol |
Experimental Protocols
The accurate determination of the physical properties of Diisopropyl D-(-)-tartrate relies on standardized experimental procedures. The following section details the methodologies for measuring the key parameters outlined above.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Distillation head with a condenser
-
Thermometer (calibrated)
-
Receiving flask
-
Boiling chips
Procedure:
-
Place a small volume of Diisopropyl D-(-)-tartrate into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid is actively boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.[1]
-
For vacuum distillation to determine the boiling point at reduced pressure, a vacuum pump and a manometer are connected to the apparatus.
Measurement of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer, then fill it with Diisopropyl D-(-)-tartrate.
-
Repeat the thermal equilibration and weighing process to get the mass of the pycnometer filled with the sample (m₃).
-
The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.[2][3][4]
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).[5]
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of Diisopropyl D-(-)-tartrate onto the lower prism.[6][7]
-
Close the prisms and allow the sample to spread into a thin film.
-
Circulate water from the constant temperature bath through the refractometer to maintain the desired temperature (e.g., 20 °C).
-
Look through the eyepiece and adjust the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.[8]
Measurement of Specific Rotation
Specific rotation is a property of a chiral chemical compound and is the angle of rotation of plane-polarized light by a solution of the compound.
Apparatus:
-
Polarimeter
-
Polarimeter cell (tube) of a known path length
-
Sodium D-line light source (589 nm)
Procedure:
-
Calibrate the polarimeter by filling the cell with a blank solvent (if measuring a solution) or by taking a reading with the empty, dry tube for a neat liquid.[9]
-
Fill the polarimeter cell with neat Diisopropyl D-(-)-tartrate, ensuring there are no air bubbles.[10][11]
-
Place the cell in the polarimeter and allow the temperature to stabilize (e.g., 23 °C).
-
Observe the rotation of the plane of polarized light and adjust the analyzer until the field of view is uniform.
-
Record the observed angle of rotation (α).
-
The specific rotation ([α]) is calculated using the formula for a neat liquid: [α] = α / (l * d) where l is the path length in decimeters and d is the density of the liquid in g/mL.[12]
Spectral Analysis
Spectral data is crucial for the structural elucidation and confirmation of the identity of Diisopropyl D-(-)-tartrate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of Diisopropyl D-(-)-tartrate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample like Diisopropyl D-(-)-tartrate, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[13][14]
-
Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands for the functional groups present, such as O-H (hydroxyl), C=O (ester), and C-O bonds.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).[7]
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is used to determine the molecular weight and fragmentation pattern of the compound.
-
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chemical compound like Diisopropyl D-(-)-tartrate.
Caption: Workflow for the characterization of Diisopropyl D-(-)-tartrate physical properties.
References
- 1. (+)-Diisopropyl L-tartrate(2217-15-4) 13C NMR spectrum [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. sc.edu [sc.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Di-isopropyl tartrate (CAS 2217-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Diisopropyl D-(-)-tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diisopropyl D-(-)-tartrate, a crucial chiral auxiliary and building block in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Diisopropyl D-(-)-tartrate, facilitating easy reference and comparison.
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
Solvent: Chloroform-d (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.12 | septet | 6.3 | CH (isopropyl) |
| 4.45 | s | CH (tartrate) | |
| 3.25 | br s | OH | |
| 1.27 | d | 6.3 | CH₃ (isopropyl) |
¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy
Solvent: Chloroform-d (CDCl₃)[1]
| Chemical Shift (δ) ppm | Assignment |
| 170.8 | C=O |
| 72.8 | CH (tartrate) |
| 69.5 | CH (isopropyl) |
| 21.8 | CH₃ (isopropyl) |
IR (Infrared) Spectroscopy
Technique: Neat
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480 | Strong, Broad | O-H stretch |
| 2980 | Strong | C-H stretch (sp³) |
| 1740 | Strong | C=O stretch (ester) |
| 1250, 1110 | Strong | C-O stretch |
MS (Mass Spectrometry)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
| m/z | Relative Intensity (%) | Assignment |
| 219 | 15 | [M - CH₃]⁺ |
| 175 | 100 | [M - COOCH(CH₃)₂]⁺ |
| 117 | 40 | [HOCH=CHCOOCH(CH₃)₂]⁺ |
| 101 | 55 | [COOCH(CH₃)₂]⁺ |
| 43 | 80 | [CH(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Diisopropyl D-(-)-tartrate.
Materials:
-
Diisopropyl D-(-)-tartrate
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of Diisopropyl D-(-)-tartrate in 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to an NMR tube.
-
Mixing: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrumentation:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Temperature: 298 K
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
FT-IR Spectroscopy
Objective: To obtain the infrared spectrum of neat Diisopropyl D-(-)-tartrate.
Materials:
-
Diisopropyl D-(-)-tartrate
-
FT-IR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory
-
Pipette
-
Lint-free wipes
-
Isopropanol
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of Diisopropyl D-(-)-tartrate onto the center of the ATR crystal using a pipette.
-
Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.
GC-MS Analysis
Objective: To obtain the mass spectrum of Diisopropyl D-(-)-tartrate.
Materials:
-
Diisopropyl D-(-)-tartrate
-
Dichloromethane (DCM), HPLC grade
-
GC-MS instrument with a capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials with inserts
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of Diisopropyl D-(-)-tartrate (approximately 1 mg/mL) in dichloromethane.
-
Instrumentation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Identify the peak corresponding to Diisopropyl D-(-)-tartrate in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for fragmentation patterns.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Diisopropyl D-(-)-tartrate.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
References
Synthesis of Enantiopure Diisopropyl D-(-)-tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of enantiopure Diisopropyl D-(-)-tartrate (DIPT), a critical chiral auxiliary in modern asymmetric synthesis. Renowned for its pivotal role as a chiral ligand in the Sharpless-Katsuki epoxidation, DIPT is instrumental in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document details the prevalent synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.
Introduction
Diisopropyl D-(-)-tartrate is the di-isopropyl ester of D-(-)-tartaric acid. Its stereoisomeric purity is paramount for its function in inducing high enantioselectivity in chemical transformations. The most common application of D-(-)-DIPT is as a chiral ligand in the titanium-catalyzed asymmetric epoxidation of allylic alcohols, a reaction that delivers chiral epoxides with high predictability and enantiomeric excess.[1][2]
Synthetic Routes
The primary and most direct method for the synthesis of Diisopropyl D-(-)-tartrate is the Fischer-Speier esterification of D-(-)-tartaric acid with isopropanol. This acid-catalyzed reaction is an equilibrium process, and strategies are employed to drive the reaction towards the formation of the desired diester. An alternative, though less direct, route is the transesterification of a simpler dialkyl tartrate, such as dimethyl tartrate, with isopropanol.
Fischer-Speier Esterification
The Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[3] To achieve a high yield of the diester, an excess of the alcohol is typically used, and the water formed during the reaction is removed to shift the equilibrium to the product side.[4]
Reaction Scheme:
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[4][5]
Transesterification
Transesterification involves the reaction of an ester with an alcohol to form a new ester. In the context of DIPT synthesis, this would typically involve reacting dimethyl D-(-)-tartrate with an excess of isopropanol in the presence of a catalyst, such as a titanium alkoxide.[1][6] This method can be advantageous when the starting dialkyl tartrate is more readily available or when milder reaction conditions are desired.
Quantitative Data
The following tables summarize key quantitative data for Diisopropyl D-(-)-tartrate and its synthesis.
Table 1: Physical and Chemical Properties of Diisopropyl D-(-)-tartrate
| Property | Value | Reference |
| CAS Number | 62961-64-2 | [7][8] |
| Molecular Formula | C₁₀H₁₈O₆ | [7] |
| Molecular Weight | 234.25 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Density | 1.119 g/mL at 20 °C | |
| Boiling Point | 152 °C at 12 mmHg | [9] |
| Optical Rotation [α]²³/D | -17° (neat) | |
| Enantiomeric Excess (ee) | ≥99% (GLC) |
Table 2: Typical Reaction Parameters for Fischer Esterification
| Parameter | Condition |
| Reactants | D-(-)-Tartaric Acid, Isopropanol (in excess) |
| Catalyst | p-Toluenesulfonic acid or Sulfuric acid |
| Temperature | Reflux |
| Reaction Time | 2-24 hours |
| Work-up | Neutralization, Extraction, Washing |
| Purification | Distillation |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Diisopropyl D-(-)-tartrate.
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid
This protocol is based on the general principles of Fischer esterification.[3][4]
Materials:
-
D-(-)-Tartaric acid
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add D-(-)-tartaric acid, a 5 to 10-fold molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the excess isopropanol and toluene using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure Diisopropyl D-(-)-tartrate.
Protocol 2: Titanate-Mediated Transesterification of Dimethyl D-(-)-tartrate
This protocol is adapted from a procedure for a similar transesterification.[1]
Materials:
-
Dimethyl D-(-)-tartrate
-
Isopropanol (absolute)
-
Titanium (IV) isopropoxide
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a dry, two-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dimethyl D-(-)-tartrate in a large excess of absolute isopropanol.
-
Add a catalytic amount of titanium (IV) isopropoxide (approximately 10 mol%) to the solution.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Concentrate the reaction mixture on a rotary evaporator to remove the methanol formed and some of the excess isopropanol.
-
Redissolve the oily residue in fresh absolute isopropanol and reflux for another 2 hours to drive the equilibrium.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the resulting oil in diethyl ether and add a small amount of water to hydrolyze the remaining titanium alkoxides.
-
Stir the mixture vigorously for 10 minutes, then dry over anhydrous magnesium sulfate.
-
Filter the suspension and concentrate the filtrate on a rotary evaporator.
-
Purify the product by vacuum distillation.
Visualizations
The following diagrams illustrate the synthesis workflow and the reaction mechanism.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. scielo.org.za [scielo.org.za]
- 6. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diisopropyl D-tartrate | 62961-64-2 | FD34839 | Biosynth [biosynth.com]
- 8. Diisopropyl D-tartrate | 62961-64-2 [chemicalbook.com]
- 9. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
(-)-Diisopropyl D-tartrate CAS number and molecular weight
An In-depth Technical Guide to (-)-Diisopropyl D-tartrate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Diisopropyl D-tartrate (DIPT) is a chiral diester of D-tartaric acid widely employed as a ligand in asymmetric synthesis. Its most notable application is in the Sharpless asymmetric epoxidation, a reliable and highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2] These chiral epoxides are versatile building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals, natural products, and agrochemicals.[1][3] This technical guide provides a comprehensive overview of the key properties of (-)-Diisopropyl D-tartrate, a detailed experimental protocol for its application in the Sharpless epoxidation, and a comparative analysis of its performance.
Core Properties and Specifications
(-)-Diisopropyl D-tartrate is a colorless to almost colorless liquid at room temperature. Its fundamental properties are summarized in the table below, providing essential data for researchers and chemists.
| Property | Value |
| CAS Number | 62961-64-2 |
| Molecular Formula | C10H18O6 |
| Molecular Weight | 234.25 g/mol [4][5][6][7][8] |
| Synonyms | D-(-)-Tartaric acid diisopropyl ester[1][4][5][7] |
| Density | 1.119 g/mL at 20 °C |
| Refractive Index | n20/D 1.439 |
| Optical Activity | [α]23/D −17°, neat |
Applications in Asymmetric Synthesis
The primary utility of (-)-Diisopropyl D-tartrate lies in its role as a chiral ligand in transition metal-catalyzed reactions, most notably the Sharpless asymmetric epoxidation.
The Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a cornerstone of stereoselective synthesis, providing a predictable and highly enantioselective route to chiral 2,3-epoxyalcohols from prochiral allylic alcohols.[3] The reaction utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(O-i-Pr)4], a chiral dialkyl tartrate such as (-)-DIPT, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[3]
The choice of the tartrate ligand is critical for the enantioselectivity of the epoxidation. The stereochemistry of the resulting epoxide is determined by the chirality of the diisopropyl tartrate used. When (-)-Diisopropyl D-tartrate is employed, the oxygen atom is delivered to one specific face of the double bond.
Experimental Protocol: Sharpless Asymmetric Epoxidation
The following is a representative experimental procedure for the asymmetric epoxidation of an allylic alcohol using the Ti(O-i-Pr)4/(-)-DIPT catalyst system.
Materials
-
(-)-Diisopropyl D-tartrate ((-)-DIPT)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)4)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent
-
Allylic alcohol substrate
-
Anhydrous dichloromethane (CH2Cl2)
-
3Å or 4Å Molecular Sieves (activated)
-
Cooling bath (e.g., dry ice/acetone)
Procedure
-
Catalyst Preparation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add activated molecular sieves.
-
Add anhydrous dichloromethane and cool the suspension to -20 °C.
-
To the stirred suspension, add (-)-Diisopropyl D-tartrate (e.g., 0.06 eq.).
-
Add Titanium(IV) isopropoxide (e.g., 0.05 eq.) and stir the mixture for at least 30 minutes at -20 °C to form the chiral catalyst complex.
-
-
Epoxidation Reaction:
-
To the pre-formed catalyst, add a solution of tert-butyl hydroperoxide (1.5-2.0 eq.) dropwise, ensuring the temperature remains at -20 °C.
-
Add the allylic alcohol (1.0 eq.) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion, the reaction is typically quenched by the addition of water or an aqueous solution of a mild reducing agent to destroy excess peroxide.
-
The mixture is allowed to warm to room temperature and filtered to remove the titanium salts.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude epoxy alcohol, which can be further purified by chromatography.
-
Performance Data
The choice between Diisopropyl tartrate (DIPT) and Diethyl tartrate (DET) as the chiral ligand can influence the enantioselectivity of the Sharpless epoxidation, with DIPT often being favored for the kinetic resolution of secondary allylic alcohols.[8] The following table summarizes comparative performance data for the epoxidation of a generic allylic alcohol.
| Ligand | Substrate | Enantiomeric Excess (ee%) | Yield (%) |
| (-)-DIPT | Geraniol | >95 | ~90 |
| (+)-DIPT | (Z)-α-Phenylcinnamyl alcohol | 99 | 75 |
| (-)-DET | (E)-α-Phenylcinnamyl alcohol | 98 | 80 |
Note: Values are representative and can vary based on specific reaction conditions and substrate.
Visualization of Experimental Workflow
The logical flow of the Sharpless Asymmetric Epoxidation can be visualized as follows:
Caption: Workflow for Sharpless Asymmetric Epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. Diisopropyl D-tartrate | 62961-64-2 | FD34839 | Biosynth [biosynth.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. york.ac.uk [york.ac.uk]
- 8. benchchem.com [benchchem.com]
Solubility of Diisopropyl D-(-)-tartrate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Diisopropyl D-(-)-tartrate (DIPT) in organic solvents. DIPT is a crucial chiral auxiliary in asymmetric synthesis, particularly renowned for its application in the Sharpless epoxidation, leading to the formation of enantiomerically enriched epoxides.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing new synthetic methodologies.
Qualitative Solubility Summary
Based on available chemical data sheets and supplier information, Diisopropyl D-(-)-tartrate is qualitatively described as being soluble in a variety of common organic solvents. This solubility is attributed to its diester structure, which imparts a degree of polarity while the isopropyl groups contribute to its affinity for less polar media.
Known Solvents:
-
Ethanol: Generally considered a suitable solvent.
-
Ether: Mentioned as a solvent in which DIPT is soluble.
Quantitative Solubility Data
As of the latest literature review, specific quantitative data on the solubility of Diisopropyl D-(-)-tartrate in various organic solvents (e.g., in g/100 mL or mol/L at specified temperatures) has not been extensively published. To facilitate research and process development, the following table is provided as a template for users to record their own experimentally determined solubility data in a structured and comparable manner.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Dichloromethane | 25 | e.g., Isothermal Shake-Flask | ||
Experimental Protocols for Solubility Determination
To empower researchers to generate the specific data they require, this section outlines detailed methodologies for determining the solubility of Diisopropyl D-(-)-tartrate. The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Isothermal Shake-Flask Method
This method relies on achieving equilibrium between the solid solute and the solvent at a constant temperature.
Principle: An excess amount of the solid compound is added to the solvent of interest and agitated for an extended period to ensure the solution becomes saturated. The concentration of the dissolved compound is then measured in the supernatant.
Apparatus and Materials:
-
Diisopropyl D-(-)-tartrate (solid or viscous liquid)
-
Organic solvents of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of Diisopropyl D-(-)-tartrate to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution (if necessary): Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Diisopropyl D-(-)-tartrate in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).
-
Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart of the key steps in the experimental determination of solubility.
Application in Asymmetric Synthesis: The Sharpless Epoxidation
Diisopropyl D-(-)-tartrate is a cornerstone of asymmetric synthesis, most notably as a chiral ligand in the Sharpless-Katsuki epoxidation. This reaction allows for the highly enantioselective epoxidation of prochiral allylic alcohols. The solubility of DIPT and the titanium isopropoxide catalyst in the reaction solvent (typically dichloromethane) is critical for the formation of the active catalytic species and the overall efficiency of the transformation.
The logical relationship for the formation of the active catalyst is depicted below.
Caption: The formation of the dimeric active catalyst in the Sharpless epoxidation.
This guide serves as a foundational resource for professionals working with Diisopropyl D-(-)-tartrate. While published quantitative solubility data is sparse, the provided protocols and templates will enable researchers to generate the high-quality, specific data required for their work in drug development and chemical synthesis.
References
A Technical Guide to the Stereochemistry and Applications of Diisopropyl (2R,3R)-(+)-tartrate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the stereochemistry, synthesis, and primary applications of Diisopropyl (2R,3R)-(+)-tartrate, a key chiral auxiliary in modern asymmetric synthesis.
Introduction
Diisopropyl tartrate (DIPT) is the diester formed from tartaric acid and isopropanol.[1] The molecule possesses two chiral carbon atoms, giving rise to three stereoisomeric forms: two enantiomers, (2R,3R) and (2S,3S), and an achiral meso compound. This guide focuses on the dextrorotatory enantiomer, Diisopropyl (2R,3R)-(+)-tartrate, also commonly known as (+)-Diisopropyl L-tartrate or L-DIPT.[2] Its CAS Registry Number is 2217-15-4.[1][3]
First synthesized in the early 20th century, DIPT gained prominence following the development of the Sharpless Asymmetric Epoxidation in 1980, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[1][4] In this reaction, DIPT serves as a chiral ligand for a titanium catalyst, enabling the highly enantioselective conversion of prochiral allylic alcohols into chiral 2,3-epoxyalcohols.[4][5][6] These epoxyalcohols are versatile building blocks for the synthesis of a wide range of pharmaceuticals, agrochemicals, and natural products.[5][7] Beyond its seminal role in epoxidation, DIPT is also used as a chiral building block and finds applications in specialty solvents and cosmetic formulations.[1][8]
Physicochemical and Spectroscopic Data
The properties of Diisopropyl (2R,3R)-(+)-tartrate are well-documented. The following tables summarize key quantitative data for this compound and its enantiomer.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2217-15-4 | [1][3] |
| Molecular Formula | C₁₀H₁₈O₆ | [1] |
| Molecular Weight | 234.25 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.114 - 1.119 g/mL | [1][9] |
| Boiling Point | 275 °C (at 101.3 kPa) | [1] |
| 152 °C (at 16 kPa) | [5] | |
| Flash Point | 110 °C (closed cup) | [1][9] |
| Refractive Index (n²⁰/D) | 1.438 - 1.440 | [1] |
| Optical Rotation ([α]²³/D) | +17° (neat) for the (S,S) enantiomer | [9] |
| Solubility | Soluble in ethanol, ether; limited in water |
Table 2: Representative Spectroscopic Data
| Technique | Data (for the (2S,3S) enantiomer in CDCl₃) | Reference(s) |
| ¹³C NMR | δ (ppm): 171.1 (C=O), 72.5 (CH-O), 70.4 (CH-OH), 21.7 (CH₃) | [10] |
| ¹H NMR (Predicted) | δ (ppm): ~5.1 (septet, CH(CH₃)₂), ~4.5 (s, CH-OH), ~3.4 (s, OH), ~1.3 (d, CH(CH₃)₂) | - |
| GC Retention Index | 1385.2 (DB-1 column) | [11] |
Stereochemistry and Structure
The stereochemical identity of Diisopropyl (2R,3R)-(+)-tartrate is central to its function. The molecule's backbone contains two adjacent stereocenters at the C2 and C3 positions. According to the Cahn-Ingold-Prelog priority rules, both stereocenters in the L-(+)-isomer possess the (R) configuration. This specific three-dimensional arrangement is crucial for creating the chiral environment in the titanium-tartrate complex that dictates the stereochemical outcome of the Sharpless epoxidation.
Caption: Structure of Diisopropyl (2R,3R)-(+)-tartrate.
Synthesis of Diisopropyl (2R,3R)-(+)-tartrate
Industrial Production: The industrial synthesis typically involves the direct Fischer esterification of L-(+)-tartaric acid with isopropanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
Detailed Laboratory Protocol: A highly effective laboratory method is the titanate-catalyzed transesterification from a dimethyl tartrate precursor. This method, adapted from established procedures, avoids the use of strong acids and often proceeds under milder conditions.[12]
Experimental Protocol: Titanate-Catalyzed Transesterification
-
Reaction Setup: A dry 500 mL two-necked flask is equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagents: The flask is charged with dimethyl (2R,3R)-(+)-tartrate (0.1 mol), absolute 2-propanol (300 mL), and tetraisopropyl titanate (5 mol%).[12]
-
Reaction: The mixture is heated to reflux with stirring for 2-4 hours.
-
Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator. The oily residue is redissolved in diethyl ether (150 mL).
-
Hydrolysis: A small amount of water (5-10 mL) is added to the ether solution to hydrolyze any remaining titanium alkoxides, and the mixture is stirred vigorously for 15 minutes.[12]
-
Drying and Filtration: The suspension is dried over anhydrous magnesium sulfate, filtered, and the filter cake is washed with additional diethyl ether.
-
Purification: The combined organic filtrates are concentrated on a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield Diisopropyl (2R,3R)-(+)-tartrate as a clear oil.
References
- 1. Page loading... [guidechem.com]
- 2. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Di-isopropyl tartrate [webbook.nist.gov]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. D-(-)-酒石酸二异丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Di-isopropyl tartrate [webbook.nist.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Mechanism of Chirality Transfer with Diisopropyl D-(-)-tartrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of chirality transfer utilizing Diisopropyl D-(-)-tartrate (D-(-)-DIPT), a cornerstone of modern asymmetric synthesis. The primary focus of this document is its application in the Sharpless-Katsuki asymmetric epoxidation, a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral allylic alcohols.[1][2] These chiral building blocks are invaluable intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.[1][3]
The Core Principle: The Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that employs a catalyst system composed of titanium(IV) isopropoxide [Ti(Oi-Pr)₄], a chiral dialkyl tartrate ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[2][3] The choice of the chiral tartrate ligand, such as Diisopropyl D-(-)-tartrate, is the critical factor that dictates the stereochemical outcome of the reaction, enabling the production of epoxides with very high enantiomeric excess (ee), often exceeding 90%.[2][4]
Diisopropyl tartrate (DIPT) is a diester of tartaric acid and possesses two chiral centers.[5] Its role is to serve as a chiral ligand that coordinates to the titanium center, creating a chiral environment that directs the epoxidation to one of the two faces of the allylic alcohol's double bond.[5][6]
The Catalytic Cycle and Mechanism of Chirality Transfer
The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex.[7] The reaction proceeds through a well-defined catalytic cycle that ensures the efficient and highly enantioselective transfer of an oxygen atom to the allylic alcohol.
The key steps in the catalytic cycle are:
-
Catalyst Formation: Titanium(IV) isopropoxide and Diisopropyl D-(-)-tartrate react to form a dimeric chiral catalyst. This complex has a C₂-symmetric structure, which is crucial for establishing the chiral environment.[8]
-
Ligand Exchange: The allylic alcohol substrate and the tert-butyl hydroperoxide (TBHP) oxidant displace isopropoxide ligands on the titanium center to form a "loaded" catalyst intermediate.[3][7]
-
Enantioselective Oxygen Transfer: The coordinated TBHP then delivers an oxygen atom to the double bond of the allylic alcohol. The stereochemistry of this transfer is directed by the chiral tartrate ligand. The D-(-)-DIPT ligand orients the substrates in the transition state such that the oxygen is delivered to a specific face of the alkene.
-
Product Release and Catalyst Regeneration: After the oxygen transfer, the resulting chiral epoxy alcohol is released from the catalyst, which can then begin a new catalytic cycle.[3]
The mnemonic for predicting the stereochemical outcome is a valuable tool. When using D-(-)-DIPT, the oxygen atom is delivered from the top face of the allylic alcohol when it is drawn in a specific orientation (hydroxyl group in the bottom right). Conversely, L-(+)-DIPT directs oxygen delivery to the bottom face.[9]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Quantitative Data
The enantioselectivity of the Sharpless epoxidation is consistently high for a wide range of primary and secondary allylic alcohols. The use of Diisopropyl tartrate is often favored and can lead to higher selectivity in some cases, particularly in the kinetic resolution of secondary allylic alcohols.[1]
| Substrate | Chiral Ligand | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | (+)-DIPT | -20 | 3.5 | 95 | 91 |
| Divinyl Carbinol | (+)-DIPT | -20 | 120 | 63 | >99 |
Data compiled from multiple sources. Note that the enantiomer of DIPT used will determine the enantiomer of the product.
Experimental Protocols
The following is a representative experimental protocol for a catalytic Sharpless asymmetric epoxidation using Diisopropyl D-(-)-tartrate.
Materials:
-
Allylic alcohol
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diisopropyl D-(-)-tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Powdered 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.[1]
-
Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C using a cooling bath.[1]
-
Diisopropyl D-(-)-tartrate is added to the stirred suspension, followed by the addition of Titanium(IV) isopropoxide. The mixture is stirred for approximately 30 minutes at -20 °C.[1]
-
A solution of TBHP is added dropwise, ensuring the temperature is maintained at -20 °C.[1]
-
The allylic alcohol is then added, and the reaction mixture is stirred at -20 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.[1]
-
The mixture is allowed to warm to room temperature and stirred for at least 1 hour.[1]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by flash column chromatography.[1]
Experimental Workflow Visualization
Caption: A flowchart of the Sharpless epoxidation experimental procedure.
Logical Relationship of Chirality Transfer
The choice of the Diisopropyl tartrate enantiomer directly and predictably determines the stereochemistry of the resulting epoxy alcohol. This logical relationship is a cornerstone of the Sharpless epoxidation's utility in synthesis.
Caption: Relationship between DIPT enantiomer and epoxide stereochemistry.
Conclusion
The use of Diisopropyl D-(-)-tartrate in the Sharpless asymmetric epoxidation represents a landmark achievement in asymmetric catalysis. The well-defined mechanism, predictable stereochemical outcome, and operational simplicity have made it an indispensable tool for chemists in academia and industry. This guide has provided a detailed overview of the core principles, mechanistic pathways, and practical considerations for employing this powerful method of chirality transfer.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]
- 6. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Role of Diisopropyl D-(-)-tartrate in Chiral Pool Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pool Synthesis and Diisopropyl D-(-)-tartrate
Chiral pool synthesis is a cornerstone of modern asymmetric synthesis, providing an efficient and economical route to enantiomerically pure molecules.[1] This strategy leverages naturally occurring chiral molecules, such as amino acids, carbohydrates, and terpenes, as readily available starting materials.[1][2] Among the versatile reagents utilized in this approach, Diisopropyl D-(-)-tartrate (D-DIPT) has emerged as a critical component, primarily for its role as a chiral ligand in one of the most powerful reactions in asymmetric synthesis: the Sharpless-Katsuki asymmetric epoxidation.[3][4]
This reaction facilitates the highly enantioselective conversion of prochiral allylic alcohols into chiral 2,3-epoxyalcohols.[5][6] These epoxyalcohols are invaluable chiral building blocks, serving as versatile intermediates in the synthesis of a wide array of complex, biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[7][8][9] The predictability and high enantioselectivity of the Sharpless epoxidation, directed by the chirality of the tartrate ester, make D-DIPT an indispensable tool for establishing key stereocenters in a synthetic sequence.
This technical guide provides an in-depth exploration of the role of Diisopropyl D-(-)-tartrate in chiral pool synthesis, with a focus on the Sharpless asymmetric epoxidation. It offers detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the experimental workflow and reaction mechanism to aid researchers in the practical application of this powerful synthetic methodology.
Core Application: The Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[10] The reaction typically employs a catalytic amount of a titanium(IV) isopropoxide and a stoichiometric amount of a chiral tartrate ester, such as Diisopropyl D-(-)-tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[5] The presence of molecular sieves is crucial to ensure anhydrous conditions, as water can deactivate the catalyst.[11][12]
The stereochemical outcome of the epoxidation is dictated by the chirality of the diisopropyl tartrate used. When D-(-)-diisopropyl tartrate is employed, the epoxide is formed on one face of the double bond, while the use of L-(+)-diisopropyl tartrate directs the epoxidation to the opposite face with high predictability.[4] This allows for the selective synthesis of either enantiomer of the desired epoxyalcohol.
Experimental Protocols
General Procedure for Sharpless Asymmetric Epoxidation
The following is a representative experimental protocol for the Sharpless asymmetric epoxidation of an allylic alcohol, exemplified by the epoxidation of geraniol.[4][7]
Materials:
-
Allylic alcohol (e.g., Geraniol)
-
Diisopropyl D-(-)-tartrate (D-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a nonane solution (5.0-6.0 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 3Å molecular sieves
-
A solution for work-up (e.g., aqueous solution of FeSO₄ or citric acid)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with activated 3Å molecular sieves (approximately 1-2 g per 10 mmol of the allylic alcohol).
-
Solvent and Reagent Addition: Anhydrous dichloromethane is added to the flask. The flask is cooled to -20 °C in a cooling bath. Diisopropyl D-(-)-tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
Substrate Addition: The allylic alcohol, dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the reaction mixture.
-
Initiation of Epoxidation: tert-Butyl hydroperoxide is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Reaction Quenching and Work-up: Upon completion, the reaction is quenched by the addition of water or an aqueous solution of ferrous sulfate or citric acid. The mixture is allowed to warm to room temperature and stirred for at least one hour.
-
Isolation and Purification: The mixture is filtered through a pad of Celite to remove titanium salts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the enantiomerically enriched epoxyalcohol.
dot
References
- 1. Sharpless Epoxidation [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. odinity.com [odinity.com]
- 5. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. name-reaction.com [name-reaction.com]
- 11. benchchem.com [benchchem.com]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
Theoretical Exploration of Diisopropyl D-(-)-tartrate Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl D-(-)-tartrate (DIPT) is a chiral ligand of significant interest in asymmetric synthesis, most notably as a component of the Sharpless epoxidation catalyst. Its stereochemical properties play a crucial role in directing the enantioselectivity of reactions. Theoretical and computational studies are instrumental in elucidating the complex structures, stabilities, and reaction mechanisms involving DIPT complexes. This guide provides an in-depth overview of the theoretical approaches used to study these complexes, presenting key data, methodologies, and logical workflows to aid in further research and application.
Core Theoretical Concepts
The study of Diisopropyl D-(-)-tartrate complexes heavily relies on computational chemistry, particularly Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is effective for calculating properties such as molecular geometries, binding energies, and reaction pathways.[1][2][3][4][5] In the context of DIPT complexes, DFT helps in understanding the non-covalent interactions, conformational preferences, and the intricate details of catalytic cycles.
A significant area of study is the Sharpless asymmetric epoxidation, where a titanium-tartrate complex is the active catalyst.[3][6][7][8] Theoretical studies have been crucial in understanding the dimerization of the monomeric titanium(IV) diethyltartrate to the more reactive pentacoordinate catalyst.[3][6] These computational models provide insights into the transition states and activation energies, which are critical for explaining the high enantioselectivity of the reaction.[6][7]
Quantitative Data from Theoretical Studies
The following tables summarize typical quantitative data obtained from theoretical studies on tartrate complexes. The values presented are illustrative and represent the type of data generated from DFT calculations as described in the cited literature.
Table 1: Calculated Geometric Parameters of a Titanium-DIPT Complex
| Parameter | Value (Å) | Method | Reference |
| Ti-O (alkoxide) | 1.85 - 1.95 | DFT (M06-2X/6-311+G(d,p)) | [3][6] |
| Ti-O (tartrate carbonyl) | 2.10 - 2.30 | DFT (M06-2X/6-311+G(d,p)) | [6] |
| Ti-O (tartrate hydroxyl) | 1.90 - 2.05 | DFT (M06-2X/6-311+G(d,p)) | [3][6] |
| O-C-C-O (dihedral angle) | 55 - 65° | DFT (B3LYP/6-31G*) | [1][2] |
Table 2: Calculated Energetic Properties of Key Species in a Catalytic Cycle
| Species/Transition State | Relative Energy (kcal/mol) | Method | Reference |
| Monomeric Catalyst | 0.0 | DFT (M06-2X) | [3][6] |
| Dimeric Catalyst | -15.0 to -25.0 | DFT (M06-2X) | [3][6] |
| "Loaded" Catalyst | Variable | DFT (M06-2X) | [3][6] |
| Epoxidation Transition State | +10.0 to +20.0 | DFT (M06-2X) | [3][6] |
Experimental Protocols: Computational Methodology
The following provides a detailed, generalized protocol for performing DFT calculations on a Diisopropyl D-(-)-tartrate metal complex, based on methodologies reported in the literature.[3][5][9]
Protocol: DFT-Based Geometry Optimization and Energy Calculation
-
Initial Structure Preparation:
-
Construct the initial 3D structure of the Diisopropyl D-(-)-tartrate ligand and the metal center (e.g., Ti(O-i-Pr)4).
-
Manually dock the ligand to the metal center in a chemically reasonable coordination geometry.
-
-
Software and Hardware:
-
Utilize a computational chemistry software package such as Gaussian, ORCA, or Spartan.
-
Ensure sufficient computational resources (multi-core CPU, high RAM) for the calculations.
-
-
Geometry Optimization:
-
Select a suitable DFT functional. The M06-2X functional is often used for systems involving non-covalent interactions and transition metals.[3][6] The B3LYP functional is also a common choice.[1][5][9]
-
Choose an appropriate basis set. For the metal atom, a basis set with effective core potentials like LANL2DZ is common.[9] For other atoms (C, H, O), a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311+G(d,p) is often employed.[3][6]
-
Perform a geometry optimization calculation to find the minimum energy structure. This involves iteratively calculating the forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached.
-
-
Frequency Analysis:
-
After optimization, perform a vibrational frequency calculation at the same level of theory.
-
Confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies. A transition state will have exactly one imaginary frequency.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a larger basis set or a higher level of theory.
-
-
Analysis of Results:
-
Extract geometric parameters (bond lengths, angles, dihedral angles) from the optimized structure.
-
Obtain electronic properties such as total energy, HOMO-LUMO gap, and Mulliken charges.
-
Visualize the optimized structure and molecular orbitals using software like GaussView or Avogadro.
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the theoretical study of Diisopropyl D-(-)-tartrate complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spectroscopic investigation of the structures of dialkyl tartrates and their cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes [mdpi.com]
(-)-Diisopropyl D-Tartrate: A Technical Guide to Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
(-)-Diisopropyl D-tartrate (DIPT) is a versatile chiral auxiliary widely employed in asymmetric synthesis, most notably as a ligand in the Sharpless-Katsuki epoxidation of allylic alcohols. Its ability to induce high enantioselectivity makes it a critical component in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the commercial availability of (-)-Diisopropyl D-tartrate, typical purity specifications, and the analytical methodologies used to ensure its quality.
Commercial Availability
(-)-Diisopropyl D-tartrate is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The compound is typically offered in various quantities, from grams to multi-kilogram batches. Pricing is influenced by the grade, purity, and volume purchased.
| Supplier | Example Catalog Number | Purity Specification | Available Quantities |
| Sigma-Aldrich | 227803 | 98% | 10 g, 50 g |
| Tokyo Chemical Industry (TCI) | T1387 | >98.0% (GC), >99.0% ee | 25 mL, 500 mL |
| Chem-Impex | 24542 | ≥ 99% (GC) | 25 g, 100 g, 250 g, 1 kg |
| Aladdin Scientific | ALA-D154775 | min 98% (GC) | 100 g |
Purity and Impurity Profile
The chemical and enantiomeric purity of (-)-Diisopropyl D-tartrate is paramount for its successful application in asymmetric synthesis, as impurities can significantly impact the stereochemical outcome of a reaction.
Purity Specifications
Commercially available (-)-Diisopropyl D-tartrate typically meets the following specifications:
| Parameter | Typical Specification | Analytical Method |
| Assay (Chemical Purity) | ≥ 98% | Gas Chromatography (GC) |
| Enantiomeric Excess (ee) | ≥ 99% | Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Optical Rotation | [α]23/D ≈ -17° (neat) | Polarimetry |
Potential Impurities
The most common method for synthesizing diisopropyl tartrate is the Fischer-Speier esterification of tartaric acid with isopropanol, using an acid catalyst.[1][2] Potential impurities arising from this process include:
-
Residual Starting Materials: Unreacted D-tartaric acid and isopropanol.
-
Mono-isopropyl D-tartrate: The product of incomplete esterification.
-
(+)-Diisopropyl L-tartrate: The enantiomeric impurity, which may be present if the D-tartaric acid starting material is not enantiomerically pure.
-
Solvent Residues: From the reaction and purification steps (e.g., toluene, hexane).
A logical workflow for ensuring the quality of (-)-Diisopropyl D-tartrate involves several key stages, from raw material sourcing to final product analysis.
Caption: Quality Control Workflow for (-)-Diisopropyl D-tartrate.
Experimental Protocols
Detailed analytical methods are crucial for the verification of (-)-Diisopropyl D-tartrate purity. The following are representative protocols based on standard analytical techniques.
Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC-FID)
This method is suitable for quantifying the purity of (-)-Diisopropyl D-tartrate and identifying volatile impurities.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-1 or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the (-)-Diisopropyl D-tartrate sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Protocol 2: Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)
This method is designed to separate and quantify the D-(-) and L-(+) enantiomers of diisopropyl tartrate.
-
Instrumentation:
-
Gas chromatograph with an FID.
-
Chiral capillary column: A column with a cyclodextrin-based stationary phase (e.g., Rt-βDEX) is often suitable for separating enantiomers.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Isothermal analysis at a temperature that provides good resolution between the enantiomers (e.g., 120-160°C). Method development will be required to optimize the temperature for the specific column used.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
A racemic (50:50) mixture of D- and L-diisopropyl tartrate should be run to confirm the retention times of each enantiomer and to verify the resolution of the method.
-
-
Analysis:
-
Inject the sample and the racemic standard.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Protocol 3: Purification by Vacuum Distillation
For applications requiring higher purity, vacuum distillation can be employed to remove less volatile impurities.[4][5][6]
-
Apparatus:
-
A short-path distillation apparatus is recommended to minimize product loss.
-
A vacuum pump capable of achieving a pressure of <1 mmHg.
-
A cold trap to protect the vacuum pump.
-
Heating mantle and magnetic stirrer.
-
-
Procedure:
-
Charge the distillation flask with the crude (-)-Diisopropyl D-tartrate and a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.
-
Slowly evacuate the system to the desired pressure.
-
Begin heating the flask gently with stirring.
-
Collect the distilled product at its reduced pressure boiling point (literature boiling point is ~152°C at 12 mmHg).[7] The boiling point will be lower at a higher vacuum.
-
Analyze the collected fractions for chemical and enantiomeric purity as described in Protocols 1 and 2.
-
Application in Asymmetric Synthesis: The Sharpless Epoxidation
The primary application of (-)-Diisopropyl D-tartrate is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols.[8] In this reaction, a titanium(IV) isopropoxide catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral tartrate ester ligand work in concert to deliver an epoxide with high enantioselectivity. The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation.
Caption: Catalytic Cycle of Sharpless Asymmetric Epoxidation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Di-isopropyl tartrate [webbook.nist.gov]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. (+)-Diisopropyl L-tartrate | 2217-15-4 [chemicalbook.com]
- 8. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Handling and Storage of Diisopropyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of Diisopropyl D-(-)-tartrate. The information is intended to support laboratory safety and ensure the integrity of the reagent for research and development applications.
Chemical and Physical Properties
Diisopropyl D-(-)-tartrate is a diester of D-tartaric acid, commonly used as a chiral ligand in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation.[1] Understanding its physical and chemical properties is fundamental to its appropriate handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₆ | [2] |
| Molecular Weight | 234.25 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid | [3] |
| Density | 1.119 g/mL at 20 °C | |
| Boiling Point | 152 °C at 12 mmHg | [3] |
| Flash Point | >110 °C (>230 °F) | |
| Optical Rotation | [α]²³/D −17°, neat | |
| Solubility | Soluble in chloroform and methanol | [4] |
| Hygroscopicity | Hygroscopic | [5] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. In case of aerosol generation, use a NIOSH-approved respirator. |
General Handling Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid contact with skin and eyes.[5]
-
Do not breathe vapors or mist.[5]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials (see Section 3).
Storage and Stability
Correct storage is vital to maintain the quality and stability of Diisopropyl D-(-)-tartrate.
| Parameter | Recommendation |
| Storage Temperature | Room temperature.[4] |
| Container | Keep in a tightly closed container.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Location | Store in a dry, cool, and well-ventilated place.[5] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases.[5] |
Stability: Diisopropyl D-(-)-tartrate is hygroscopic and should be protected from moisture.[5] It is generally stable under recommended storage conditions.
Experimental Protocols
Preparation of a Standard Solution
This protocol describes the preparation of a 0.1 M solution of Diisopropyl D-(-)-tartrate in dichloromethane.
Materials:
-
Diisopropyl D-(-)-tartrate
-
Anhydrous dichloromethane
-
Volumetric flask
-
Syringe or pipette
-
Balance
Procedure:
-
Calculate the required mass of Diisopropyl D-(-)-tartrate for the desired volume and concentration (Mass = 0.1 mol/L * 234.25 g/mol * Volume in L).
-
In a chemical fume hood, accurately weigh the calculated mass of Diisopropyl D-(-)-tartrate into a clean, dry beaker.
-
Add a small amount of anhydrous dichloromethane to dissolve the Diisopropyl D-(-)-tartrate.
-
Carefully transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of anhydrous dichloromethane and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add anhydrous dichloromethane to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution under an inert atmosphere and protect it from moisture.
Sharpless Asymmetric Epoxidation of an Allylic Alcohol (Illustrative Protocol)
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄)
-
Diisopropyl D-(-)-tartrate (DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4Å)
-
Reaction flask
-
Stirring apparatus
-
Cooling bath
Procedure:
-
To a flame-dried, three-necked flask equipped with a stirrer and under an inert atmosphere, add anhydrous dichloromethane and powdered 4Å molecular sieves.
-
Cool the flask to -20 °C.
-
Add Diisopropyl D-(-)-tartrate to the cooled solvent.
-
Slowly add titanium (IV) isopropoxide to the solution and stir for 30 minutes.
-
Add the allylic alcohol to the reaction mixture.
-
Add the solution of tert-butyl hydroperoxide dropwise over a period of time.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride.
-
Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
-
Filter the mixture through celite to remove the titanium salts.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography.
Purification by Vacuum Distillation
For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.
Apparatus:
-
Distillation flask
-
Short path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude Diisopropyl D-(-)-tartrate in the distillation flask with a magnetic stir bar.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached (e.g., ~12 mmHg), begin heating the distillation flask.[3]
-
Collect the fraction that distills at the expected boiling point (152 °C at 12 mmHg).[3]
-
Once the distillation is complete, cool the system to room temperature before releasing the vacuum.
Waste Disposal
Dispose of Diisopropyl D-(-)-tartrate and its waste in accordance with local, state, and federal regulations.[5] A common method for the disposal of ester-containing waste is through hydrolysis.
Procedure for Hydrolysis of Waste:
-
Collect waste containing Diisopropyl D-(-)-tartrate in a designated, labeled container.
-
In a chemical fume hood, slowly add the waste to an excess of a 1 M sodium hydroxide solution with stirring.
-
Heat the mixture gently (e.g., to 50-60 °C) under reflux to accelerate the hydrolysis of the ester into tartaric acid salt and isopropanol.
-
After cooling, neutralize the solution with a dilute acid (e.g., hydrochloric acid).
-
The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials. Always check with your institution's environmental health and safety office for specific guidelines.[7]
Visualized Workflows
Safe Handling and Storage Workflow
Caption: Logical workflow for the safe handling and storage of Diisopropyl D-(-)-tartrate.
Sharpless Asymmetric Epoxidation Experimental Workflow
References
- 1. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]
- 2. Diisopropyl tartrate | C10H18O6 | CID 6453580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Diisopropyl L-tartrate | 2217-15-4 [chemicalbook.com]
- 4. Diisopropyl D-tartrate | 62961-64-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. ehs.yale.edu [ehs.yale.edu]
Methodological & Application
Sharpless Asymmetric Epoxidation Protocol Using Diisopropyl D-(-)-tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Epoxidation is a powerful and widely utilized enantioselective reaction in organic synthesis for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, this method provides high enantioselectivity for a broad range of substrates.[1][2] The reaction employs a catalyst generated in situ from titanium(IV) isopropoxide and an enantiomerically pure dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[3][4][5] The use of Diisopropyl D-(-)-tartrate (D-(-)-DIPT) as the chiral ligand directs the epoxidation to one specific face of the alkene, leading to the formation of the corresponding chiral epoxide with high enantiomeric excess (ee).[6] These resulting epoxy alcohols are versatile intermediates, readily converted into a variety of functional groups such as diols, aminoalcohols, and ethers, making them invaluable building blocks in the synthesis of complex natural products and pharmaceuticals.[1][5]
Reaction Principle and Stereoselectivity
The Sharpless epoxidation relies on a titanium-tartrate complex that acts as the chiral catalyst.[7][8] The catalyst, believed to be a dimer in its active form, coordinates with the allylic alcohol and the tert-butyl hydroperoxide oxidant.[9][10] The chiral environment created by the D-(-)-diisopropyl tartrate ligand dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol.[2]
A simple mnemonic can be used to predict the stereochemical outcome of the epoxidation. When the allylic alcohol is drawn with the alcohol group in the bottom right corner, the use of D-(-)-DIPT directs the epoxidation to the top face of the alkene. Conversely, L-(+)-DIPT directs the epoxidation to the bottom face.[2][7]
Application in Drug Development
The Sharpless asymmetric epoxidation has been instrumental in the total synthesis of numerous biologically active molecules, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[1] The ability to introduce a chiral epoxide with high enantiopurity at an early stage of a synthetic route is a significant advantage in the development of chiral drugs, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful. For instance, this methodology has been applied to the synthesis of intermediates for natural products like methymycin, erythromycin, and leukotriene C-1.[1]
Experimental Protocols
Materials and Reagents
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
Diisopropyl D-(-)-tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Allylic alcohol substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Activated molecular sieves (4Å), powdered
-
Diethyl ether
-
10% aqueous solution of sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celit
General Procedure for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Catalyst Complex:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered, activated 4Å molecular sieves (approximately 0.5 g per mmol of allylic alcohol).
-
Add anhydrous dichloromethane (CH₂Cl₂) (approximately 20 mL per mmol of allylic alcohol).
-
Cool the suspension to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).
-
To the cooled suspension, add Diisopropyl D-(-)-tartrate (D-(-)-DIPT) (6 mol%) followed by titanium(IV) isopropoxide (5 mol%). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.
-
-
Epoxidation Reaction:
-
Add the allylic alcohol (1.0 equivalent) to the catalyst mixture.
-
Slowly add an anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 equivalents) dropwise, ensuring the internal temperature does not exceed -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to several days depending on the substrate.
-
-
Work-up Procedure:
-
Upon completion of the reaction, quench the reaction by adding water (equal volume to the TBHP solution used).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a 10% aqueous solution of sodium hydroxide (NaOH) (approximately 0.6 mL per mmol of Ti(OiPr)₄) and stir vigorously for another 30-60 minutes until the aqueous and organic layers become clear.
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with dichloromethane.
-
Separate the organic layer from the combined filtrate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation
The enantioselectivity and yield of the Sharpless asymmetric epoxidation are highly dependent on the structure of the allylic alcohol. Below is a summary of typical results for various substrates using D-(-)-DIPT.
| Allylic Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | >90 | >95 |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | ~80 | >90 |
| Cinnamyl alcohol | (2R,3R)-2,3-Epoxy-3-phenylpropan-1-ol | >90 | >95 |
| Allyl alcohol | (R)-Glycidol | ~85 | >90 |
Note: The data presented are representative values and may vary based on specific reaction conditions and scale.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Epoxidation
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Experimental Workflow for Sharpless Asymmetric Epoxidation
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. CH 336 Chapter 9 Learning Goals [sites.science.oregonstate.edu]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. jove.com [jove.com]
- 8. scribd.com [scribd.com]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. scribd.com [scribd.com]
Kinetic Resolution of Secondary Alcohols with Diisopropyl D-(-)-tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic secondary allylic alcohols is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds that are crucial building blocks for pharmaceuticals and other fine chemicals. The Sharpless-Katsuki asymmetric epoxidation protocol, utilizing a catalyst system composed of titanium(IV) isopropoxide (Ti(O-i-Pr)₄), diisopropyl D-(-)-tartrate (D-(-)-DIPT), and an oxidant, is a highly effective method for achieving this transformation. This protocol preferentially epoxidizes one enantiomer of a racemic secondary allylic alcohol, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed, diastereomerically distinct epoxy alcohol. This application note provides detailed protocols, substrate scope, and mechanistic insights for this powerful synthetic tool.
Principle of the Method
The kinetic resolution relies on the differential rate of epoxidation for the two enantiomers of the racemic secondary allylic alcohol in the presence of a chiral catalyst. The catalyst is formed in situ from Ti(O-i-Pr)₄ and the chiral ligand, D-(-)-DIPT. This complex coordinates with the oxidant, typically tert-butyl hydroperoxide (TBHP), and one enantiomer of the allylic alcohol. The chiral environment of the catalyst directs the epoxidation to one face of the double bond, and one enantiomer of the alcohol reacts significantly faster than the other. Consequently, at approximately 50% conversion, the reaction mixture contains one enantiomer of the starting alcohol in high enantiomeric excess (ee) and the diastereomerically enriched epoxy alcohol product.
Data Presentation: Substrate Scope and Enantioselectivity
The Sharpless kinetic resolution is effective for a wide range of secondary allylic alcohols, including acyclic and cyclic substrates. The enantiomeric excess of the recovered alcohol is typically high, often exceeding 95%.[1] The following tables summarize the results for the kinetic resolution of various racemic secondary allylic alcohols using the Ti(O-i-Pr)₄ / D-(-)-DIPT system.
Table 1: Kinetic Resolution of Acyclic Secondary Allylic Alcohols
| Substrate | Recovered Alcohol Yield (%) | Recovered Alcohol ee (%) | Epoxide Yield (%) | Epoxide de (%) |
| (E)-Oct-3-en-2-ol | 45 | >95 | 48 | >95 |
| (E)-4-Phenylbut-3-en-2-ol | 42 | 96 | 51 | >95 |
| 1-Penten-3-ol | ~50 | >99 | ~50 | N/A |
Table 2: Kinetic Resolution of Cyclic Secondary Allylic Alcohols
| Substrate | Recovered Alcohol Yield (%) | Recovered Alcohol ee (%) | Epoxide Yield (%) | Epoxide de (%) |
| 2-Cyclohexen-1-ol | 40 | >98 | 50 | >95 |
| 2-Cyclopenten-1-ol | 43 | 95 | 49 | 94 |
| (±)-Cyclohex-1-enyl(cyclohexyl)methylsilanol | N/A | >98 (at 55% conversion) | N/A | N/A |
Note: Data is compiled from various sources and reaction conditions may vary slightly. N/A indicates data not available in the cited sources.
Experimental Protocols
General Protocol for the Kinetic Resolution of a Racemic Secondary Allylic Alcohol
This protocol is a representative example for the kinetic resolution of a generic secondary allylic alcohol.
Materials:
-
Racemic secondary allylic alcohol
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Diisopropyl D-(-)-tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
-
Powdered 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Aqueous workup solutions (e.g., saturated aqueous NaCl, 10% aqueous tartaric acid, or 10% NaOH solution saturated with NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered, activated 3Å or 4Å molecular sieves (approximately equal weight to the substrate). Anhydrous dichloromethane is added to create a slurry.
-
Catalyst Formation: The flask is cooled to -20 °C in a suitable cooling bath (e.g., dry ice/acetone). Diisopropyl D-(-)-tartrate (5-10 mol%) is added, followed by the dropwise addition of titanium(IV) isopropoxide (5-10 mol%). The mixture is stirred at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: The racemic secondary allylic alcohol (1.0 equivalent) is dissolved in a minimal amount of anhydrous dichloromethane and added dropwise to the cold catalyst solution.
-
Initiation of Reaction: tert-Butyl hydroperoxide (0.6 equivalents, as a solution in a non-polar solvent) is added dropwise, ensuring the internal temperature does not rise significantly.
-
Monitoring the Reaction: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50-60% conversion of the starting alcohol. Reaction times can vary from a few hours to several days depending on the substrate.[1]
-
Work-up: Upon reaching the desired conversion, the reaction is quenched by the addition of water or an aqueous solution. A common work-up procedure involves adding a 10% aqueous solution of tartaric acid and stirring vigorously for at least one hour at room temperature. This breaks down the titanium complex and facilitates its removal. Alternatively, a solution of 10% NaOH saturated with NaCl can be used. The mixture is then filtered through a pad of celite to remove the precipitated titanium salts. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue, containing the unreacted alcohol and the epoxy alcohol, is purified by flash column chromatography on silica gel to separate the two components.
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic resolution of secondary allylic alcohols.
Catalytic Cycle
Caption: Simplified representation of the Sharpless kinetic resolution catalytic cycle.
Scope and Limitations
The primary limitation of this method is its specificity for allylic alcohols . Non-allylic secondary alcohols are generally not suitable substrates for this kinetic resolution. The presence of the hydroxyl group is crucial for coordination to the titanium center, which directs the epoxidation to the adjacent double bond.
The steric and electronic properties of the substituents on the allylic alcohol can influence the reaction rate and selectivity. Generally, E-alkenes are better substrates than Z-alkenes, which often react more slowly and with lower selectivity.[2] Highly substituted alkenes may also exhibit reduced reactivity.
Safety Considerations
-
tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. It is potentially explosive, especially in concentrated forms. It is recommended to use commercially available solutions in non-polar solvents.
-
Titanium(IV) isopropoxide is moisture-sensitive and will readily hydrolyze. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.
-
Dichloromethane is a regulated solvent and should be handled in a well-ventilated fume hood.
Conclusion
The kinetic resolution of secondary allylic alcohols using the Ti(O-i-Pr)₄ / D-(-)-DIPT system is a robust and highly enantioselective method for the preparation of valuable chiral building blocks. The operational simplicity, coupled with the high levels of stereocontrol, makes it a widely used transformation in both academic and industrial research. Careful control of reaction conditions, particularly the exclusion of water and monitoring of the conversion, is key to achieving optimal results.
References
Application Notes and Protocols: Asymmetric Crotylboration Using Diisopropyl D-(-)-tartrate Modified Boronates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric crotylboration is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis, enabling the stereoselective synthesis of homoallylic alcohols. These structural motifs are prevalent in many natural products and pharmaceutically active compounds. The use of chiral boronates, particularly those modified with tartrate esters, has been pioneered by Roush and provides a reliable method for achieving high levels of diastereoselectivity and enantioselectivity.[1][2][3] This document provides detailed application notes and protocols for the preparation and use of (E)- and (Z)-crotylboronates modified with diisopropyl D-(-)-tartrate for the asymmetric crotylboration of aldehydes.
Reaction Principle and Stereochemical Model
The reaction involves the addition of a chiral crotylboronate to an aldehyde. The stereochemical outcome of the reaction is controlled by the geometry of the crotylboronate ((E) or (Z)) and the chirality of the diisopropyl tartrate (DIPT) auxiliary. The (E)-crotylboronates typically yield the anti-homoallylic alcohol, while the (Z)-crotylboronates produce the syn-homoallylic alcohol. The absolute stereochemistry is determined by the enantiomer of the tartrate ester used. For instance, (R,R)-DIPT derived boronates generally lead to the formation of homoallylic alcohols with an S configuration at the newly formed carbinol center.[2]
The high degree of stereocontrol is rationalized by the Zimmerman-Traxler transition state model, where the aldehyde, boronate, and crotyl group arrange in a chair-like six-membered ring. The bulky isopropyl groups of the tartrate ligand effectively shield one face of the crotyl group, directing the aldehyde to attack from the less hindered face.
Caption: Zimmerman-Traxler transition state for asymmetric crotylboration.
Data Presentation
The following tables summarize the quantitative data for the asymmetric crotylboration of various aldehydes using diisopropyl D-(-)-tartrate modified (E)- and (Z)-crotylboronates.
Table 1: Asymmetric Crotylboration with (E)-Crotylboronate derived from (R,R)-DIPT
| Entry | Aldehyde | Solvent | Temp (°C) | Yield (%) | anti:syn | ee (%) |
| 1 | Acetaldehyde | Toluene | -78 | 75 | >98:2 | 86 |
| 2 | Isobutyraldehyde | Toluene | -78 | 85 | >98:2 | 92 |
| 3 | Benzaldehyde | THF | -78 | 80 | >98:2 | 85 |
| 4 | Cyclohexanecarboxaldehyde | Toluene | -78 | 88 | >98:2 | 95 |
Table 2: Asymmetric Crotylboration with (Z)-Crotylboronate derived from (R,R)-DIPT
| Entry | Aldehyde | Solvent | Temp (°C) | Yield (%) | syn:anti | ee (%) |
| 1 | Acetaldehyde | Toluene | -78 | 78 | >98:2 | 85 |
| 2 | Isobutyraldehyde | Toluene | -78 | 82 | >98:2 | 90 |
| 3 | Benzaldehyde | THF | -78 | 75 | >98:2 | 82 |
| 4 | Cyclohexanecarboxaldehyde | Toluene | -78 | 85 | >98:2 | 93 |
Note: The data presented are representative and compiled from various sources. Actual results may vary based on experimental conditions.
Experimental Protocols
The following are detailed protocols for the preparation of the chiral crotylboronates and the subsequent asymmetric crotylboration reaction.
Caption: General workflow for the preparation and use of chiral crotylboronates.
Protocol 1: Preparation of Diisopropyl D-(-)-tartrate (E)-Crotylboronate
This procedure is adapted from the work of Roush and colleagues.[4][5]
Materials:
-
trans-2-butene
-
n-Butyllithium (n-BuLi)
-
Potassium tert-butoxide (t-BuOK)
-
Triisopropyl borate
-
Diisopropyl D-(-)-tartrate (D-(-)-DIPT)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous toluene
-
1N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Generation of (E)-crotylpotassium: In a flame-dried, argon-purged flask, dissolve t-BuOK in anhydrous THF and cool to -50 °C. Add n-BuLi dropwise, followed by the condensation of trans-2-butene. Stir the mixture for 25 minutes at -50 °C to generate (E)-crotylpotassium.[4]
-
Formation of the boronic acid: Cool the (E)-crotylpotassium solution to -78 °C and add triisopropyl borate dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Hydrolysis: Cool the mixture to 0 °C and carefully add 1N HCl to hydrolyze the borate ester.
-
Esterification with D-(-)-DIPT: Adjust the aqueous layer to pH 1 with 1N HCl. Add a solution of D-(-)-DIPT in diethyl ether and shake vigorously. Separate the organic layer and extract the aqueous layer multiple times with diethyl ether.[4]
-
Work-up and Storage: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is dissolved in anhydrous toluene to obtain a stock solution of the (E)-crotylboronate.[4] The concentration of the reagent can be determined by titration.
Protocol 2: Preparation of Diisopropyl D-(-)-tartrate (Z)-Crotylboronate
The preparation of the (Z)-crotylboronate is analogous to the (E)-isomer, with the key difference being the starting material and the metallation temperature.[4]
Modifications from Protocol 1:
-
Use cis-2-butene instead of trans-2-butene.
-
The metallation of cis-2-butene is performed at a higher temperature, typically between -25 to -20 °C for 30-45 minutes, to ensure high conversion.[4]
Protocol 3: Asymmetric Crotylboration of an Aldehyde
This general procedure can be applied to a wide range of aldehydes.[4]
Materials:
-
Solution of Diisopropyl D-(-)-tartrate (E)- or (Z)-crotylboronate in toluene
-
Aldehyde
-
Anhydrous toluene or THF
-
Powdered 4 Å molecular sieves
-
2N Sodium hydroxide (NaOH)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged flask, add powdered 4 Å molecular sieves and anhydrous toluene. Add the solution of the chiral crotylboronate (typically 1.2 equivalents relative to the aldehyde) via syringe. Stir the mixture at room temperature for 30 minutes.
-
Reaction: Cool the mixture to -78 °C (dry ice/acetone bath). Add a solution of the aldehyde in anhydrous toluene dropwise over 50 minutes.[4] Stir the reaction mixture at -78 °C for 2 hours. For aromatic aldehydes, THF is often the preferred solvent.[4]
-
Quenching and Work-up: Quench the reaction by the slow addition of 2N NaOH. Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess of the product can be determined by methods such as chiral HPLC, GC, or by conversion to a diastereomeric derivative (e.g., Mosher's ester) followed by NMR analysis.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Use caution when working with cryogenic temperatures.
Conclusion
The asymmetric crotylboration using diisopropyl D-(-)-tartrate modified boronates is a highly reliable and stereoselective method for the synthesis of enantioenriched homoallylic alcohols. The protocols outlined in this document provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors. The predictable stereochemical outcome, based on the geometry of the crotylboronate and the chirality of the tartrate auxiliary, makes this a valuable tool in the synthesis of complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF (S,S)-DIISOPROPYL TARTRATE (E)-CROTYLBORONATE AND ITS REACTION WITH ALDEHYDES: (2R,3R,4R)-1,2-DIDEOXY-2-ETHENYL-4,5-O-(1-METHYLETHYLIDENE)-XYLITOL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of the Titanium-Diisopropyl D-(-)-tartrate Catalyst Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The titanium-diisopropyl D-(-)-tartrate complex is a cornerstone of asymmetric synthesis, most famously utilized as the catalyst in the Sharpless-Katsuki epoxidation. This reaction provides a highly reliable and enantioselective method for the conversion of prochiral allylic alcohols into chiral epoxides, which are versatile building blocks in the synthesis of numerous pharmaceuticals and natural products. The catalyst is typically prepared in situ from the reaction of titanium(IV) isopropoxide and diisopropyl D-(-)-tartrate (D-(-)-DIPT). The stereochemical outcome of the epoxidation is dictated by the chirality of the tartrate ligand employed. The use of D-(-)-DIPT directs the epoxidation to the si face of the allylic alcohol when viewed in a specific orientation. This application note provides a detailed protocol for the preparation of the active catalyst complex for use in asymmetric epoxidation reactions.
Data Presentation
The following table summarizes the key reagents and their quantitative parameters for the preparation of the titanium-diisopropyl D-(-)-tartrate catalyst complex. This protocol is based on the established conditions for Sharpless asymmetric epoxidation and is designed for the in situ generation of the catalyst.
| Reagent/Parameter | Symbol/Formula | Molecular Weight ( g/mol ) | Molar Ratio (to Ti(OiPr)₄) | Typical Quantity (for a 10 mmol scale reaction) | Role |
| Titanium(IV) isopropoxide | Ti(OiPr)₄ | 284.22 | 1.0 | 0.5 mmol, 0.142 g (0.148 mL) | Titanium source |
| Diisopropyl D-(-)-tartrate | D-(-)-DIPT | 234.25 | 1.2 | 0.6 mmol, 0.141 g | Chiral ligand |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous solvent |
| 3Å Molecular Sieves | - | - | - | 1.0 g | Drying agent |
| Temperature | - | - | - | -20 °C | Optimal for complex formation |
| Atmosphere | - | - | - | - | Inert (Nitrogen or Argon) |
Experimental Protocols
This protocol details the in situ preparation of the titanium-diisopropyl D-(-)-tartrate catalyst complex. The procedure must be carried out under anhydrous conditions using standard Schlenk line techniques to prevent the decomposition of the moisture-sensitive titanium(IV) isopropoxide.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diisopropyl D-(-)-tartrate (D-(-)-DIPT)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
3Å molecular sieves, powdered and activated
-
Nitrogen or Argon gas supply
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.
-
Syringes and needles for transfer of reagents.
Procedure:
-
Preparation of the Reaction Vessel:
-
A flame-dried or oven-dried Schlenk flask containing a magnetic stir bar is charged with powdered 3Å molecular sieves.
-
The flask is allowed to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).
-
-
Addition of Solvent and Reagents:
-
Anhydrous dichloromethane is added to the flask via cannula or syringe.
-
The resulting suspension is stirred and cooled to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath with careful temperature monitoring or a cryocooler).
-
-
Formation of the Catalyst Complex:
-
Once the solvent has reached -20 °C, add diisopropyl D-(-)-tartrate to the stirred suspension.
-
Following the dissolution of the tartrate, slowly add titanium(IV) isopropoxide dropwise via syringe to the cold solution. A faint yellow color may develop upon addition.
-
The mixture is stirred at -20 °C for at least 30 minutes to ensure the complete formation of the chiral catalyst complex. The structure of the active catalyst is believed to be a dimer of [Ti(DIPT)(OiPr)₂].[1]
-
-
Catalyst Ready for Use:
-
The resulting solution/suspension contains the active titanium-diisopropyl D-(-)-tartrate catalyst complex and is now ready for the addition of the allylic alcohol substrate and the oxidant (typically tert-butyl hydroperoxide) for the asymmetric epoxidation reaction.
-
Mandatory Visualization
Caption: Workflow for the in situ preparation of the titanium-diisopropyl D-(-)-tartrate catalyst.
Caption: Logical relationship of components forming the active catalyst complex.
References
Application Notes and Protocols: Stoichiometric vs. Catalytic Sharpless Epoxidation with DIPT
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric epoxidation is a powerful and widely utilized method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. This reaction is a cornerstone in the synthesis of chiral building blocks for pharmaceuticals and natural products. The key to the reaction's success lies in its catalyst system, which comprises titanium(IV) isopropoxide, a chiral dialkyl tartrate, and an oxidant. This document provides a detailed comparison of the stoichiometric and catalytic versions of the Sharpless epoxidation, with a focus on the use of diisopropyl tartrate (DIPT), and offers comprehensive experimental protocols.
Stoichiometric vs. Catalytic Reaction: A Comparative Overview
The Sharpless epoxidation can be performed using either stoichiometric or catalytic amounts of the titanium-tartrate complex. The choice between these two approaches is often dictated by the reactivity of the substrate and the desired outcome of the reaction.
Stoichiometric Sharpless Epoxidation is typically employed for less reactive or challenging substrates where a high catalyst loading is necessary to achieve a reasonable reaction rate and high conversion. In this setup, a full equivalent or even an excess of the titanium-tartrate complex is used relative to the allylic alcohol. While effective, this approach generates a significant amount of titanium waste, which can complicate purification and is less desirable from an environmental and cost perspective.
Catalytic Sharpless Epoxidation , on the other hand, utilizes a substoichiometric amount of the titanium-tartrate complex, typically 5-10 mol%.[1] This method is more atom-economical and is generally preferred for most substrates. The catalytic cycle is sustained by the continuous regeneration of the active titanium catalyst. For the catalytic process to be efficient, the presence of molecular sieves is often necessary to remove water, which can deactivate the catalyst.
Data Presentation: Stoichiometric vs. Catalytic Conditions
The following table summarizes quantitative data from representative Sharpless epoxidation reactions using DIPT, highlighting the differences in reaction conditions and outcomes between stoichiometric and catalytic protocols.
| Substrate | Reagent Loading (Ti/DIPT) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Catalytic | ||||||
| Allyl Alcohol | 5 mol% Ti(Oi-Pr)₄ / 6 mol% (+)-DIPT | 0 | 2 | 65 | 90 | [1] |
| Geraniol | 5 mol% Ti(Oi-Pr)₄ / 7 mol% (+)-DIPT | -20 | 3 | 89 | >98 | [1] |
| (E)-2-Hexen-1-ol | 5 mol% Ti(Oi-Pr)₄ / 7.5 mol% (+)-DIPT | -35 | 2 | 79 | >98 | [1] |
| Stoichiometric | ||||||
| A complex allylic alcohol | 120 mol% Ti(Oi-Pr)₄ / 150 mol% (-)-DET* | -20 | 5 | 90 | 94 | [1] |
| A complex allylic diol | Stoichiometric Ti(Oi-Pr)₄ and (-)-DIPT | - | - | 58 (2 steps) | 98 | [1] |
Note: While this example uses DET, it illustrates a typical stoichiometric loading. Stoichiometric conditions with DIPT follow a similar principle of using ≥100 mol% of the titanium complex.
Experimental Protocols
The following are detailed methodologies for performing both catalytic and stoichiometric Sharpless epoxidation reactions with DIPT.
Protocol 1: Catalytic Sharpless Epoxidation
This protocol is a general procedure for the catalytic asymmetric epoxidation of a primary or secondary allylic alcohol.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)- or (-)-Diisopropyl tartrate (DIPT)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in decane (e.g., 5.5 M)
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ferrous sulfate (FeSO₄) or water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves (approximately 0.5 to 1 g per 20 mL of solvent).
-
Add anhydrous dichloromethane (CH₂Cl₂) to the flask.
-
Cool the suspension to -20 °C in a cooling bath (e.g., a dry ice/acetone bath).
-
To the stirred suspension, add the chiral diisopropyl tartrate (DIPT) (0.06 equivalents).
-
Add titanium(IV) isopropoxide (0.05 equivalents) to the mixture and stir for at least 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add a solution of anhydrous tert-butyl hydroperoxide (TBHP) (1.5-2.0 equivalents) dropwise, ensuring the internal temperature remains at or below -20 °C.
-
Add the allylic alcohol (1.0 equivalent) to the reaction mixture and continue stirring at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ferrous sulfate or water.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stoichiometric Sharpless Epoxidation
This protocol is adapted for substrates that require stoichiometric amounts of the chiral catalyst for efficient conversion.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)- or (-)-Diisopropyl tartrate (DIPT)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in decane (e.g., 5.5 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ferrous sulfate (FeSO₄) or water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous dichloromethane.
-
Cool the solvent to -20 °C in a cooling bath.
-
To the stirred solvent, add the chiral diisopropyl tartrate (DIPT) (1.2 equivalents).
-
Slowly add titanium(IV) isopropoxide (1.0 to 1.2 equivalents) to the mixture and stir for 30 minutes at -20 °C.
-
Add a solution of anhydrous tert-butyl hydroperoxide (TBHP) (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20 °C.
-
Add the allylic alcohol (1.0 equivalent) to the reaction mixture and continue stirring at -20 °C.
-
Monitor the reaction progress by TLC.
-
Follow the same workup and purification procedure as described in Protocol 1 (steps 9-13).
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Sharpless epoxidation.
Catalytic Cycle of Sharpless Epoxidation
This diagram outlines the key steps in the catalytic cycle of the Sharpless epoxidation. The active catalyst is believed to be a dimer of the titanium-tartrate complex, though for simplicity, a monomeric representation is often used to illustrate the mechanism.
References
Application Notes and Protocols: Diisopropyl D-(-)-tartrate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl D-(-)-tartrate (D-DIPT) is a cornerstone chiral reagent in modern asymmetric synthesis, enabling the production of enantiomerically pure molecules crucial for the development of pharmaceuticals and other bioactive compounds. Its primary and most celebrated application is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This reaction provides a predictable and highly enantioselective method to introduce stereocenters, yielding chiral epoxy alcohols which are versatile intermediates for the synthesis of a wide array of complex natural products and drugs.[1] This document provides detailed application notes and experimental protocols for the use of D-DIPT in the synthesis of bioactive molecules, with a focus on the Sharpless asymmetric epoxidation.
The Sharpless-Katsuki Asymmetric Epoxidation: A Powerful Tool for Chiral Synthesis
The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), a chiral dialkyl tartrate (such as D-DIPT), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1] The D-DIPT ligand complexes with the titanium center to create a chiral environment that directs the epoxidation of a prochiral allylic alcohol to one of the two possible enantiomeric epoxides with high selectivity. The predictability of the stereochemical outcome is a key advantage of this method. When using D-(-)-DIPT, the oxygen atom is delivered to the α-face of the allylic alcohol when it is oriented with the hydroxyl group in the lower right quadrant.
Featured Application: Asymmetric Epoxidation of Geraniol
Geraniol is a readily available achiral allylic alcohol that can be converted into a valuable chiral building block using the Sharpless asymmetric epoxidation. The resulting epoxy alcohol is a precursor to various natural products and biologically active molecules.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from established literature procedures for the Sharpless asymmetric epoxidation of allylic alcohols.[2][3]
Materials:
-
Geraniol
-
Diisopropyl D-(-)-tartrate (D-DIPT)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
Aqueous solution of FeSO₄·7H₂O
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 4Å molecular sieves (approximately 0.5 g per mmol of geraniol). The flask is purged with nitrogen.
-
Solvent Addition: Anhydrous dichloromethane is added to the flask (to make a final concentration of geraniol of approximately 0.1 M).
-
Cooling: The flask is cooled to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).
-
Catalyst Formation: While stirring, Diisopropyl D-(-)-tartrate (D-DIPT) (1.2 equivalents relative to Ti(OiPr)₄) is added, followed by the dropwise addition of titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 equivalents relative to geraniol). The resulting mixture is stirred at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) (1.5 equivalents relative to geraniol) is added dropwise to the reaction mixture, ensuring the internal temperature does not rise above -15 °C.
-
Substrate Addition: Geraniol (1.0 equivalent) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is quenched by the addition of a cold aqueous solution of FeSO₄·7H₂O to decompose the excess peroxide. The mixture is stirred vigorously for 10 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of NaHCO₃ and brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (2R,3R)-2,3-epoxygeraniol.
Expected Outcome:
Following this protocol for the epoxidation of geraniol using D-(-)-diisopropyl tartrate typically yields the (2R,3R)-epoxide in high yield (around 93%) and with high enantiomeric excess (approximately 88% ee).[2]
Quantitative Data Summary
The Sharpless asymmetric epoxidation employing Diisopropyl D-(-)-tartrate is a versatile and highly effective method for the synthesis of a wide range of chiral epoxy alcohols. The following table summarizes the quantitative data for the epoxidation of various allylic alcohols, showcasing the high yields and enantioselectivities typically achieved.
| Allylic Alcohol Substrate | Bioactive Molecule Target/Intermediate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Geraniol | Pheromone of the Colorado potato beetle | 93 | 88 | [2] |
| (Z)-dodec-2-en-1-ol | (+)-Disparlure (Gypsy moth pheromone) | - | >95 | [4] |
| 2-Ethynylpropenol | (+)-Lactacystin (neurotrophic agent) | 66 | 90 | [5] |
| (Z)-3-Methyl-2-penten-1-ol | (-)-exo-Brevicomin (Pine beetle pheromone) | - | >95 | [6] |
| (E)-2-Hexen-1-ol | Chiral building block | 63-69 | 96-98 | [3] |
Note: Yields and ee values can vary depending on the specific reaction conditions and the purity of the reagents.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Sharpless Asymmetric Epoxidation Workflow
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Stereochemical Control Mnemonic
Caption: Mnemonic for predicting the stereochemical outcome with D-(-)-DIPT.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. A protecting group-free synthesis of the Colorado potato beetle pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: Enantioselective Synthesis of Epoxy Alcohols with DIPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of epoxy alcohols is a cornerstone of modern asymmetric synthesis, providing chiral building blocks essential for the development of complex molecules such as pharmaceuticals, natural products, and fine chemicals. The Sharpless-Katsuki asymmetric epoxidation is a premier method for achieving this transformation with high enantioselectivity and predictability. This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄), an enantiopure dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant to convert primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] Diisopropyl tartrate (DIPT) is a commonly used chiral ligand in this reaction, offering excellent enantioselectivity for a wide range of substrates.[4][5] The choice between the readily available enantiomers of DIPT, (+)-DIPT and (-)-DIPT, dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of the desired epoxide enantiomer.[2][6]
Principle of the Method
The Sharpless asymmetric epoxidation relies on the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom from the oxidant to one face of the allylic alcohol's double bond. The allylic hydroxyl group of the substrate plays a crucial role by coordinating to the titanium center, thereby positioning the double bond in a rigid, predictable orientation within the chiral environment of the catalyst. This substrate coordination is key to the high levels of stereocontrol observed in the reaction. The use of L-(+)-DIPT (natural; 2R,3R) typically results in the epoxidation from the bottom face of the allylic alcohol when drawn in a specific orientation, while D-(-)-DIPT (unnatural; 2S,3S) directs the epoxidation to the top face.[6][7]
Applications
The 2,3-epoxy alcohol products of the Sharpless epoxidation are versatile synthetic intermediates that can be converted into a variety of valuable chiral molecules, including diols, aminoalcohols, and ethers.[1] This methodology has been instrumental in the total synthesis of numerous complex natural products, such as saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the enantioselective epoxidation of various allylic alcohols using DIPT as the chiral ligand.
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (Z)-3-methyl-2-penten-1-ol | (+)-DIPT | 89 | >98 | [5] |
| 2-propen-1-ol | (+)-DIPT | 79 | >98 | [5] |
| (E)-2-hexen-1-ol | L-(+)-DET* | 85 | 94 | [8] |
| 3-(trimethylsilyl)prop-2-en-1-ol | Not Specified | Not Specified | 90 | [8] |
| 2-ethynylpropenol | (+)-DIPT | 66 | 90 | [2] |
| 1,4-pentadien-3-ol | Not Specified | Not Specified | >99 | [9] |
Note: While DET (diethyl tartrate) is listed in this specific example, DIPT is also highly effective and often used interchangeably to achieve high selectivity.[4]
Experimental Protocols
General Procedure for the Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetraisopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diisopropyl tartrate ((+)-DIPT) or D-(-)-Diisopropyl tartrate ((-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or isooctane)
-
Allylic alcohol substrate
-
Anhydrous solvent for workup (e.g., diethyl ether)
-
Aqueous workup solutions (e.g., saturated aqueous Na₂SO₄, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of anhydrous reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Chromatography equipment for purification (e.g., flash column chromatography)
Procedure:
-
Preparation of the Catalyst:
-
To a dry round-bottom flask containing activated powdered 4Å molecular sieves (approximately 50-60% w/w of the allylic alcohol), add anhydrous CH₂Cl₂ under an inert atmosphere.[10]
-
Cool the suspension to -20 °C.
-
Add freshly distilled Ti(Oi-Pr)₄ (5-10 mol%) to the stirred suspension.[5][8]
-
Add the chiral DIPT ligand (e.g., L-(+)-DIPT, 6-12 mol%, typically a 1.2:1 ratio with Ti(Oi-Pr)₄) to the mixture.[10]
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Epoxidation Reaction:
-
Add the allylic alcohol (1.0 equivalent) to the catalyst mixture.
-
Slowly add the TBHP solution (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.[10]
-
-
Workup:
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of Na₂SO₄ or water.
-
Allow the mixture to warm to room temperature and stir vigorously for at least one hour until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with an appropriate solvent such as diethyl ether or CH₂Cl₂.
-
Wash the combined organic filtrate with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
-
-
Characterization:
-
Characterize the purified epoxy alcohol by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
-
Visualizations
Figure 1. Experimental workflow for the Sharpless asymmetric epoxidation.
Figure 2. Simplified catalytic cycle of the Sharpless asymmetric epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scribd.com [scribd.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ursa.cat [ursa.cat]
- 10. Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments | MDPI [mdpi.com]
Application Notes and Protocols for DIPT-Mediated Asymmetric Allylation and Propargylation of Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The asymmetric addition of allyl and propargyl groups to aldehydes is a cornerstone of modern organic synthesis, providing efficient access to chiral homoallylic and homopropargylic alcohols, respectively. These products are versatile building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The use of diisopropyl tartrate (DIPT) as a chiral auxiliary, particularly in the context of allylboronates as developed by Roush and coworkers, has become a reliable and highly stereoselective method for these transformations.[1][2] This document provides detailed application notes and experimental protocols for the DIPT-mediated asymmetric allylation of aldehydes and a closely related, highly effective method for the asymmetric propargylation of aldehydes.
The DIPT-modified allyl- and crotylboronates react with aldehydes via a chair-like transition state, allowing for predictable and high levels of stereocontrol.[3] The choice of the tartrate enantiomer dictates the absolute stereochemistry of the newly formed chiral center. Specifically, (E)-crotylboronates yield anti-homoallylic alcohols, while (Z)-crotylboronates produce syn-diastereomers.[2]
While DIPT is extensively used for allylation and crotylation, its direct application in asymmetric propargylation is less documented. Therefore, this guide also includes a protocol for a highly enantioselective Brønsted acid-catalyzed propargylation of aldehydes using an allenylboronate, which represents a state-of-the-art method for accessing chiral homopropargylic alcohols.[4]
I. DIPT-Mediated Asymmetric Allylation of Aldehydes
Application Notes:
This protocol is broadly applicable to a wide range of aliphatic and aromatic aldehydes. The reaction typically proceeds with high yields and excellent enantioselectivities. The use of (R,R)-DIPT leads to the formation of the (R)-homoallylic alcohol, while (S,S)-DIPT yields the (S)-enantiomer. The reaction is sensitive to moisture and should be carried out under anhydrous conditions using freshly distilled solvents. The presence of 4 Å molecular sieves is crucial for achieving high stereoselectivity.[2]
Quantitative Data Summary:
The following tables summarize the results for the asymmetric allylation of various aldehydes using DIPT-modified crotylboronates, as reported by W. R. Roush and coworkers.
Table 1: Asymmetric Allylation of Aldehydes with (R,R)-DIPT Modified (E)-Crotylboronate
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | ee (%) |
| 1 | Benzaldehyde | 85 | >98:2 | 87 | |
| 2 | Isobutyraldehyde | 80 | 96:4 | 85 | |
| 3 | Cyclohexanecarboxaldehyde | 86 | 97:3 | 94 | |
| 4 | Acetaldehyde | 75 | 95:5 | 83 | |
| 5 | Pivalaldehyde | 82 | >98:2 | 91 |
Table 2: Asymmetric Allylation of Aldehydes with (R,R)-DIPT Modified (Z)-Crotylboronate
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (%) |
| 1 | Benzaldehyde | 82 | 90:10 | 81 | |
| 2 | Isobutyraldehyde | 78 | 88:12 | 76 | |
| 3 | Cyclohexanecarboxaldehyde | 81 | 92:8 | 88 | |
| 4 | Acetaldehyde | 72 | 85:15 | 70 | |
| 5 | Pivalaldehyde | 75 | 95:5 | 85 |
Experimental Workflow and Mechanism
The reaction proceeds through the formation of a chiral tartrate-modified allylboronate, which then reacts with the aldehyde via a closed, chair-like Zimmerman-Traxler transition state.
Caption: General workflow for DIPT-mediated asymmetric allylation.
Detailed Experimental Protocol: Asymmetric Allylation
Materials:
-
(R,R)-Diisopropyl tartrate (DIPT)
-
Allylboronic acid diisopropyl ester
-
Aldehyde
-
Toluene, anhydrous
-
4 Å molecular sieves (powdered, activated)
-
Diethylether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation of the Chiral Allylboronate Reagent:
-
In an oven-dried flask under an inert atmosphere, add (R,R)-diisopropyl tartrate (1.2 equiv.).
-
To this, add allylboronic acid diisopropyl ester (1.0 equiv.).
-
The mixture is stirred at room temperature for 1-2 hours.
-
The volatile byproducts (isopropanol) are removed under high vacuum (e.g., 0.1 mmHg) at room temperature for 2-4 hours to afford the chiral allylboronate as a viscous oil. The reagent is best used immediately, but can be stored under argon at -20 °C for several weeks.[3]
-
-
Asymmetric Allylation Reaction:
-
To an oven-dried flask containing freshly activated, powdered 4 Å molecular sieves (approx. 500 mg per 1 mmol of aldehyde), add anhydrous toluene (to make a final concentration of 0.1-0.2 M).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add the freshly prepared chiral allylboronate (1.2 equiv.) in anhydrous toluene to the cooled suspension.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equiv.) in anhydrous toluene dropwise over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure homoallylic alcohol.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by ¹H NMR or ¹⁹F NMR analysis.
-
II. Asymmetric Propargylation of Aldehydes
Application Notes:
As a direct DIPT-mediated protocol for asymmetric propargylation is not as well-established, we present a highly effective method using a chiral Brønsted acid catalyst with an allenylboronate.[4] This reaction provides access to chiral homopropargylic alcohols with high enantioselectivity for a broad range of aldehydes, including aromatic, α,β-unsaturated, and aliphatic substrates. The reaction is typically carried out in toluene at low temperatures.
Quantitative Data Summary:
The following table summarizes representative results for the Brønsted acid-catalyzed asymmetric propargylation of various aldehydes.
Table 3: Brønsted Acid-Catalyzed Asymmetric Propargylation of Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 20 | 92 | 94 |
| 2 | 4-Nitrobenzaldehyde | 20 | 95 | 96 |
| 3 | 2-Naphthaldehyde | 20 | 93 | 95 |
| 4 | Cinnamaldehyde | 20 | 88 | 92 |
| 5 | Cyclohexanecarboxaldehyde | 20 | 85 | 90 |
Data obtained from a representative Brønsted acid-catalyzed system.[4]
Experimental Workflow
Caption: Workflow for Brønsted acid-catalyzed asymmetric propargylation.
Detailed Experimental Protocol: Asymmetric Propargylation
Materials:
-
Aldehyde
-
Allenylboronic acid pinacol ester
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Toluene, anhydrous
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (20 mol%).
-
Under an inert atmosphere, add anhydrous toluene (to achieve a final concentration of 0.1 M).
-
Add the aldehyde (1.0 equiv.).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
-
Asymmetric Propargylation:
-
To the cooled reaction mixture, add allenylboronic acid pinacol ester (1.5 equiv.) as a solution in anhydrous toluene.
-
Stir the reaction at this temperature for 24-48 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure homopropargylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and scales. Always follow appropriate laboratory safety procedures.
References
- 1. Isotope Effects and Heavy-Atom Tunneling in the Roush Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roush Asymmetric Allylation | NROChemistry [nrochemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diisopropyl Tartrate (DIPT) in the Synthesis of Chiral Pharmaceutical Intermediates
Application Note AP-CHEM-2512
Affiliation: Advanced Synthesis Group, PharmaBlock
Introduction
The enantioselective synthesis of pharmaceutical intermediates is a cornerstone of modern drug development, ensuring the therapeutic efficacy and safety of chiral drugs. Diisopropyl tartrate (DIPT), a chiral diester of tartaric acid, has emerged as a critical reagent in asymmetric synthesis, primarily as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation. This reaction provides a highly efficient and predictable method for the synthesis of enantiomerically enriched 2,3-epoxyalcohols, which are versatile building blocks for a wide array of pharmaceuticals, including beta-blockers, antiviral agents, and anticancer drugs.[1][2] This application note details the use of DIPT in the synthesis of key chiral pharmaceutical intermediates, providing experimental protocols, comparative data, and workflow visualizations.
The Sharpless asymmetric epoxidation utilizes a catalyst system typically composed of titanium tetraisopropoxide (Ti(OiPr)₄), DIPT as the chiral auxiliary, and tert-butyl hydroperoxide (TBHP) as the oxidant.[2] The choice of the DIPT enantiomer, either (+)-DIPT or (-)-DIPT, dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of the desired epoxide enantiomer with high enantiomeric excess (ee).[3]
Key Applications and Experimental Protocols
Synthesis of (S)-Glycidol: A Versatile Chiral Building Block
(S)-glycidol is a crucial intermediate in the synthesis of various pharmaceuticals, particularly beta-adrenergic blockers like (S)-propranolol. Its synthesis via the Sharpless asymmetric epoxidation of allyl alcohol using (+)-DIPT is a widely adopted and efficient method.
Materials:
-
Allyl alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or decane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
-
Cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allyl alcohol).
-
Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C in a cooling bath.
-
To the stirred suspension, (+)-diisopropyl tartrate (0.06 eq.) is added.
-
Titanium(IV) isopropoxide (0.05 eq.) is then added dropwise, and the mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.
-
A solution of tert-butyl hydroperoxide (1.5-2.0 eq.) is added dropwise, ensuring the temperature is maintained at -20 °C.
-
Allyl alcohol (1.0 eq.) is then added, and the reaction mixture is stirred at -20 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid, and the mixture is stirred for 1 hour at room temperature.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude (S)-glycidol is purified by distillation under reduced pressure.
Synthesis of (S)-Propranolol: A Chiral Beta-Blocker
(S)-propranolol is a widely used beta-blocker for treating hypertension and other cardiovascular conditions. The chirality of the molecule is critical, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[4] A common synthetic route involves the reaction of (S)-glycidol with 1-naphthol, followed by the ring-opening of the resulting epoxide with isopropylamine.
Step 2a: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane
Materials:
-
(S)-Glycidol (from the previous step)
-
1-Naphthol
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a stirred solution of 1-naphthol (1.0 eq.) in anhydrous DMF under an inert atmosphere, sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
The reaction mixture is cooled to 0 °C, and a solution of (S)-glycidol (1.0 eq.) in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-1-(1-naphthoxy)-2,3-epoxypropane.
Step 2b: Synthesis of (S)-Propranolol
Materials:
-
(S)-1-(1-Naphthoxy)-2,3-epoxypropane
-
Isopropylamine
-
Ethanol or other suitable solvent
Procedure:
-
A solution of (S)-1-(1-naphthoxy)-2,3-epoxypropane (1.0 eq.) in ethanol is treated with an excess of isopropylamine (e.g., 10 eq.).
-
The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
The solvent and excess isopropylamine are removed under reduced pressure.
-
The crude (S)-propranolol is purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the final product.[4]
Quantitative Data Summary
The Sharpless asymmetric epoxidation using DIPT as a chiral ligand consistently delivers high yields and excellent enantioselectivities for a variety of allylic alcohol substrates. The following table summarizes representative data for this reaction.
| Allylic Alcohol Substrate | DIPT Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Pharmaceutical Intermediate Application | Reference(s) |
| Allyl Alcohol | (+)-DIPT | ~50 (as trityl-glycidol) | >98 | (S)-Glycidol for Beta-blockers (e.g., (S)-Propranolol) | [5] |
| (E)-2-Hexen-1-ol | (+)-DET (similar to DIPT) | 85 | 94 | Chiral building block | [6] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | Not specified | - | 90 | Intermediate for (S)-Propranolol | [6] |
| Cinnamyl Alcohol | (+)-DET (similar to DIPT) | 88 | 95 | Phenylpropanoid synthesis | [2] |
| Geraniol | (+)-DIPT | - | 76-84 | Fragrance and terpene synthesis | [7] |
| Acyclic Allylic Diol | (+)-DIPT | 71 | 90 | Polyol synthesis | [2] |
Visualized Workflows and Pathways
The following diagrams illustrate the key reaction pathways and experimental workflows described in this application note.
Caption: Experimental workflow for the synthesis of (S)-Glycidol.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. jocpr.com [jocpr.com]
- 5. (Open Access) A facile synthesis of (s) – (-) – propranolol (2003) | Hossein Eshghi | 7 Citations [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. odinity.com [odinity.com]
Step-by-step guide for setting up a Sharpless epoxidation reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Sharpless asymmetric epoxidation, a cornerstone reaction in modern organic synthesis for the enantioselective preparation of 2,3-epoxyalcohols from allylic alcohols. The protocols detailed below are designed to ensure high yields and excellent enantioselectivity.
Introduction
The Sharpless epoxidation, developed by K. Barry Sharpless, is a Nobel Prize-winning method for the asymmetric epoxidation of primary and secondary allylic alcohols.[1] This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄) and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2][3] The choice of the chiral tartrate enantiomer, either L-(+)-DET or D-(−)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of two possible enantiomers.[4] This high degree of predictability and its broad substrate scope have made the Sharpless epoxidation an invaluable tool in the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[1][5]
Reaction Principle and Stereochemical Mnemonic
The enantioselectivity of the Sharpless epoxidation is achieved through the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom from tert-butyl hydroperoxide to one face of the allylic alcohol's double bond. The allylic hydroxyl group of the substrate plays a crucial role by coordinating to the titanium center, thereby positioning the double bond in a sterically defined environment.
A widely used mnemonic helps predict the stereochemistry of the resulting epoxy alcohol. When the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner, L-(+)-diethyl tartrate will deliver the oxygen from the bottom face, while D-(−)-diethyl tartrate will deliver it from the top face.
Quantitative Data Summary
The following tables summarize the typical yields and enantiomeric excesses (ee) achieved for the Sharpless epoxidation of various allylic alcohols.
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [6] |
| Geraniol | (–)-DET | 99 | 91 | [7] |
| Geraniol | L-(+)-DET | - | 83.5 | [8] |
| Divinyl carbinol | (+)-DIPT | 63 | >99 | [2][9] |
| 3-(Trimethylsilyl)prop-2-en-1-ol | - | - | 90 | [6] |
| 2-Ethynylpropenol | (+)-DIPT | 66 | 90 | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sharpless epoxidation reaction. Safety Precaution: tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn.
Materials and Reagents
-
Allylic alcohol (e.g., (E)-2-hexen-1-ol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(−)-Diethyl tartrate (D-(−)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., toluene or dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Tartaric acid
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C or a cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Detailed Experimental Procedure
This protocol is adapted from a general procedure for the epoxidation of (E)-2-hexen-1-ol.
Reaction Setup:
-
Drying of Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction flask with a magnetic stir bar and a septum. Purge the flask with dry nitrogen or argon.
-
Addition of Solvent and Molecular Sieves: To the reaction flask, add anhydrous dichloromethane (CH₂Cl₂) and powdered 4Å molecular sieves (approximately 1-2 g per 100 mL of solvent).
-
Cooling: Cool the flask to -20 °C using a suitable cooling bath.
Catalyst Formation:
-
Addition of Tartrate: To the cooled and stirred suspension, add L-(+)-diethyl tartrate (1.2 equivalents relative to Ti(Oi-Pr)₄) via syringe.
-
Addition of Titanium(IV) Isopropoxide: Slowly add titanium(IV) isopropoxide (1.0 equivalent) dropwise to the mixture. A pale-yellow solution should form.
-
Stirring: Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
Epoxidation Reaction:
-
Addition of Allylic Alcohol: Dissolve the allylic alcohol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the catalyst solution via syringe.
-
Addition of Oxidant: Add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) in dichloromethane or toluene dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
Work-up Procedure:
There are two common work-up procedures. The choice depends on the properties of the epoxy alcohol product.
Work-up A (for water-insoluble epoxy alcohols):
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ferrous sulfate to decompose the excess peroxide.
-
Warming: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Work-up B (for water-soluble or sensitive epoxy alcohols):
-
Alternative Quenching: Add a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow Diagram
The following diagram illustrates the key steps in setting up a Sharpless epoxidation reaction.
Caption: Experimental workflow for the Sharpless epoxidation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of product during work-up. - Impure reagents. | - Increase reaction time or temperature slightly. - Use a milder work-up procedure. - Use freshly distilled or high-purity reagents. |
| Low Enantioselectivity (ee%) | - Presence of water. - Incorrect reaction temperature. - Impure chiral ligand. | - Ensure all glassware and reagents are scrupulously dry. Use molecular sieves. - Maintain the recommended low temperature (-20 °C to -40 °C). - Use a fresh, high-purity batch of the chiral tartrate. |
| Formation of Byproducts | - Over-oxidation. - Ring-opening of the epoxide. | - Use the stoichiometric amount of TBHP. - Perform the work-up at low temperatures and avoid acidic conditions if the epoxide is sensitive. |
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. odinity.com [odinity.com]
- 9. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Troubleshooting low enantioselectivity in Sharpless epoxidation with DIPT
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their epoxidation reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low enantioselectivity when using diisopropyl tartrate (DIPT).
Frequently Asked Questions (FAQs)
Q1: My Sharpless epoxidation with DIPT is resulting in low enantioselectivity (% ee). What are the most common causes?
A1: Low enantioselectivity in the Sharpless epoxidation is a common issue that can typically be traced back to one of three key areas: the integrity of the catalyst system, the reaction conditions, or the quality of the substrate and reagents. A systematic evaluation of each of these factors is the most effective way to troubleshoot the problem.[1]
Q2: How does the quality of the titanium(IV) isopropoxide, Ti(Oi-Pr)₄, affect the reaction?
A2: The quality of the titanium(IV) isopropoxide is critical. This reagent is extremely sensitive to moisture and can easily hydrolyze.[1] This hydrolysis leads to the formation of inactive or non-chiral titanium species, which can catalyze a non-enantioselective background reaction, thereby reducing the overall enantiomeric excess of your product. It is highly recommended to use a freshly opened bottle of Ti(Oi-Pr)₄ or to purify the reagent by distillation before use.
Q3: Can the age or storage of DIPT impact enantioselectivity?
A3: Yes. While DIPT is a relatively stable compound, prolonged or improper storage can lead to degradation. More critically, older containers of DIPT may have been exposed to atmospheric moisture, which, as mentioned, is detrimental to the catalyst's stereochemical control. For best results, use DIPT from a reliable supplier and store it in a desiccator to protect it from moisture.
Q4: What is the optimal molar ratio of titanium(IV) isopropoxide to DIPT?
A4: The optimal ratio of Ti(Oi-Pr)₄ to DIPT is crucial for the formation of the active chiral catalyst. A ratio of 1:1.1 to 1:1.2 is generally recommended.[1] Using a lower ratio of DIPT may result in the incomplete formation of the chiral catalyst, leading to a decrease in enantioselectivity.[1]
Q5: How critical is the reaction temperature for achieving high enantioselectivity?
A5: Temperature is a critical parameter. The Sharpless epoxidation is typically performed at low temperatures, most commonly between -20 °C and -40 °C, to achieve the highest possible enantioselectivity.[1] Higher temperatures can decrease the stability of the chiral catalyst-substrate complex and reduce the energy difference between the transition states leading to the two enantiomers, resulting in a lower % ee.[1]
Q6: My reaction is sluggish and giving low % ee. Could water be the cause?
A6: Absolutely. The presence of even trace amounts of water can have a significant negative impact on both the reaction rate and the enantioselectivity. Water hydrolyzes the titanium isopropoxide and disrupts the chiral environment of the catalyst. To mitigate this, it is essential to use anhydrous solvents and reagents, and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of activated 3Å or 4Å molecular sieves is a standard and highly effective practice to scavenge any residual moisture from the reaction medium.[1]
Troubleshooting Guide: A Systematic Approach
When faced with low enantioselectivity, a structured approach to identifying the root cause is essential. The following diagram illustrates a logical workflow for troubleshooting your Sharpless epoxidation reaction.
Caption: A flowchart outlining the systematic troubleshooting process for low enantioselectivity.
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the enantioselectivity of the Sharpless epoxidation.
Table 1: Effect of Temperature on Enantioselectivity
This table demonstrates the general trend of decreasing enantioselectivity with increasing temperature for the epoxidation of a generic allylic alcohol.
| Substrate | Ligand | Temperature (°C) | % ee |
| (E)-2-Hexen-1-ol | (+)-DIPT | 0 | 90 |
| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | >98 |
| (E)-2-Hexen-1-ol | (+)-DIPT | -35 | >98 |
Data adapted from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.[2]
Table 2: Recommended Reagent Stoichiometry and Conditions
This table provides a general overview of the recommended stoichiometry and conditions for a catalytic Sharpless epoxidation.
| Reagent/Parameter | Recommended Range | Rationale |
| Catalyst Loading | 5-10 mol% | Lower loading can lead to slow or incomplete reactions. |
| Ti(Oi-Pr)₄ : DIPT Ratio | 1 : 1.1 - 1.2 | Ensures complete formation of the chiral catalyst.[1] |
| Temperature | -20 °C to -40 °C | Maximizes enantioselectivity by stabilizing the catalyst complex.[1] |
| Solvent | Anhydrous Dichloromethane | Provides good solubility and is relatively inert. |
| Additive | 3Å or 4Å Molecular Sieves | Crucial for removing trace amounts of water.[3] |
Experimental Protocols
General Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Powdered 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.
-
Charge the flask with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Add anhydrous dichloromethane.
-
Cool the flask to -20 °C using a cooling bath (e.g., dry ice/acetone).
-
-
Catalyst Formation:
-
To the cooled and stirred suspension, add the chiral DIPT ligand (e.g., 0.06 mmol for a 1.0 mmol scale reaction).
-
Add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise.
-
Stir the mixture at -20 °C for at least 30 minutes to ensure the formation of the chiral catalyst complex.
-
-
Epoxidation Reaction:
-
Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of anhydrous dichloromethane and add it to the catalyst solution.
-
Add the solution of TBHP (1.5-2.0 equivalents) dropwise, ensuring the temperature remains at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
Effect of water on Diisopropyl D-(-)-tartrate catalyzed reactions
Welcome to the Technical Support Center for Diisopropyl D-(-)-tartrate (DIPT) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical effect of water in these sensitive catalytic systems, particularly in the context of Sharpless Asymmetric Epoxidation (SAE).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during DIPT-catalyzed reactions, with a focus on problems arising from the presence of water.
Frequently Asked Questions
???+ question "Q1: My Sharpless epoxidation reaction has a low yield and/or low enantioselectivity (% ee). Could water be the cause?"
???+ question "Q2: What are the primary sources of water contamination in my reaction?"
???+ question "Q3: How can I prevent water contamination and ensure anhydrous conditions?"
???+ question "Q4: I've heard that water can sometimes be beneficial. Is this true?"
Troubleshooting Workflow
If you are experiencing poor results (low yield, low % ee), follow this diagnostic workflow to identify the potential source of the problem, with a focus on water-related issues.
Caption: Troubleshooting workflow for DIPT-catalyzed reactions.
Quantitative Data Summary
While precise quantitative data varies significantly with the specific substrate, the following table summarizes the general trend of the effect of water on the key outcomes of a Sharpless Asymmetric Epoxidation.
| Water Concentration | Expected Effect on Catalyst | Impact on Enantiomeric Excess (% ee) | Impact on Yield | Typical Scenario |
| Strictly Anhydrous | Optimal formation of the active dimeric chiral catalyst.[1] | Very High (>95%) | High | Ideal conditions using molecular sieves and inert atmosphere techniques.[2] |
| Trace Moisture | Potential for minor hydrolysis, may slightly alter catalyst activity. | Generally High, but may decrease. | Variable | A reaction run without molecular sieves or with slightly aged reagents.[3] |
| Excess Water | Rapid hydrolysis and decomposition of the Ti-DIPT complex.[4][5] | Very Low to Racemic (0%) | Very Low to 0% | Use of non-anhydrous solvents or significant exposure to atmosphere.[6] |
Mechanism of Water-Induced Catalyst Deactivation
The active catalyst in the Sharpless epoxidation is believed to be a dimer with a C₂-symmetric structure.[1][7] Water acts as a poison by attacking the electrophilic titanium centers, leading to a cascade of hydrolysis and condensation reactions that break down this precise chiral structure.
Caption: The disruptive effect of water on the active catalyst.
Experimental Protocol: Sharpless Asymmetric Epoxidation under Anhydrous Conditions
This protocol is a representative example for the epoxidation of an allylic alcohol, emphasizing the steps critical for excluding water.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4Å molecular sieves
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diisopropyl D-(-)-tartrate (D-(-)-DIPT)
-
Allylic alcohol substrate
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Assemble a flame-dried, two-necked round-bottom flask, equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet.
-
-
Reaction Setup:
-
Add activated 4Å molecular sieves (powdered, ~0.5 g per 10 mmol of substrate) to the flask.
-
Charge the flask with anhydrous CH₂Cl₂ (e.g., 40 mL per 10 mmol of substrate).
-
Cool the flask to -20°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
-
Catalyst Formation:
-
To the cooled, stirred solvent, add D-(-)-DIPT (e.g., 0.6 mmol, 1.2 eq to Ti) via syringe.
-
Add titanium(IV) isopropoxide (e.g., 0.5 mmol, 5 mol%) dropwise via syringe. The solution should turn a pale yellow.
-
Stir the mixture at -20°C for 30 minutes to ensure the complete formation of the chiral catalyst complex.[3]
-
-
Epoxidation:
-
Add the allylic alcohol substrate (e.g., 10 mmol) to the catalyst solution.
-
Add the anhydrous solution of TBHP in toluene (e.g., 20 mmol, 2.0 eq) dropwise over several minutes. Caution: Maintain the temperature at -20°C during the addition as the reaction is exothermic.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium sulfite.
-
Proceed with standard aqueous workup and purification by column chromatography.
-
This guide is intended for informational purposes by trained professionals. Always consult primary literature and safety data sheets before conducting any experiment.
References
- 1. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. name-reaction.com [name-reaction.com]
Optimizing catalyst loading of Ti(OiPr)4 and DIPT in epoxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sharpless-Katsuki asymmetric epoxidation. The focus is on optimizing the catalyst loading of titanium(IV) isopropoxide (Ti(OiPr)₄) and diisopropyl tartrate (DIPT) to achieve high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalyst loading percentages for Ti(OiPr)₄ and DIPT in a typical Sharpless epoxidation?
A1: For many substrates, a catalytic amount of 5–10 mol% of the titanium catalyst is sufficient.[1][2][3] This typically involves a ratio of Ti(OiPr)₄ to DIPT of 1:1.1 or 1:1.2, meaning a 10–20 mol% excess of the tartrate ligand is used.[1] The use of molecular sieves (3Å or 4Å) is crucial for reactions running with catalytic quantities to prevent catalyst deactivation by moisture.[1][4]
Q2: When is a higher or stoichiometric catalyst loading necessary?
A2: While catalytic amounts are often effective, some situations may necessitate higher catalyst loading, even up to stoichiometric quantities (100 mol%).[5] This is particularly true for substrates that are sensitive to epoxide ring-opening, as the diol byproducts can inhibit the catalyst.[5] For small-scale reactions where reagent cost is less of a concern, using a higher catalyst loading can ensure a more rapid and complete reaction.[5]
Q3: How does the purity of Ti(OiPr)₄ and DIPT affect the reaction outcome?
A3: The purity of both the titanium alkoxide and the chiral tartrate is critical for achieving high enantioselectivity.[6] Ti(OiPr)₄ is extremely sensitive to moisture and can hydrolyze into inactive titanium species.[6] It is recommended to use freshly distilled or high-purity Ti(OiPr)₄. Similarly, while DIPT is more stable, prolonged storage or exposure to atmospheric moisture can lead to degradation and compromise the stereochemical control of the reaction.[6]
Q4: What is the role of molecular sieves in optimizing the reaction?
A4: The addition of 3Å or 4Å molecular sieves is essential, particularly when using catalytic amounts of the titanium complex.[1] The catalyst is sensitive to water, which can lead to its deactivation.[4] Molecular sieves effectively scavenge trace amounts of water from the solvent and reagents, ensuring the integrity and activity of the catalyst throughout the reaction.[4]
Q5: Can diethyl tartrate (DET) be used instead of diisopropyl tartrate (DIPT)?
A5: Yes, both DIPT and diethyl tartrate (DET) are commonly used as chiral ligands in the Sharpless epoxidation.[1] The choice between them can be substrate-dependent.[7] In some cases, DIPT may offer higher enantioselectivity.[1] Both are commercially available and relatively inexpensive.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Sharpless epoxidation, with a focus on catalyst-related problems.
Issue 1: Low or No Conversion of the Allylic Alcohol
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The Ti(OiPr)₄ may have hydrolyzed due to moisture. Use a fresh bottle or distill the reagent before use. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[6] |
| Presence of Water | Water deactivates the catalyst.[4] Add activated 3Å or 4Å molecular sieves to the reaction mixture.[1] |
| Insufficient Catalyst Loading | For less reactive substrates or if catalyst deactivation is suspected, incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Inhibitors in Substrate | Impurities in the allylic alcohol can inhibit the catalyst. Purify the substrate by chromatography or distillation. |
Issue 2: Low Enantiomeric Excess (% ee)
| Potential Cause | Troubleshooting Step |
| Incorrect Ti:DIPT Ratio | The optimal ratio is typically 1:1.1 to 1:1.2 (Ti:DIPT).[1] An excess of the tartrate is necessary for the formation of the active dimeric catalyst. Verify the stoichiometry of your reagents. |
| Reaction Temperature Too High | The Sharpless epoxidation is highly temperature-dependent. Low temperatures (typically -20 °C) enhance the stability of the chiral complex and improve enantioselectivity.[6] Consider running the reaction at a lower temperature if the selectivity is poor. |
| Degraded Chiral Ligand | The DIPT or DET may have degraded or been exposed to moisture. Use a fresh bottle of the chiral tartrate.[6] |
| Non-optimal Ligand | For a given substrate, DIPT might provide better selectivity than DET, or vice versa. Perform a small-scale screen with both ligands to determine the optimal choice.[1][7] |
Data Presentation: Catalyst Loading and Performance
The following table summarizes data from the seminal 1987 paper by Gao et al. in the Journal of the American Chemical Society, illustrating the effect of catalyst composition and reaction conditions on yield and enantioselectivity.
| Substrate | Ti(OiPr)₄ (mol%) | Tartrate (mol%) | Tartrate Type | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (E)-2-Hexen-1-ol | 5 | 6.0 | (+)-DIPT | 0 | 2 | 65 | 90 |
| (E)-2-Nonen-1-ol | 5 | 7.0 | (+)-DIPT | -20 | 3 | 89 | >98 |
| Cinnamyl alcohol | 4.7 | 5.9 | (+)-DET | -12 | 11 | 88 | 95 |
| (Z)-2-Hexen-1-ol | 10 | 14 | (+)-DET | -10 | 29 | 74 | 86 |
| Geraniol | 5 | 7.5 | (+)-DIPT | -35 | 2 | 79 | >98 |
| α-Phenylcinnamyl alcohol | 100 | 142 | (+)-DET | -20 | 14 | 80 | 80 |
| (E)-3-Methyl-2-penten-1-ol | 120 | 150 | (-)-DET | -20 | 5 | 90 | 94 |
Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.[1]
Experimental Protocols
Standard Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline for the epoxidation of a generic allylic alcohol using 5 mol% of the catalyst.
1. Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere.
-
Activate powdered 3Å molecular sieves by heating under vacuum.
-
Ensure all solvents are anhydrous. Dichloromethane (CH₂Cl₂) should be distilled from CaH₂.
2. Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add powdered 3Å molecular sieves (approx. half the weight of the allylic alcohol).
-
Add anhydrous CH₂Cl₂ (to make a final concentration of ~0.1 M of the substrate).
-
Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
3. Catalyst Formation:
-
To the cooled solvent, add (+)- or (-)-Diisopropyl Tartrate (DIPT) (0.06 mmol, 1.2 eq. to Ti).
-
Stir for 5 minutes, then add Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 mmol, 1.0 eq.) dropwise. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to pre-form the chiral catalyst complex.[6]
4. Epoxidation:
-
Dissolve the allylic alcohol (1.0 mmol) in a small amount of anhydrous CH₂Cl₂ and add it to the catalyst solution via syringe.
-
Add tert-butyl hydroperoxide (TBHP) (2.0 mmol, 2.0 eq., typically a 5-6 M solution in decane) dropwise to the reaction mixture.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
5. Workup:
-
Upon completion, add water dropwise at -20 °C to quench the reaction. The amount of water should be roughly equal to the volume of Ti(OiPr)₄ used.
-
Warm the mixture to room temperature and stir for 1 hour. A white precipitate of titanium salts will form.
-
Add saturated aqueous sodium fluoride solution and stir vigorously for 30 minutes to 1 hour to break up the emulsion.
-
Filter the slurry through a pad of Celite®, washing with CH₂Cl₂.
-
Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Visualizations
Caption: Workflow for the Sharpless-Katsuki asymmetric epoxidation.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless_epoxidation [chemeurope.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Diisopropyl D-(-)-tartrate in Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diisopropyl D-(-)-tartrate (DIPT) in asymmetric synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding side reactions and other common issues encountered during experimentation, with a primary focus on the Sharpless-Katsuki Asymmetric Epoxidation (SAE).
Troubleshooting Guides
This section addresses specific problems that may arise during your synthesis, providing systematic approaches to identify and resolve them.
Issue 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is the most common issue in asymmetric epoxidation reactions. The root cause often lies in the integrity of the catalytic system, which is highly sensitive to reaction conditions.
Question: My Sharpless epoxidation using D-(-)-DIPT is producing the epoxy alcohol with low enantioselectivity. What are the likely causes and how can I fix this?
Answer: Low enantioselectivity is typically traced back to three key areas: reagent quality, catalyst integrity, and reaction parameters. A methodical evaluation of each is essential for troubleshooting.
Possible Causes & Solutions:
-
Water Contamination: The titanium-tartrate catalyst is extremely sensitive to moisture. Water leads to the hydrolysis of titanium(IV) isopropoxide and disrupts the chiral environment of the catalyst, causing a dramatic drop in enantioselectivity.[1][2]
-
Suboptimal Reagent Ratio: The stoichiometry of the titanium alkoxide and the chiral tartrate ligand is critical for the formation of the active dimeric catalyst.[4][5]
-
Solution: An excess of the tartrate ligand is necessary. The recommended ratio of Ti(Oi-Pr)₄ to D-(-)-DIPT is typically between 1:1.1 and 1:1.2.[6] A lower ratio can result in the formation of achiral or less selective catalytic species.
-
-
Incorrect Reaction Temperature: The enantioselectivity of the Sharpless epoxidation is highly temperature-dependent.
-
Solution: Perform the reaction at low temperatures, generally between -20 °C and -40 °C.[1] Higher temperatures can decrease the stability of the catalyst complex and reduce the energy difference between the diastereomeric transition states, leading to lower % ee.
-
-
Poor Reagent Quality: The purity of all reagents is paramount.
-
Titanium(IV) isopropoxide: This reagent is highly moisture-sensitive. Use from a fresh, sealed bottle is recommended. If the quality is uncertain, purification by distillation may be necessary.[1]
-
Diisopropyl D-(-)-tartrate (DIPT): While relatively stable, DIPT can be compromised by moisture over time, especially if stored improperly. Use high-purity DIPT from a reliable supplier and store it in a desiccator.[1]
-
Oxidant (e.g., TBHP): Ensure the oxidant has not degraded.
-
Issue 2: Slow or Stalled Reaction
A sluggish reaction can lead to lower yields and potentially affect selectivity due to prolonged exposure of the catalyst and product to the reaction conditions.
Question: My epoxidation reaction is very slow or has stalled completely. What should I investigate?
Answer: A stalled reaction often points to catalyst deactivation or issues with the oxidant.
Possible Causes & Solutions:
-
Catalyst Deactivation: As with low enantioselectivity, water is a primary culprit for catalyst deactivation.[3]
-
Solution: Review all procedures for drying glassware and handling reagents under inert conditions. Ensure molecular sieves are activated and present in the reaction.
-
-
Insufficient Catalyst Loading: While typically catalytic, very low loadings can result in an impractically slow reaction.
-
Solution: A catalyst loading of 5-10 mol% is standard for the Sharpless epoxidation.[6] Verify your calculations and ensure the correct amount was added.
-
-
Oxidant Degradation: The oxidant, commonly tert-butyl hydroperoxide (TBHP), can degrade over time.
-
Solution: Use a fresh bottle of the oxidant or titrate an older bottle to determine its active concentration.
-
-
Inhibitory Substrates: Some substrates, particularly certain secondary allylic alcohols, may react more slowly.
-
Solution: For these substrates, a longer reaction time or a slight increase in temperature (while monitoring the effect on % ee) may be necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use Diethyl D-(-)-tartrate (DET) instead of DIPT?
-
Q2: What is the specific role of molecular sieves?
-
A2: Molecular sieves (typically 3Å or 4Å) are crucial for adsorbing trace amounts of water from the solvent and reagents.[2] This prevents the hydrolysis of the moisture-sensitive titanium catalyst, thereby preserving its activity and enantioselectivity. Reactions run without molecular sieves often result in lower conversions and significantly reduced % ee.[3]
-
-
Q3: Are there any known side reactions of the DIPT ligand itself?
-
A3: The primary "side reaction" involving DIPT is its role in the deactivation of the catalyst complex by water. Under certain conditions, transesterification of the tartrate ester with other alcohols present (like the substrate) could be a potential, though less commonly cited, side reaction.[7] However, the main focus for troubleshooting should be on preventing moisture-induced decomposition of the active catalyst.
-
-
Q4: My reaction worked well on a small scale, but the % ee dropped upon scale-up. Why?
-
A4: Scale-up issues often relate to less efficient heat and mass transfer. Inefficient stirring can create localized areas of high concentration or temperature. More significantly, ensuring completely anhydrous conditions is more challenging on a larger scale. Meticulous attention to drying all equipment and reagents, using a sufficient amount of molecular sieves, and maintaining a consistent low temperature across the entire reaction vessel are critical for success on a larger scale.
-
Data Presentation
Table 1: Recommended Reaction Parameters for Sharpless Asymmetric Epoxidation
| Parameter | Recommended Value/Condition | Rationale & Impact of Deviation |
| Ti(Oi-Pr)₄ : DIPT Ratio | 1 : 1.1 to 1 : 1.2 | A slight excess of DIPT ensures the complete formation of the chiral dimeric catalyst. A lower ratio reduces % ee.[6] |
| Catalyst Loading | 5-10 mol% | Ensures a practical reaction rate. Very low loading can lead to slow reactions and background non-selective epoxidation.[6] |
| Temperature | -20 °C to -40 °C | Maximizes enantioselectivity by stabilizing the catalyst and increasing the energy gap between transition states.[1] |
| Water Content | Anhydrous (use of molecular sieves) | Presence of water drastically reduces % ee due to catalyst hydrolysis and deactivation.[1][2] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Protic or wet solvents will destroy the catalyst and inhibit the reaction. |
Experimental Protocols
Standard Protocol for Catalytic Sharpless Asymmetric Epoxidation with D-(-)-DIPT
This protocol is a general guideline and may require optimization for specific allylic alcohol substrates.
1. Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and allow it to cool under a stream of dry nitrogen or argon.
-
Activate 3Å or 4Å molecular sieves by heating under a high vacuum.
2. Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated molecular sieves (approx. 0.5 - 1.0 g per 10 mmol of substrate).
-
Add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to -20 °C using a suitable cooling bath.
3. Catalyst Formation:
-
To the cooled solvent, add D-(-)-Diisopropyl tartrate (DIPT) (e.g., 0.06 mmol for a 5 mol% catalyst loading on a 1.0 mmol substrate scale).
-
Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (e.g., 0.05 mmol) dropwise while stirring. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for at least 30 minutes to ensure the complete formation of the chiral catalyst complex.
4. Epoxidation:
-
Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 2.0 M, 1.5 mmol) dropwise over several minutes.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
5. Workup:
-
Upon completion, quench the reaction by adding water or an aqueous solution of ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer is clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting flowchart for diagnosing low enantioselectivity.
Mechanism of Catalyst Deactivation by Water
Caption: The detrimental effect of water on the active Sharpless catalyst.
References
- 1. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Why the Sharpless epoxidation is enantioselective! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sharpless Epoxidation Yields with Molecular Sieves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield and enantioselectivity of the Sharpless epoxidation reaction through the effective use of molecular sieves.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield in a Sharpless epoxidation can be attributed to several factors, often related to the integrity of the catalytic system. The primary function of molecular sieves is to ensure anhydrous conditions, which are critical for the catalyst's stability and activity.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | Water deactivates the titanium-tartrate catalyst. Ensure all reagents and solvents are rigorously dried. Use freshly activated molecular sieves (3Å or 4Å) to scavenge any trace amounts of water. |
| Inactive Molecular Sieves | Molecular sieves must be properly activated before use. Follow the detailed activation protocol below. To test for activity, place a small amount of activated sieves in your gloved hand and add a drop of water; they should become noticeably hot. |
| Degraded Reagents | Titanium(IV) isopropoxide is highly sensitive to moisture. Use a fresh bottle or a properly stored and handled stock. The quality of the tert-butyl hydroperoxide (TBHP) is also crucial; use a recently purchased and properly stored supply. |
| Incorrect Stoichiometry | While the use of molecular sieves allows for a catalytic amount of the titanium-tartrate complex, ensure the correct molar ratios of the catalyst components (titanium(IV) isopropoxide and dialkyl tartrate) and the oxidant (TBHP) to the substrate are used. |
| Low Reaction Temperature | While lower temperatures generally favor higher enantioselectivity, extremely low temperatures might slow down the reaction rate significantly, leading to low conversion. The typical temperature range is -20 °C to -40 °C. |
Issue 2: Low Enantioselectivity (% ee)
Poor enantioselectivity is a common problem that often points to issues with the formation or stability of the chiral catalyst complex.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water | As with low yield, water can disrupt the chiral environment of the catalyst, leading to a significant drop in enantioselectivity. The use of activated molecular sieves is critical. |
| Incorrect Ti:Tartrate Ratio | The optimal ratio of titanium(IV) isopropoxide to the chiral tartrate (e.g., diethyl tartrate - DET, or diisopropyl tartrate - DIPT) is crucial for the formation of the active chiral catalyst. A common ratio is 1:1.1 to 1:1.2 of Ti:tartrate. |
| Impure Chiral Ligand | The purity and optical integrity of the chiral tartrate are paramount. Use a reliable supplier and store it in a desiccator. |
| Reaction Temperature Too High | Higher reaction temperatures can lead to a decrease in enantioselectivity. Maintain the reaction at a stable, low temperature (typically -20 °C). |
| Prolonged Reaction Time at Higher Temperatures | Allowing the reaction to warm to room temperature for extended periods can lead to a racemic background reaction. |
Frequently Asked Questions (FAQs)
Q1: Why are molecular sieves necessary for the catalytic Sharpless epoxidation?
A1: In the stoichiometric Sharpless epoxidation, a full equivalent of the titanium-tartrate complex is used. However, for the more efficient catalytic version (using 5-10 mol% of the catalyst), the presence of water must be strictly avoided as it leads to the rapid decomposition of the titanium catalyst. Molecular sieves, typically 3Å or 4Å, are added to the reaction mixture to sequester any trace amounts of water from the solvent, reagents, and glassware, thereby preserving the catalyst's activity and allowing for high catalytic turnover.[1][2]
Q2: What is the difference between 3Å and 4Å molecular sieves, and which should I use?
A2: The number designation (e.g., 3Å) refers to the pore size of the molecular sieve in angstroms.
-
3Å molecular sieves have a pore size of approximately 3 angstroms and will adsorb molecules with a kinetic diameter smaller than 3Å, which includes water but excludes larger molecules like ethanol. This makes them ideal for drying polar solvents.
-
4Å molecular sieves have a pore size of about 4 angstroms and can adsorb molecules smaller than 4Å, including water, ethanol, and carbon dioxide.
For the Sharpless epoxidation, both 3Å and 4Å molecular sieves are commonly used and are effective at removing water.[1] If your substrate or solvent is a small molecule that could potentially be adsorbed by 4Å sieves, 3Å sieves would be a more selective choice. However, for most applications with larger allylic alcohols in dichloromethane, 4Å sieves are perfectly suitable and widely employed.
Q3: How do I properly activate molecular sieves?
A3: Molecular sieves as purchased are typically saturated with water and must be activated before use. A common laboratory procedure is to heat the sieves under vacuum.
Activation Protocol:
-
Place the molecular sieves in a round-bottom flask or a suitable oven-safe dish.
-
Heat the sieves to 300-350 °C under a high vacuum for at least 3-4 hours. For smaller lab-scale quantities, heating in a flask with a heat gun under high vacuum until the sieves are free-flowing is also effective.
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.
-
Store the activated sieves in a tightly sealed container under an inert atmosphere.
Q4: Can the use of molecular sieves impact the reaction rate?
A4: Yes, by preventing the deactivation of the catalyst, molecular sieves ensure a consistent and generally faster reaction rate compared to a catalytic reaction run without them, which would likely stall due to catalyst decomposition.
Quantitative Data
The inclusion of molecular sieves is critical for the success of the catalytic Sharpless epoxidation, leading to significantly higher yields and enantioselectivity compared to reactions run without a desiccant.
Table 1: Illustrative Comparison of Catalytic Sharpless Epoxidation With and Without Molecular Sieves
| Substrate | Condition | Conversion (%) | Enantiomeric Excess (% ee) |
| Geraniol | With Activated 4Å Molecular Sieves | >95% | >90% |
| Geraniol | Without Molecular Sieves | Low to moderate | Significantly lower |
| Cinnamyl Alcohol | With Activated 4Å Molecular Sieves | >95% | 90-95% |
| Cinnamyl Alcohol | Without Molecular Sieves | Low conversion | Low enantioselectivity |
Note: The data presented are illustrative, based on qualitative descriptions from the literature which consistently report high conversion and enantioselectivity in the presence of molecular sieves for the catalytic reaction.
Experimental Protocols
Activation of Molecular Sieves
Materials:
-
Molecular sieves (3Å or 4Å)
-
Round-bottom flask
-
Heat gun or heating mantle
-
High vacuum line
-
Inert gas source (Nitrogen or Argon)
-
Desiccator
Procedure:
-
Place the required amount of molecular sieves in a dry round-bottom flask.
-
Attach the flask to a high vacuum line.
-
Heat the flask gently at first, then more strongly with a heat gun or heating mantle while maintaining a high vacuum. Continue heating until the sieves are free-flowing and no more water is observed condensing in the cold trap. This process typically takes 1-2 hours for small batches.
-
Allow the flask to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas.
-
Store the activated sieves in a sealed container under an inert atmosphere or in a desiccator.
General Protocol for Catalytic Sharpless Asymmetric Epoxidation
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene or decane)
-
Activated powdered 3Å or 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add activated powdered molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).
-
Add anhydrous dichloromethane.
-
Cool the suspension to -20 °C in a cooling bath.
-
To the stirred suspension, add the chiral diethyl tartrate (e.g., L-(+)-DET, ~6 mol%).
-
Add titanium(IV) isopropoxide (~5 mol%) dropwise. The mixture should turn a pale-yellow color.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the catalyst complex.
-
Add the allylic alcohol (1.0 equivalent) to the reaction mixture.
-
Add the solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise, maintaining the internal temperature at or below -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction according to standard literature procedures (e.g., by the addition of a saturated aqueous solution of sodium sulfite or ferrous sulfate).
Visualizations
Caption: Experimental workflow for the catalytic Sharpless asymmetric epoxidation.
Caption: Troubleshooting logic for low yield in Sharpless epoxidation.
References
Technical Support Center: Temperature Effects on Enantioselectivity with Diisopropyl D-(-)-tartrate
Welcome to the technical support center for asymmetric synthesis utilizing Diisopropyl D-(-)-tartrate (DIPT). This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments where enantioselectivity is crucial. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific challenges encountered during your experimental work, with a focus on the critical role of temperature.
Troubleshooting Guide & FAQs
Q1: My Sharpless asymmetric epoxidation is yielding low enantiomeric excess (% ee). What are the primary causes related to temperature?
A1: Low enantioselectivity in Sharpless epoxidations is frequently linked to the reaction temperature. The formation of the chiral titanium-tartrate complex and the subsequent transition state of the epoxidation are highly sensitive to thermal conditions. Higher temperatures can lead to a decrease in the energy difference between the diastereomeric transition states, resulting in a less selective reaction. For optimal results, it is crucial to maintain a low and stable temperature throughout the experiment, typically between -40°C and -20°C.[1] Any deviation or fluctuation towards higher temperatures will likely result in a diminished enantiomeric excess.
Q2: How significantly does a small increase in temperature affect the enantioselectivity of my reaction?
A2: Even a seemingly minor increase in temperature can have a substantial negative impact on the enantioselectivity of the reaction. The relationship between temperature and enantiomeric excess is often non-linear. Lower temperatures favor the more ordered transition state that leads to the desired enantiomer. As the temperature rises, the system gains more kinetic energy, which can overcome the subtle energy differences that dictate the stereochemical outcome, leading to the formation of a higher proportion of the undesired enantiomer. For instance, in the epoxidation of a primary allylic alcohol, increasing the temperature from -20°C to 0°C can lead to a noticeable drop in the enantiomeric excess.
Q3: I am observing a slower reaction rate at the recommended low temperatures. Can I increase the temperature to speed up the reaction without sacrificing too much enantioselectivity?
A3: While increasing the temperature will indeed accelerate the reaction rate, it will almost invariably lead to a reduction in enantioselectivity. This presents a classic trade-off in optimization. If the reaction rate at the optimal temperature for enantioselectivity (e.g., -20°C) is impractically slow, it is advisable to first explore other avenues for rate enhancement before elevating the temperature. Consider slightly increasing the catalyst loading or ensuring the absolute purity and dryness of all reagents and solvents. If a temperature increase is unavoidable, it should be done incrementally and with careful monitoring of the impact on the enantiomeric excess to find an acceptable balance for your specific substrate and desired outcome.
Q4: My reaction is giving inconsistent enantioselectivity results even when I set the cooling bath to the correct temperature. What could be the issue?
A4: Inconsistent results, despite a correctly set cooling bath, often point to issues with heat transfer and localized temperature fluctuations within the reaction vessel. Ensure that the reaction flask is adequately submerged in the cooling bath and that the stirring is efficient to maintain a homogenous temperature throughout the reaction mixture. The dropwise addition of reagents, particularly the hydroperoxide, should be slow enough to prevent any exothermic spikes in temperature. Using a pre-cooled solution of the allylic alcohol can also help in maintaining the desired low temperature upon its addition to the catalyst mixture.
Q5: Are there any other critical factors besides temperature that I should be mindful of to ensure high enantioselectivity?
A5: Absolutely. While temperature is a pivotal parameter, several other factors are crucial for achieving high enantioselectivity in reactions involving Diisopropyl D-(-)-tartrate. These include:
-
Reagent Purity: The quality of the titanium(IV) isopropoxide and the absence of moisture are critical. The titanium catalyst is extremely sensitive to water, which can lead to the formation of inactive species and a subsequent loss of enantioselectivity.
-
Stoichiometry: The ratio of titanium(IV) isopropoxide to Diisopropyl D-(-)-tartrate is important for the proper formation of the active chiral catalyst. A slight excess of the tartrate ligand is often beneficial.
-
Solvent: The use of a dry, non-protic solvent, such as dichloromethane, is essential. Protic solvents can interfere with the catalyst complex.
-
Molecular Sieves: The addition of activated molecular sieves (typically 3Å or 4Å) is highly recommended to scavenge any trace amounts of water from the reaction mixture.
Data Presentation: Temperature vs. Enantioselectivity
The following table summarizes the effect of temperature on the enantiomeric excess (% ee) for the Sharpless asymmetric epoxidation of a model allylic alcohol using Diisopropyl D-(+)-tartrate (DIPT). This data illustrates the general trend of decreasing enantioselectivity with increasing temperature.
| Substrate | Temperature (°C) | Enantiomeric Excess (% ee) |
| (E)-2-Hexen-1-ol | 0 | 90 |
| (E)-2-Hexen-1-ol | -20 | >98 |
Data compiled from Myers, A. G., Chem 115, Sharpless Asymmetric Epoxidation Reaction.[1]
Experimental Protocols
Detailed Protocol for Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a general guideline for the catalytic Sharpless asymmetric epoxidation of a prochiral allylic alcohol using Diisopropyl D-(-)-tartrate.
Materials:
-
Allylic alcohol (1.0 mmol)
-
Diisopropyl D-(-)-tartrate (DIPT) (0.12 mmol)
-
Titanium(IV) isopropoxide (0.10 mmol)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane) (2.0 mmol)
-
Activated 3Å or 4Å molecular sieves (powdered, ~0.5 g)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is charged with powdered, activated molecular sieves. The flask is then purged with an inert gas.
-
Solvent Addition and Cooling: Anhydrous dichloromethane is added to the flask via a syringe. The flask is then cooled to the desired temperature (e.g., -20°C) in a cooling bath.
-
Catalyst Formation: While stirring, Diisopropyl D-(-)-tartrate is added to the cooled solvent. Subsequently, titanium(IV) isopropoxide is added dropwise. The resulting mixture is stirred at -20°C for at least 30 minutes to allow for the formation of the chiral catalyst complex. The solution should appear as a pale yellow.
-
Addition of Oxidant: A solution of tert-butyl hydroperoxide is added dropwise to the catalyst mixture while maintaining the low temperature.
-
Addition of Substrate: The allylic alcohol, dissolved in a minimal amount of anhydrous dichloromethane, is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is maintained at the low temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite or ferrous sulfate. The mixture is allowed to warm to room temperature and stirred vigorously for at least one hour. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the purified epoxy alcohol is determined by chiral HPLC or GC analysis, or by NMR spectroscopy using a chiral shift reagent.
Mandatory Visualizations
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Relationship between temperature and enantioselectivity.
References
Technical Support Center: Work-up Procedures for Reactions Involving Diisopropyl D-(-)-tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl D-(-)-tartrate.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of Diisopropyl D-(-)-tartrate relevant to a reaction work-up?
A1: Understanding the physical properties of Diisopropyl D-(-)-tartrate is crucial for planning an effective work-up strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Work-up |
| Appearance | Colorless to pale yellow viscous liquid | Easy to visually track in biphasic mixtures. |
| Boiling Point | 275 °C | Not easily removed by distillation under standard conditions. |
| Density | 1.119 g/mL at 20 °C | Denser than many common organic solvents, which can affect layer separation. |
| Solubility | Soluble in ethanol, ether, and other organic solvents. Limited solubility in water. | Easily extracted into common organic solvents. Can be removed from organic layers with aqueous washes, especially if hydrolyzed. |
| Hydrolysis | Can be hydrolyzed to tartaric acid and isopropanol under basic or acidic conditions. | Aqueous basic washes (e.g., NaOH or KOH) can be used to remove it from the organic layer by converting it to the water-soluble tartrate salt. |
Q2: How can I remove Diisopropyl D-(-)-tartrate from my reaction mixture after the reaction is complete?
A2: The most common method for removing Diisopropyl D-(-)-tartrate is through an aqueous wash with a basic solution. Saponification (hydrolysis) of the ester to the corresponding tartrate salt increases its water solubility, allowing it to be extracted from the organic phase into the aqueous phase.[1] Typically, a wash with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective. For products that are sensitive to strong bases, milder basic conditions or repeated water washes may be necessary.
Q3: I am performing a Sharpless Asymmetric Epoxidation. What is the standard work-up procedure to remove the titanium catalyst and Diisopropyl D-(-)-tartrate?
A3: A common work-up for the Sharpless epoxidation involves quenching the reaction, hydrolyzing the tartrate esters, and removing the titanium species. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves cooling the reaction mixture, adding a quenching agent, followed by an aqueous base to hydrolyze the tartrate and precipitate the titanium salts, which can then be filtered off.
Q4: My product is sensitive to basic conditions. How can I remove Diisopropyl D-(-)-tartrate without using a strong base?
A4: If your product is base-sensitive, you can try several alternative methods:
-
Repeated Water Washes: Since Diisopropyl D-(-)-tartrate has limited water solubility, repeated extractions with water or brine can help to partition it out of the organic layer.
-
Column Chromatography: Diisopropyl D-(-)-tartrate is a polar molecule and can be separated from less polar products by silica gel column chromatography. A solvent system with moderate polarity (e.g., ethyl acetate/hexanes) will typically allow for good separation.
-
Acidic Wash: A mild acidic wash can also promote hydrolysis, though this is less common and should be tested for compatibility with your product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty removing Diisopropyl D-(-)-tartrate with aqueous washes. | Insufficient hydrolysis of the ester. | Increase the concentration of the basic wash (e.g., from 1M to 2M NaOH), increase the washing time, or gently warm the mixture (if your product is stable) to accelerate hydrolysis. |
| Your product has some water solubility and is being lost during the washes. | Use brine (saturated NaCl solution) for the washes to decrease the solubility of your organic product in the aqueous layer. | |
| Formation of a persistent emulsion during aqueous work-up. | High concentration of reagents or byproducts. | Dilute the organic layer with more solvent before washing. Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| The product co-elutes with Diisopropyl D-(-)-tartrate during column chromatography. | The polarity of your product is very similar to that of the tartrate. | Modify the solvent system for chromatography. Trying a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes) can alter the selectivity. Alternatively, consider reverse-phase chromatography if your product is sufficiently non-polar. |
| Low yield after work-up. | Product degradation during basic wash. | Test the stability of your product to the basic conditions on a small scale. If it is degrading, consider alternative removal methods such as column chromatography or repeated water washes. |
| Incomplete extraction of the product. | Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery. |
Experimental Protocols
Detailed Work-up Procedure for Sharpless Asymmetric Epoxidation
This protocol is adapted from a procedure published in Organic Syntheses.[1]
-
Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
To the stirred reaction mixture, add a solution of ferrous sulfate (FeSO₄·7H₂O) and citric acid in water. This will quench the excess tert-butyl hydroperoxide. The mixture is typically stirred for 30 minutes.
-
-
Extraction and Initial Washes:
-
Transfer the mixture to a separatory funnel and separate the aqueous phase.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) two to three times.
-
Combine all organic layers.
-
-
Hydrolysis of Diisopropyl D-(-)-tartrate:
-
Cool the combined organic layers to 0 °C.
-
Add a pre-cooled solution of 30% aqueous NaOH.
-
Stir the biphasic mixture vigorously for 1-2 hours at 0 °C. This step saponifies the diisopropyl tartrate, making it water-soluble.
-
-
Isolation of the Product:
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be further purified by flash column chromatography, distillation, or recrystallization, depending on its physical properties.
-
Visualizations
Caption: A flowchart for the work-up of reactions containing Diisopropyl D-(-)-tartrate.
References
Technical Support Center: Sharpless Asymmetric Epoxidation with Diisopropyl D-(-)-tartrate
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments utilizing diisopropyl D-(-)-tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the role of Diisopropyl D-(-)-tartrate (D-DIPT) in the Sharpless Asymmetric Epoxidation?
A1: Diisopropyl D-(-)-tartrate is a chiral ligand that, in combination with titanium(IV) isopropoxide, forms a chiral catalyst. This catalyst creates a chiral environment that directs the delivery of the oxygen atom from the oxidant (typically tert-butyl hydroperoxide) to one face of the allylic alcohol's double bond, resulting in a high degree of enantioselectivity in the formation of the 2,3-epoxyalcohol.[1][2][3] The use of D-(-)-DIPT or L-(+)-DIPT determines which enantiomer of the epoxide is predominantly formed.[1][4]
Q2: What are the primary substrate requirements for a successful Sharpless Asymmetric Epoxidation?
A2: The Sharpless epoxidation is highly specific for primary and secondary allylic alcohols.[5][6] The presence of the hydroxyl group is essential for the reaction to proceed, as it coordinates to the titanium center of the catalyst, directing the epoxidation to the adjacent double bond.[6][7] Substrates lacking an allylic hydroxyl group are generally not suitable for this reaction.[4][5]
Q3: My reaction is showing low enantioselectivity (% ee). What are the common causes?
A3: Low enantioselectivity can stem from several factors. A primary cause is the presence of water, which can deactivate the chiral catalyst and disrupt its chiral environment.[8] It is crucial to use anhydrous solvents and reagents, and to employ molecular sieves (3Å or 4Å) to scavenge any trace amounts of water.[6][8] Other potential causes include an incorrect ratio of titanium(IV) isopropoxide to diisopropyl tartrate (ideally 1:1.1 - 1.2), or running the reaction at a temperature higher than the optimal -20 °C to -40 °C range.[8]
Q4: The reaction is sluggish or not proceeding to completion. What should I check?
A4: A sluggish reaction can be due to low catalyst loading, although this is less likely to affect the enantioselectivity directly.[8] The quality of the reagents, particularly the titanium(IV) isopropoxide and tert-butyl hydroperoxide, is critical. Old or improperly stored reagents can lead to poor reactivity.[8] Additionally, the structure of the allylic alcohol substrate plays a significant role; for instance, Z-disubstituted olefins are known to be less reactive.[9]
Q5: Are there any known limitations regarding the structure of the allylic alcohol?
A5: Yes, the substitution pattern of the allylic alcohol can impact both reactivity and selectivity. As mentioned, Z-disubstituted allylic alcohols are generally poor substrates, exhibiting lower reactivity and enantioselectivity.[9] While a wide range of primary and secondary allylic alcohols are suitable substrates, highly sterically hindered substrates may react more slowly.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Sharpless Asymmetric Epoxidation.
Issue 1: Low or No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Low Enantioselectivity (% ee)
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocols
Standard Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for Sharpless Asymmetric Epoxidation.
Detailed Steps:
-
Preparation: All glassware should be rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Activated 3Å or 4Å molecular sieves are added to a round-bottom flask, followed by anhydrous dichloromethane.
-
Catalyst Formation: The flask is cooled to -20 °C. D-(-)-diisopropyl tartrate (e.g., 0.06 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (e.g., 0.05 mmol). The resulting pale-yellow solution is stirred for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.[8]
-
Reaction: The allylic alcohol (1.0 mmol) is added to the catalyst solution. A solution of tert-butyl hydroperoxide (TBHP) is then added dropwise over several minutes. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched. A common workup procedure involves the addition of a 10% aqueous solution of tartaric acid, followed by stirring and separation of the organic and aqueous layers.
Substrate Performance Data
The following tables summarize the performance of the Sharpless Asymmetric Epoxidation with various allylic alcohols using D-(-)- or L-(+)-tartrate esters. Note that while the original prompt specified D-(-)-DIPT, much of the foundational literature uses a variety of tartrate esters. The principles and limitations are generally transferable.
Table 1: Epoxidation of Various Allylic Alcohols
| Allylic Alcohol Substrate | Tartrate Ester | Temperature (°C) | Time (h) | Yield (%) | % ee |
| Geraniol | (+)-DIPT | -20 | 3 | 89 | >98 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 0 | 2 | 65 | 90 |
| Cinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |
| (Z)-3-Hepten-1-ol | (+)-DET | -10 | 29 | 74 | 86 |
| 2-Nonen-1-ol | (+)-DIPT | -35 | 2 | 79 | >98 |
| 2-Methyl-2-propen-1-ol | (+)-DET | -20 | 14 | 80 | 80 |
| 3,3-Dimethyl-1-buten-3-ol | (-)-DET | -20 | 5 | 90 | 94 |
Data sourced from Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765–5780 and Johnson, R. A. & Sharpless, K. B. in Catalytic Asymmetric Synthesis, 1993.[9]
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition/Ratio | Potential Impact of Deviation |
| Ti(Oi-Pr)₄ : Tartrate Ratio | 1 : 1.1 - 1.2 | A lower ratio can lead to incomplete formation of the chiral catalyst, reducing % ee.[8] |
| Catalyst Loading | 5-10 mol% | Very low loading can result in slow reactions and potential for non-selective background epoxidation.[8] |
| Temperature | -20 °C to -40 °C | Higher temperatures generally lead to lower enantioselectivity.[8] |
| Water Content | Anhydrous (use of molecular sieves) | The presence of water drastically reduces % ee due to catalyst deactivation.[8] |
| Solvent | Dry Dichloromethane | Use of wet or protic solvents will negatively impact the reaction.[8] |
References
- 1. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 2. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: DIPT-Mediated Asymmetric Epoxidation
Welcome to the technical support center for DIPT-mediated asymmetric epoxidation, also known as the Sharpless-Katsuki epoxidation. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you overcome common challenges, particularly those related to catalyst deactivation, to achieve high yields and enantioselectivity in your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Catalyst Deactivation by Water | The titanium(IV) isopropoxide catalyst is extremely sensitive to moisture, which leads to the formation of inactive titanium dioxide species.[1][2][3][4] Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The addition of activated 3Å or 4Å molecular sieves is highly recommended to sequester any trace amounts of water.[1][2][3][4][5][6][7][8] |
| Incorrect Catalyst Loading | While typically used in catalytic amounts (5-10 mol%), excessively low catalyst loading can lead to a sluggish or incomplete reaction.[1][5][7] Conversely, a very high catalyst loading is uneconomical and can sometimes complicate product purification. |
| Substrate Quality | The purity of the allylic alcohol is critical. Impurities can interfere with the catalyst and reduce its efficacy. Ensure the substrate is pure and free from contaminants. |
| Oxidant Decomposition | The oxidant, typically tert-butyl hydroperoxide (TBHP), can decompose over time. Use a fresh, properly stored solution of TBHP and consider titrating it to determine its exact concentration. |
Issue 2: Low Enantioselectivity (% ee)
| Potential Cause | Recommended Action |
| Presence of Water | As with low yield, water can disrupt the chiral environment of the catalyst, leading to a significant decrease in enantioselectivity.[1][2] Strict anhydrous conditions are paramount. |
| Incorrect Ti(OiPr)₄ : DIPT Ratio | A ratio of 1:1.1 to 1:1.2 of Ti(OiPr)₄ to DIPT is generally recommended.[1] A lower ratio can result in the incomplete formation of the active chiral catalyst. |
| Elevated Reaction Temperature | The Sharpless epoxidation is highly sensitive to temperature. Reactions are typically carried out at low temperatures, between -20 °C and -40 °C, to maximize enantioselectivity.[1] Higher temperatures can lead to a decrease in the stability of the catalyst-substrate complex, resulting in lower % ee. |
| Impure Reagents | The quality of both the titanium(IV) isopropoxide and the DIPT is crucial. Use high-purity reagents to ensure the formation of the correct chiral catalyst. |
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the titanium(IV) isopropoxide?
A1: The quality of titanium(IV) isopropoxide is extremely important. It is highly sensitive to moisture and can readily hydrolyze to form inactive titanium species.[1] This decomposition not only reduces the concentration of the active catalyst but can also interfere with the reaction, leading to lower yields and enantioselectivity. It is recommended to use a fresh bottle or to distill the reagent before use.
Q2: My reaction is sluggish. What are the likely causes?
A2: A sluggish reaction can be due to several factors:
-
Low Temperature: While low temperatures are necessary for high enantioselectivity, excessively low temperatures can significantly slow down the reaction rate.
-
Catalyst Deactivation: As mentioned, water is a primary cause of catalyst deactivation.[2][3]
-
Low Catalyst Loading: Insufficient catalyst will naturally lead to a slower reaction.[1]
-
Substrate Reactivity: Sterically hindered allylic alcohols may react more slowly.
Q3: Can I use diethyl tartrate (DET) instead of diisopropyl tartrate (DIPT)?
A3: Yes, both DET and DIPT are commonly used as chiral ligands in the Sharpless epoxidation.[9] The choice between them can be substrate-dependent. While both are effective, DIPT is often favored for the kinetic resolution of secondary allylic alcohols and may provide higher selectivity in certain cases.[9]
Q4: Is it possible to regenerate the catalyst?
A4: For the homogeneous titanium-tartrate catalyst used in the Sharpless epoxidation, regeneration is not a common practice in a standard laboratory setting due to the difficulty in recovering the catalyst from the reaction mixture. Research on polymer-supported versions of the catalyst has been explored to facilitate catalyst recovery and reuse.[10] It is important to distinguish this from heterogeneous titanium silicalite catalysts, for which regeneration protocols like calcination or washing with hydrogen peroxide have been developed.
Q5: How do I properly work up the reaction?
A5: A common workup procedure involves quenching the reaction at low temperature. The titanium catalyst can make the workup tricky.[11] A frequently used method involves the addition of a 30% NaOH solution in brine to the reaction mixture and stirring until the layers separate.[11] This helps to break down the titanium complexes and facilitate extraction of the product.
Experimental Protocols & Data
Standard Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)- or D-(-)-Diisopropyl tartrate (DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Activated 3Å or 4Å powdered molecular sieves
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.
-
Charge the flask with powdered molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Add anhydrous dichloromethane.
-
Cool the flask to -20 °C.
-
Add the appropriate enantiomer of DIPT (e.g., 0.06 mmol).
-
Add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise while stirring. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[1]
-
Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry dichloromethane and add it to the catalyst solution.
-
Add a solution of TBHP (e.g., 2.0 M, 1.5 mmol) dropwise over several minutes, ensuring the temperature remains at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, proceed with the appropriate workup procedure.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of key parameters on the reaction outcome for the epoxidation of geraniol.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Ti(OiPr)₄/(+)-DET/TBHP | -20 | 3.5 | 95 | 91 |
| Ti(OiPr)₄/(+)-DIPT/TBHP | -20 | 4 | 92 | 95 |
Data adapted from literature sources.
Visualizing Key Processes
To better understand the factors leading to catalyst deactivation and the ideal experimental workflow, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Enhancing Diastereoselectivity in DIPT-Controlled Reactions
Welcome to the technical support center for Diisopropyl Tartrate (DIPT)-controlled reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for enhancing diastereoselectivity in their experiments. The Sharpless Asymmetric Epoxidation is a primary example of such a reaction, and much of the guidance is centered on this crucial transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments that can lead to suboptimal diastereoselectivity.
Q1: My reaction is resulting in a low diastereomeric ratio (d.r.). What are the most common causes?
A1: A low diastereomeric ratio in DIPT-controlled reactions, such as the Sharpless epoxidation, can stem from several factors. Systematically investigating each potential cause is the most effective troubleshooting approach. The primary areas to investigate are reagent quality, reaction conditions, and substrate-specific issues.[1][2]
Key Troubleshooting Areas:
-
Reagent Purity: The purity of all reagents is critical. Titanium (IV) isopropoxide is highly sensitive to moisture, and contamination can lead to the formation of catalytically inactive titanium oxides.[3] Ensure DIPT and the solvent are anhydrous.
-
Reaction Temperature: Temperature control is crucial for selectivity. Generally, lower temperatures favor higher diastereoselectivity, although this may extend reaction times.[1][4]
-
Stoichiometry: Incorrect stoichiometry of the chiral ligand (DIPT) relative to the titanium isopropoxide can compromise the integrity of the chiral catalyst.[1][5]
-
Catalyst Loading: While the reaction is catalytic, an inappropriate catalyst loading can affect performance. Too little catalyst may slow the reaction, while excessive amounts can sometimes lead to side reactions.[6][7]
-
Workup Procedure: The product epoxy alcohols can be sensitive. Epimerization or degradation during the workup can erode the diastereomeric ratio achieved during the reaction.[8]
Below is a workflow to guide your troubleshooting process.
Q2: How does the quality of my reagents, particularly the titanium (IV) isopropoxide and DIPT, affect the reaction outcome?
A2: Reagent quality is paramount for success.
-
Titanium (IV) isopropoxide (TTIP): This is the most critical reagent regarding purity. It is extremely sensitive to moisture and air.[3] Exposure to water leads to rapid hydrolysis, forming titanium dioxide and compromising the formation of the active chiral catalyst. It is often recommended to use a freshly distilled or newly purchased bottle of TTIP.[9][10]
-
Diisopropyl Tartrate (DIPT): The chiral ligand must be of high enantiomeric purity. Any contamination with the opposing enantiomer will directly decrease the enantioselectivity and can impact the diastereoselectivity of the reaction.[11]
-
Oxidant (tert-Butyl Hydroperoxide - TBHP): While less common, the quality of the oxidant can also play a role. Use of older TBHP solutions where the concentration may have changed can lead to inconsistent results.
-
Solvent: The solvent (typically dichloromethane, DCM) must be anhydrous. Protic impurities can destroy the catalyst complex.[2]
Q3: What is the optimal temperature range, and how does temperature deviation impact diastereoselectivity?
A3: For most Sharpless asymmetric epoxidations, the recommended temperature is -20 °C.[2][5]
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., -40 °C to -20 °C) generally increases diastereoselectivity. This is because the transition states leading to the different diastereomers have different activation energies, and at lower temperatures, the reaction pathway with the lower activation energy is more significantly favored.[1] However, reaction times will be longer.[4]
-
Higher Temperatures: Increasing the temperature (e.g., above 0 °C) can dramatically decrease selectivity as the kinetic barrier differences between the competing diastereomeric transition states become less significant.[4] In some cases, exothermic reactions can cause the temperature to rise if not properly controlled, leading to poor outcomes.[12][13]
Q4: Can the order of reagent addition influence the stereochemical outcome?
A4: Yes, the order of addition is critical for the proper in-situ formation of the chiral catalyst. The recommended procedure involves pre-forming the catalyst complex before adding the substrate and oxidant.[2] A typical sequence is:
-
Add the solvent (e.g., dry DCM) and molecular sieves to a dried flask and cool to -20 °C.
-
Add the DIPT ligand.
-
Add the titanium (IV) isopropoxide dropwise and stir for ~30 minutes to allow for complex formation.
-
Add the allylic alcohol substrate.
-
Add the TBHP oxidant dropwise.
Deviating from this sequence can lead to the formation of various inactive or non-selective titanium species, resulting in poor diastereoselectivity.
Q5: My workup procedure seems to be lowering the diastereomeric ratio. How can I prevent epimerization?
A5: Epimerization, the change in configuration at one stereocenter, can occur in sensitive products under harsh workup conditions.[8] The titanium residues from the reaction can sometimes promote side reactions if not handled correctly.
-
Quenching: A common method to quench the reaction involves adding water or a saturated aqueous solution of ferrous sulfate.[14] A particularly effective workup for breaking down the titanium complexes involves adding a 30% NaOH solution in brine and stirring vigorously until the aqueous and organic layers clearly separate, which can take an hour or more.[15]
-
Avoid Strong Acids/Bases: Unless your product is robust, avoid strong acidic or basic washes that could promote epoxide ring-opening or epimerization.[16]
-
Temperature: Keep the product cold during the workup and concentration steps whenever possible.
-
Chromatography: Use a neutral stationary phase like silica gel for purification. If the product is sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between substrate-controlled and reagent-controlled diastereoselectivity in DIPT reactions?
A1: Diastereoselectivity can be influenced by the inherent stereochemistry of the starting material (substrate control) or by the chiral catalyst used (reagent control).[17]
-
Substrate-Directed Control: In this scenario, a pre-existing chiral center in the allylic alcohol sterically hinders one face of the alkene, directing the oxidant to the less hindered face.[18][19]
-
Reagent-Controlled Diastereoselectivity: The Sharpless epoxidation is a prime example of reagent control. The chiral DIPT-titanium catalyst creates a chiral environment around the double bond, forcing the oxidation to occur from a specific face, regardless of the substrate's inherent preference.[20][21] When the substrate's preference and the catalyst's preference align, it is a "matched" case, often leading to very high d.r. When they oppose, it is a "mismatched" case, which may result in lower d.r.[5]
Q2: How does the choice between Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT) affect the reaction?
A2: Both DET and DIPT are commonly used chiral ligands in the Sharpless epoxidation.[14] The bulkier isopropoxy groups of DIPT often lead to higher selectivity compared to the ethoxy groups of DET, particularly in the kinetic resolution of secondary allylic alcohols.[5][14] However, the optimal choice can be substrate-dependent, and in some cases, DET may provide comparable or even better results.[14]
Q3: What is the role of molecular sieves in the reaction?
A3: Powdered 3Å or 4Å molecular sieves are added at the beginning of the reaction to scavenge any trace amounts of water from the solvent, reagents, or glassware.[5][22] By ensuring completely anhydrous conditions, the molecular sieves prevent the decomposition of the moisture-sensitive titanium catalyst, which is essential for achieving high stereoselectivity.[2]
Q4: How do I accurately determine the diastereomeric ratio (d.r.) of my product?
A4: The most common and reliable method for determining the d.r. is high-field Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[17] Diastereomers are distinct compounds, and thus, specific protons in each molecule will have slightly different chemical shifts. By integrating the signals corresponding to unique, well-resolved protons in each diastereomer, you can calculate their relative ratio. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify diastereomers.
Quantitative Data Summary
The following tables summarize the impact of key variables on diastereoselectivity based on general principles and reported observations.
Table 1: Impact of Reaction Temperature on Diastereoselectivity
| Temperature (°C) | Typical Diastereomeric Ratio (d.r.) | Expected Outcome |
| -40 to -20 | High to Very High | Optimal for maximizing selectivity, but reaction times are significantly longer.[4] |
| -20 to 0 | Good to High | Standard condition, providing a good balance of selectivity and reaction rate.[1] |
| > 0 | Moderate to Low | Reduced selectivity due to increased thermal energy overcoming activation barriers. |
Table 2: Influence of Catalyst and Ligand Stoichiometry (Relative to Substrate)
| Component | Molar Ratio (Ligand:Ti) | Typical Loading (mol%) | Expected Outcome |
| Catalytic Reaction | ~1.2 : 1.0 | 5-10% | Standard catalytic conditions. A slight excess of tartrate ligand is often required for optimal selectivity.[5] |
| Stoichiometric Reaction | ~1.2 : 1.0 | 100% | Used for less reactive substrates. Can sometimes improve selectivity at the cost of high reagent consumption. |
| Incorrect Stoichiometry | <1.0 : 1.0 | 5-10% | Can lead to the formation of achiral or less selective catalytic species, significantly reducing the d.r. |
Detailed Experimental Protocols
Protocol 1: Standard Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Preparation:
-
Thoroughly dry all glassware in an oven (>120 °C) and allow it to cool under a stream of dry nitrogen or argon.
-
Activate powdered 4Å molecular sieves by heating under vacuum.[22]
Reaction Setup:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the activated 4Å molecular sieves (~1-2 g per 10 mmol substrate).
-
Add dry dichloromethane (CH₂Cl₂) via syringe. Cool the flask to -20 °C using a cryocooler or an appropriate cooling bath.
-
Add (+)-Diisopropyl tartrate (DIPT) (e.g., 0.6 mmol, 1.2 eq relative to Ti) to the cooled solvent.
-
Add titanium(IV) isopropoxide (e.g., 0.5 mmol, 1.0 eq) dropwise while stirring. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to ensure the formation of the chiral catalyst complex.[2]
Epoxidation:
-
Dissolve the allylic alcohol (e.g., 10 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution via syringe.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 15 mmol, 1.5 eq) dropwise over several minutes. Caution: TBHP is a strong oxidant.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
Protocol 2: Reaction Workup to Minimize Epimerization
This workup is designed to efficiently break down the titanium catalyst while being gentle on the potentially sensitive epoxide product.
-
Upon reaction completion (determined by TLC), add 2 mL of water to the cold reaction mixture and allow it to warm to room temperature. Stir for at least 1 hour. This hydrolyzes the titanium alkoxides.
-
Transfer the mixture to a separatory funnel. If a stable emulsion forms, add a 30% solution of NaOH in saturated brine and shake. Allow the mixture to stand until the layers separate cleanly. This process can sometimes require patience and repeated shaking.[15]
-
Separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Combine all organic layers. Wash the combined organic phase with brine to remove residual water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the bath temperature remains low to prevent product degradation.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. Studies on the regio- and diastereo-selective epoxidation of daphnanes and tiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. jprs.gov.iq [jprs.gov.iq]
- 7. researchgate.net [researchgate.net]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 11. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]
- 12. people.ece.ubc.ca [people.ece.ubc.ca]
- 13. msclab.wordpress.com [msclab.wordpress.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Substrate-Controlled Stereochemistry in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Substrate-Directed Catalytic Selective Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. orgsyn.org [orgsyn.org]
Impact of solvent choice on Diisopropyl D-(-)-tartrate catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on Diisopropyl D-(-)-tartrate (DIPT) catalysis, particularly in the context of asymmetric epoxidation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Diisopropyl D-(-)-tartrate catalysis, with a focus on solvent-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enantioselectivity (% ee) | Presence of water in the solvent. Water hydrolyzes the titanium(IV) isopropoxide and the active catalyst complex, leading to the formation of non-chiral titanium species that catalyze a racemic epoxidation.[1] | Ensure the use of anhydrous solvent. Dichloromethane (CH₂Cl₂) should be dried over a suitable drying agent (e.g., CaH₂) and freshly distilled before use. The addition of activated 3Å or 4Å molecular sieves to the reaction mixture is highly recommended to scavenge trace amounts of water.[1] |
| Use of a protic solvent. Protic solvents (e.g., alcohols, water) can coordinate to the titanium center, displacing the chiral tartrate ligand and disrupting the asymmetric environment of the catalyst. This leads to a dramatic decrease in enantioselectivity. | Use a dry, aprotic solvent. Dichloromethane is the most commonly used and recommended solvent for this reaction.[1] | |
| Incorrect solvent polarity. While dichloromethane is optimal, other aprotic solvents might be considered. However, highly coordinating solvents can interfere with catalyst formation and activity. | Stick to non-coordinating, aprotic solvents. Dichloromethane is generally the best choice due to its ability to dissolve the reactants while not interfering with the catalyst. | |
| Low or Inconsistent Yield | Poor solubility of reactants. The allylic alcohol or other reagents may not be fully soluble in the chosen solvent at the typically low reaction temperatures (-20 °C to -40 °C), leading to a slower or incomplete reaction. | Dichloromethane generally provides good solubility for the common reactants in Sharpless epoxidation.[1] If solubility issues persist with a specific substrate, a minimal amount of a co-solvent could be explored, but this must be done with caution as it may affect enantioselectivity. |
| Catalyst deactivation. As mentioned above, water or other impurities in the solvent can deactivate the catalyst, leading to a lower overall yield. | Rigorously dry all solvents and reagents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). | |
| Side reactions. The choice of solvent can sometimes promote side reactions, although this is less common with a non-reactive solvent like dichloromethane. | Ensure the solvent is pure and free from reactive impurities. | |
| Reaction Fails to Initiate or is Sluggish | Catalyst complex not forming correctly. The solvent can influence the formation and stability of the active dimeric titanium-tartrate complex. | Use dry dichloromethane as the solvent of choice, as it is well-established for the successful formation of the active catalyst.[1] |
| Reaction temperature is too low for the chosen solvent. While low temperatures are generally favored for high enantioselectivity, the reaction rate will decrease. In a suboptimal solvent, this effect might be more pronounced. | The standard temperature range of -20 °C to -40 °C in dichloromethane is a good starting point.[1] If the reaction is sluggish, ensure all reagents are of high quality before considering a slight increase in temperature, which may negatively impact enantioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for Diisopropyl D-(-)-tartrate catalyzed asymmetric epoxidation?
A1: Anhydrous dichloromethane (CH₂Cl₂) is the most widely used and generally the best solvent for this reaction. It offers a good balance of properties, including:
-
Aprotic Nature: It does not contain acidic protons that can interfere with the catalyst.
-
Non-coordinating: It does not strongly coordinate to the titanium center, allowing for the proper formation and function of the chiral catalyst.
-
Good Solubility: It effectively dissolves the allylic alcohol substrate, the titanium(IV) isopropoxide, and the Diisopropyl D-(-)-tartrate ligand at the required low temperatures.[1]
Q2: Can I use other solvents like THF, toluene, or hexane?
A2: While other aprotic solvents can be used, they often result in lower enantioselectivity and/or yield compared to dichloromethane.
-
Tetrahydrofuran (THF): As a coordinating solvent, THF can compete with the tartrate ligand for binding to the titanium center, which can disrupt the chiral environment and lead to lower enantioselectivity.
-
Toluene and Hexane: These nonpolar solvents may present solubility challenges for the catalyst components or the allylic alcohol substrate, potentially leading to slower reaction rates and lower yields.
Q3: How critical is the dryness of the solvent?
A3: The use of a scrupulously dry solvent is absolutely critical for the success of the reaction. The titanium(IV) isopropoxide and the resulting titanium-tartrate complex are extremely sensitive to moisture.[1] Water will lead to the formation of titanium oxides and other inactive, non-chiral species, which will catalyze a non-asymmetric epoxidation, resulting in a low enantiomeric excess (% ee).[1]
Q4: How can I ensure my solvent is dry enough?
A4: To ensure your solvent is sufficiently dry, follow these steps:
-
Use a commercially available anhydrous grade of the solvent.
-
Freshly distill the solvent from a suitable drying agent (e.g., calcium hydride for dichloromethane) before use.
-
Store the dried solvent over activated molecular sieves (3Å or 4Å).
-
Always handle the solvent under an inert atmosphere (e.g., nitrogen or argon) using dry syringes or cannulas.
Q5: Does the solvent affect the stability of the Diisopropyl D-(-)-tartrate ligand itself?
A5: Diisopropyl D-(-)-tartrate is a relatively stable compound. However, prolonged storage in a non-anhydrous solvent could potentially lead to hydrolysis of the ester groups, although the more immediate and significant issue is the impact of moisture on the titanium catalyst.
Data Presentation
| Solvent Type | Examples | Impact on Yield | Impact on Enantioselectivity (% ee) | Reasoning |
| Aprotic, Non-coordinating | Dichloromethane (CH₂Cl₂) | Generally High | Generally High (>90%) | Optimal solvent; provides good solubility without interfering with the chiral catalyst.[1] |
| Aprotic, Coordinating | Tetrahydrofuran (THF), Diethyl ether | Can be Lower | Generally Lower | Solvent competes with the tartrate ligand for coordination to the titanium center, disrupting the asymmetric environment. |
| Aprotic, Nonpolar | Toluene, Hexane | Potentially Lower | Can be High, but variable | May lead to poor solubility of catalyst components or substrate, resulting in slower reaction rates and lower yields. |
| Protic | Water, Methanol, Ethanol | Very Low to None | Very Low (near racemic) | Rapidly deactivates the catalyst through hydrolysis and ligand exchange.[1] |
Experimental Protocols
Standard Protocol for Catalytic Asymmetric Epoxidation using Diisopropyl D-(-)-tartrate
This protocol is a general guideline for the Sharpless asymmetric epoxidation and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diisopropyl D-(-)-tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, solution in a non-coordinating solvent like toluene or decane)
-
Activated 3Å or 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C and allow it to cool under a stream of dry inert gas. Activate molecular sieves by heating under high vacuum.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).
-
Add anhydrous dichloromethane.
-
Cool the flask to -20 °C using a suitable cooling bath.
-
Catalyst Formation: To the cooled and stirred solvent, add Diisopropyl D-(-)-tartrate (e.g., 0.06 mmol, 1.2 eq. relative to Ti). Then, add titanium(IV) isopropoxide (e.g., 0.05 mmol, 1.0 eq.) dropwise. The solution should turn a pale yellow. Stir the mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst complex.[1]
-
Reaction: Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of anhydrous dichloromethane and add it to the catalyst solution.
-
Add the solution of tert-butyl hydroperoxide (e.g., 1.5-2.0 mmol) dropwise over several minutes.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]
Visualizations
References
Technical Support Center: Purification of Products from Diisopropyl D-(-)-tartrate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of products from reactions involving Diisopropyl D-(-)-tartrate. The focus is on troubleshooting common issues and providing clear, actionable protocols for the purification of chiral products, such as the 2,3-epoxyalcohols obtained from Sharpless asymmetric epoxidation.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of products from Diisopropyl D-(-)-tartrate reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Flash Column Chromatography | Inappropriate Solvent System: The polarity of the eluent may be too high, causing co-elution of the product with impurities, or too low, resulting in poor elution of the product. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[1] - For polar epoxy alcohols that do not move from the baseline even with 100% ethyl acetate, consider using a more polar solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol.[2] - Alternatively, reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for very polar compounds.[3][4] |
| Column Overloading: Loading too much crude product onto the column can lead to poor separation. | - As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. - If overloading is suspected, reduce the amount of sample loaded onto the column. | |
| Product Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive products, such as epoxides, leading to the formation of diols or other byproducts.[5] | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting to see if degradation occurs.[5] - Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[6] - Consider using a different stationary phase, such as alumina or florisil, which are less acidic.[5] | |
| Peak Tailing: The product elutes from the column slowly and over many fractions, leading to broad peaks and poor separation. | - This can be due to strong interactions between the polar product and the silica gel. - Once the product starts to elute, gradually increase the polarity of the eluent (gradient elution) to speed up its elution and sharpen the peak.[2][6] | |
| Low Yield After Purification | Product is Water-Soluble: For smaller, more polar epoxy alcohols, a significant amount of product may be lost to the aqueous phase during workup. | - For water-soluble products, use a "sodium sulfate workup" where the reaction mixture is worked up in the absence of a separate aqueous phase.[7] - When an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer.[7] |
| Product Decomposition During Workup or Purification: Epoxides can be sensitive to acidic or basic conditions, leading to ring-opening.[8][9] | - Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) during workup to maintain a neutral pH. - Minimize the time the product is in contact with acidic or basic media.[10] | |
| Incomplete Elution from the Column: The product is strongly adsorbed to the stationary phase and does not elute completely. | - After collecting the main fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to elute any remaining product.[11] | |
| Low Enantiomeric Excess (% ee) of the Purified Product | Racemization During Purification: Although less common, prolonged exposure to harsh conditions (e.g., strong acid or base) could potentially lead to racemization. | - Ensure purification conditions are as mild as possible (neutral pH, moderate temperatures). |
| Inaccurate Measurement of % ee: The method used to determine the enantiomeric excess may not be optimized. | - Chiral HPLC or GC are the most common methods for determining % ee. Ensure the column and mobile phase are appropriate for separating the enantiomers of your specific product.[12] - Derivatization with a chiral agent can also be used to form diastereomers that can be separated on a standard achiral column. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the titanium catalyst from a Sharpless epoxidation reaction?
A1: The most common method is to quench the reaction at low temperature (e.g., -20 °C) with water. This hydrolyzes the titanium species, which can then be removed by filtration. For water-soluble or acid-sensitive epoxy alcohols, a modified workup, often referred to as the "sodium sulfate workup," is preferred to avoid an aqueous phase.[7]
Q2: My 2,3-epoxyalcohol product is very polar and streaks on the TLC plate. How can I get a clean separation by column chromatography?
A2: Streaking is often a sign of strong interaction with the silica gel. You can try adding a small amount of a polar solvent like methanol to your eluent system to improve the spot shape on the TLC plate. For column chromatography, using a gradient elution, where you gradually increase the polarity of the mobile phase, can help to elute the compound in a sharper band.[6] Deactivating the silica gel with triethylamine can also reduce streaking for basic compounds.[6]
Q3: Can I use crystallization to purify my chiral epoxy alcohol?
A3: Yes, crystallization can be an excellent method for purifying chiral compounds, especially if the product is a solid.[12] It has the potential to be more cost-effective and scalable than chromatography. Diastereomeric crystallization, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers with different solubilities, is a common technique.[]
Q4: How can I check for the presence of diol impurities in my purified epoxide?
A4: Diols, which result from the ring-opening of the epoxide, are a common impurity. They can often be detected by TLC as they are typically more polar than the corresponding epoxide. For a more quantitative analysis, GC-MS can be used. The volatility of the diol can be increased by derivatization with a silylating agent like BSTFA, which makes it easier to detect by GC.[10]
Q5: What are the best storage conditions for purified chiral epoxides?
A5: Chiral epoxides should be stored at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C) to minimize degradation.[10] They should also be stored under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture and oxygen.[10] If stored in solution, use a high-purity, anhydrous, aprotic solvent.[10]
Data Presentation
Table 1: Performance of Sharpless Asymmetric Epoxidation with (+)-DET and (+)-DIPT for Various Allylic Alcohols
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Geraniol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -20 | 3.5 | 95 | 91 | J. Am. Chem. Soc. 1987, 109, 5765–5780 |
| (E)-2-Hexen-1-ol | Ti(Oi-Pr)₄/(+)-DIPT/TBHP | -20 | 3 | 89 | >98 | J. Am. Chem. Soc. 1987, 109, 5765–5780 |
| (Z)-2-Hexen-1-ol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -20 | 29 | 74 | 86 | J. Am. Chem. Soc. 1987, 109, 5765–5780 |
| Cinnamyl alcohol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -12 | 11 | 88 | 95 | J. Am. Chem. Soc. 1987, 109, 5765–5780 |
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation
This protocol is a representative example for a catalytic Sharpless epoxidation.
Materials:
-
Allylic alcohol
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Powdered 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Anhydrous dichloromethane is added to the flask.
-
The flask is cooled to -20 °C using a cooling bath (e.g., dry ice/acetone).
-
(+)-DIPT (0.06 eq.) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.
-
A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.
-
The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.
-
The mixture is allowed to warm to room temperature and stirred for at least 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Purification of a Chiral Epoxy Alcohol by Flash Column Chromatography
Materials:
-
Crude epoxy alcohol
-
Silica gel (for flash chromatography)
-
Solvents for elution (e.g., hexane, ethyl acetate)
-
Glass column
-
Pressurized air or nitrogen source
-
Collection tubes
Procedure:
-
Select the Solvent System: Based on TLC analysis of the crude product, determine an appropriate solvent system that gives the desired product an Rf value of approximately 0.2-0.3. A common solvent system is a mixture of hexane and ethyl acetate.
-
Pack the Column: Pack a glass column with silica gel as a slurry in the initial, less polar eluent. Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, and load the resulting solid onto the column.[6]
-
Elute the Column: Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Monitor the Elution: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified epoxy alcohol.
Mandatory Visualization
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 11. reddit.com [reddit.com]
- 12. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Validation & Comparative
Determining Enantiomeric Excess of Epoxy Alcohols by Chiral HPLC: A Comparative Guide
The accurate determination of enantiomeric excess (ee) is crucial in the development and quality control of chiral pharmaceuticals and fine chemicals. For epoxy alcohols, which are valuable chiral building blocks, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used analytical technique. This guide provides a comparative overview of methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of epoxy alcohols.
Comparison of Chiral Stationary Phases and Mobile Phases
The success of separating epoxy alcohol enantiomers largely depends on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective. The choice between normal-phase and polar organic-phase chromatography offers flexibility in method development.
Table 1: Comparison of Chiral HPLC Conditions for Epoxy Alcohol Enantioseparation
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Analysis Time (min) |
| Chiralpak AD-H | Glycidyl tosylate | n-hexane:ethanol (70:30) | 1.2 | 40 | >2.0 | <11 |
| Chiralpak AD-H | Glycidyl tosylate | Methanol | 0.8 | 20 | >2.0 | <11 |
| Chiralpak AD-H | Phenylglycidol | n-hexane-ethanol (85:15) | 1.2 | N/A | N/A | N/A |
| Chiralpak AD | Glycidyl nitrobenzoate | Methanol:ethanol (80:20) | 0.9 | 40 | >2.0 | <13 |
| Lux Cellulose-1, Lux Amylose-2, etc. | Various chiral epoxides | n-hexane:ethanol (99:1) | 1.0 | N/A | Achieved | N/A |
| CHIRAL ART Cellulose-SC | rac-8a (marinoepoxide) | Dimethyl carbonate | N/A | 35 | 1.49 | N/A |
| CHIRAL ART Cellulose-SC | rac-8b (marinoepoxide) | Dimethyl carbonate | N/A | 35 | 1.85 | N/A |
Data compiled from multiple sources.[1][2][3] N/A: Not available in the provided search results.
The data indicates that polysaccharide-based columns like Chiralpak AD-H are versatile for separating derivatized epoxy alcohols such as glycidyl tosylate and phenylglycidol.[1] Both normal-phase (n-hexane/ethanol) and polar-organic (methanol) modes can yield excellent resolution.[1] The choice of mobile phase significantly impacts retention times and resolution, with normal-phase often providing better resolution.[1] For some epoxides, a high percentage of the non-polar solvent in the mobile phase is effective.[2] Greener solvent alternatives like dimethyl carbonate have also been successfully employed.[3]
Experimental Protocols
A systematic approach to method development is key to achieving optimal separation of epoxy alcohol enantiomers.
Methodology 1: General Protocol for Chiral HPLC Method Development
-
Column Selection : Begin with a polysaccharide-based chiral stationary phase (CSP), such as those derived from amylose or cellulose (e.g., Chiralpak® or Lux® series).[4]
-
Mobile Phase Screening (Normal Phase) :
-
Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[4] A common starting point is a 90:10 (v/v) mixture.
-
For acidic or basic epoxy alcohols, consider adding a small amount of an additive to the mobile phase. For acidic compounds, use trifluoroacetic acid (TFA), and for basic compounds, use diethylamine (DEA) (typically 0.1% v/v).[4][5]
-
-
Mobile Phase Screening (Polar Organic Mode) :
-
Optimization of Chromatographic Conditions :
-
Data Analysis :
-
Once separation is achieved, calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.[6]
-
Methodology 2: Specific Protocol for Glycidyl Tosylate Enantiomers
This protocol is adapted from a validated method for the rapid screening of allylic alcohol asymmetric epoxidation.[1]
-
HPLC System : Standard HPLC system with a UV detector.
-
Column : Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase :
-
Flow Rate :
-
Column Temperature :
-
Detection : UV at an appropriate wavelength.
-
Injection Volume : 10 µL.
Experimental Workflow
The following diagram illustrates the logical workflow for developing a chiral HPLC method for determining the enantiomeric excess of epoxy alcohols.
Caption: Workflow for chiral HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 1H NMR Analysis of Mosher's Esters for Enantiomeric Excess (ee) Determination
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and chiral drug development. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible tool. This guide provides a comprehensive comparison of the widely used Mosher's ester analysis with alternative NMR-based methods for ee determination, supported by experimental data and detailed protocols.
Principle of Mosher's Method
The foundational principle of Mosher's method lies in the conversion of a pair of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers.[1] This is achieved by reacting the chiral analyte (typically an alcohol or amine) with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl).[2] The resulting diastereomeric esters or amides possess distinct chemical and physical properties, leading to different chemical shifts in their ¹H NMR spectra.[1]
The analysis of the ¹H NMR spectrum of the diastereomeric mixture allows for two primary determinations:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample is determined by integrating the well-resolved signals corresponding to each diastereomer.[1]
-
Absolute Configuration: By preparing two separate diastereomeric derivatives using both (R)- and (S)-MTPA, the absolute configuration of the chiral center can often be assigned based on the predictable shielding/deshielding effects of the phenyl group in the Mosher's ester on neighboring protons.[3][4]
Comparison of NMR Methods for ee Determination
While Mosher's method is a classic and reliable technique, several alternative NMR methods are also employed for the determination of enantiomeric excess. The choice of method often depends on the nature of the analyte, desired accuracy, and experimental convenience. The primary alternatives include Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents (CLSRs).
| Feature | Mosher's Ester Analysis (Chiral Derivatizing Agent - CDA) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (CLSRs) |
| Principle | Covalent bond formation to create diastereomers.[2] | Formation of transient, non-covalent diastereomeric complexes.[5][6] | Formation of diastereomeric complexes with a paramagnetic lanthanide ion. |
| Sample Preparation | Requires a chemical reaction to form the ester/amide, followed by optional purification. | Simple mixing of the analyte and the CSA in an NMR tube.[5] | Simple mixing of the analyte and the CLSR in an NMR tube. |
| Analysis Time | Longer, due to reaction time (typically 1-4 hours). | Rapid, as the complexation is typically fast on the NMR timescale.[5] | Rapid, similar to CSAs. |
| Signal Separation (Δδ) | Generally large and well-resolved. | Can be smaller and concentration/temperature dependent.[7] | Can be very large, but often accompanied by signal broadening.[2] |
| Potential Issues | Possible kinetic resolution or racemization during derivatization.[2] Incomplete reaction can lead to inaccurate ee values. | Weak interactions may lead to small Δδ values, requiring higher concentrations or lower temperatures. | Significant line broadening can reduce resolution and accuracy. Paramagnetic shifts can complicate spectral interpretation. |
| Analyte Recovery | Requires chemical cleavage of the ester/amide bond. | Analyte can be recovered by simple separation techniques (e.g., chromatography). | Analyte recovery can be challenging due to the metal complex. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-MTPA derivatives.[3] | Possible in some cases by observing consistent trends in Δδ values with a series of related compounds. | Possible in some cases by analyzing the direction of the induced shifts. |
Experimental Data: A Comparative Look
The effectiveness of each method can be illustrated by comparing the observed chemical shift differences (Δδ) for specific protons in the resulting diastereomeric species. Larger Δδ values generally lead to more accurate integration and, consequently, more reliable ee determination.
Table 1: Comparison of ¹H NMR Chemical Shift Differences (Δδ in ppm) for ee Determination
| Analyte | Method | Observed Proton | Δδ (ppm) | Reference |
| 1-Phenylethanol | Mosher's Ester | CH-O | ~0.05 | [8] |
| 1-Phenylethanol | Chiral Solvating Agent (Pirkle's alcohol) | CH-O | 0.02-0.04 | [9] |
| N-3,5-Dinitrobenzoylphenylglycine methyl ester | Chiral Solvating Agent (Isomannide derivative) | CH-N | up to 0.136 | [5] |
| Amino acid benzyl esters | Mosher's Acid (as a CSA) | α-H | up to 0.1 | |
| Secondary Alcohol | Mosher's Ester | Protons adjacent to carbinol center | 0.05 - 0.2 | [10] |
Note: The magnitude of Δδ is highly dependent on the specific analyte, the chiral auxiliary used, the solvent, and the temperature.
Experimental Protocols
Mosher's Ester Analysis for a Chiral Alcohol
This protocol describes the in-situ preparation of Mosher's esters in an NMR tube for the determination of enantiomeric excess.
Materials:
-
Chiral alcohol (~2-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
NMR tube and cap
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol in approximately 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine or a catalytic amount of DMAP.
-
Add a slight molar excess (~1.1-1.2 equivalents) of the chosen Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction progress can be monitored by ¹H NMR.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Identify a well-resolved signal corresponding to a proton near the chiral center for each diastereomer.
-
Carefully integrate the selected signals to determine the ratio of the two diastereomers, which corresponds to the enantiomeric ratio of the original alcohol.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.
Using a Chiral Solvating Agent (CSA) for ee Determination
This protocol outlines the general procedure for using a CSA to determine the enantiomeric excess of a chiral analyte.
Materials:
-
Chiral analyte (~2-5 mg)
-
Chiral Solvating Agent (e.g., (R)-1-(9-Anthryl)-2,2,2-trifluoroethanol, Pirkle's alcohol)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube and cap
Procedure:
-
In an NMR tube, dissolve the chiral analyte in approximately 0.5 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a specific molar equivalent of the CSA to the NMR tube. The optimal analyte:CSA ratio (often ranging from 1:1 to 1:5) may need to be determined empirically.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more signals of the analyte into two distinct sets of peaks, corresponding to the two diastereomeric complexes.
-
Integrate a pair of well-resolved signals to determine the enantiomeric ratio and calculate the ee as described in the Mosher's ester protocol.
Visualizing the Workflow
Mosher's Ester Analysis Workflow
Caption: Experimental workflow for ee determination using Mosher's ester analysis.
Logical Relationship for ee Determination with CSAs
Caption: Logical flow for ee determination using Chiral Solvating Agents.
Conclusion
The determination of enantiomeric excess by ¹H NMR spectroscopy is a versatile and powerful technique in chemical research. Mosher's ester analysis remains a robust and widely applicable method, particularly when the determination of absolute configuration is also required. However, the simplicity and non-destructive nature of Chiral Solvating Agents make them an attractive alternative for rapid ee screening. The choice between these methods should be guided by the specific requirements of the analysis, including the nature of the analyte, the need for analyte recovery, and the available instrumentation. By understanding the principles and protocols of each technique, researchers can confidently select the most appropriate method for their stereochemical analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Chiral Auxiliaries: Diisopropyl D-(-)-tartrate vs. Diethyl L-(+)-tartrate in Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the Sharpless-Katsuki epoxidation stands as a foundational and powerful tool for the enantioselective preparation of 2,3-epoxyalcohols from allylic alcohols.[1][2] The choice of the chiral ligand is paramount in dictating the stereochemical outcome of this reaction. Among the most widely employed ligands are the esters of tartaric acid, with Diisopropyl D-(-)-tartrate (DIPT) and Diethyl L-(+)-tartrate (DET) being two of the most common and commercially available options.[3] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal chiral auxiliary for their specific synthetic needs.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these chiral auxiliaries is essential for their effective use in the laboratory.
| Property | Diisopropyl D-(-)-tartrate (DIPT) | Diethyl L-(+)-tartrate (DET) |
| CAS Number | 62961-64-2[3] | 87-91-2[4] |
| Molecular Formula | C₁₀H₁₈O₆[3] | C₈H₁₄O₆[4] |
| Molecular Weight | 234.25 g/mol [3] | 206.19 g/mol [4] |
| Appearance | Colorless to almost colorless clear liquid[5] | Colorless to light yellow liquid[4] |
| Density | 1.119 g/mL at 20 °C[6] | 1.204 g/mL at 25 °C[4] |
| Boiling Point | 275 °C[7] | 280 °C[4] |
| Melting Point | N/A (liquid at room temperature) | 17 °C[1] |
| Optical Rotation | [α]23/D −17°, neat[6] | [α]20/D +7.6 to +7.9 deg(neat)[8] |
Performance in Sharpless Asymmetric Epoxidation: A Data-Driven Comparison
The primary application of both DIPT and DET is as chiral ligands in the titanium-catalyzed asymmetric epoxidation of allylic alcohols. The choice between the D-(-) and L-(+) enantiomers of the tartrate ester directly controls the facial selectivity of the epoxidation. As a general rule, for an allylic alcohol oriented with the C-OH bond in the bottom right of the plane of the double bond:
-
D-(-)-tartrates (like Diisopropyl D-(-)-tartrate) direct the epoxidation to the top face of the alkene.
-
L-(+)-tartrates (like Diethyl L-(+)-tartrate) direct the epoxidation to the bottom face of the alkene.[3]
The following table summarizes experimental data from the Sharpless epoxidation of various allylic alcohols, comparing the performance of DIPT and DET.
| Allylic Alcohol Substrate | Chiral Ligand | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | 3 | 89 | >98 |
| (E)-2-Octen-1-ol | (+)-DIPT | -35 | 2 | 79 | >98 |
| Geraniol | (+)-DIPT | 0 | 2 | 65 | 90 |
| (E)-Cinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |
| (E)-3-Methyl-2-penten-1-ol | (+)-DET | -10 | 29 | 74 | 86 |
| 2-Propyl-2-propen-1-ol | (+)-DET | -20 | 14 | 80 | 80 |
| 3-Methyl-3-buten-1-ol | (+)-DET | -20 | 0.75 | 95 | 91 |
| (Z)-2-Hexen-1-ol | (-)-DET | -20 | 5 | 90 | 94 |
Data sourced from Chem 115 course material, Harvard University, citing Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780 and Johnson, R. A.; Sharpless, K. B. In Catalytic Asymmetric Synthesis.[3]
From the data, it is evident that both ligands can provide high yields and excellent enantioselectivities. Notably, Diisopropyl tartrate (DIPT) often leads to slightly higher enantiomeric excess, particularly for E-allylic alcohols.[3] It is also the preferred ligand for the kinetic resolution of secondary allylic alcohols.[8]
Experimental Protocols
A generalized protocol for the catalytic Sharpless asymmetric epoxidation is provided below. This procedure can be adapted for use with either Diisopropyl D-(-)-tartrate or Diethyl L-(+)-tartrate.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diisopropyl D-(-)-tartrate (DIPT) or Diethyl L-(+)-tartrate (DET)
-
tert-Butyl hydroperoxide (TBHP, ~5.5 M in nonane or decane)
-
Powdered 3Å or 4Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C in a cooling bath (e.g., dry ice/acetone).
-
The chiral tartrate ester (DIPT or DET, 0.06 eq.) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (0.05 eq.) is then added dropwise to the mixture, which is then stirred for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
tert-Butyl hydroperoxide (1.5-2.0 eq.) is added dropwise, ensuring the internal temperature is maintained at or below -20 °C.
-
The allylic alcohol (1.0 eq.), dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the reaction mixture.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is allowed to warm to room temperature and stirred vigorously for at least one hour.
-
The resulting mixture is filtered through a pad of celite to remove the titanium salts. The filter cake is washed with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxy alcohol can be purified by flash column chromatography on silica gel.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: Experimental workflow for the Sharpless epoxidation.
Conclusion
Both Diisopropyl D-(-)-tartrate and Diethyl L-(+)-tartrate are highly effective chiral auxiliaries for the Sharpless asymmetric epoxidation. The choice between them is often substrate-dependent. While DET is a robust and widely used ligand, DIPT may offer superior enantioselectivity in certain cases, particularly with E-allylic alcohols and in kinetic resolutions. The provided experimental data and protocols serve as a valuable starting point for researchers aiming to employ this powerful transformation in their synthetic endeavors. Careful optimization of reaction conditions for each specific substrate is always recommended to achieve the best possible results.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Chiral Shift Reagents for NMR Analysis of Stereoisomers
For researchers, scientists, and drug development professionals navigating the complexities of stereoisomer analysis, Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool. However, the inherent magnetic equivalence of enantiomers in an achiral environment presents a significant analytical challenge. Chiral shift reagents (CSRs) and related chiral solvating agents (CSAs) offer elegant solutions by inducing diastereomeric differentiation, allowing for the quantification of enantiomeric excess (ee) and, in some cases, the determination of absolute configuration directly from the NMR spectrum.
This comprehensive guide provides an objective comparison of common chiral shift and solvating agents, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal reagent for their specific analytical needs.
Distinguishing Chiral Auxiliaries: A Quick Overview
Before delving into a detailed comparison, it's crucial to understand the different classes of chiral auxiliaries used in NMR spectroscopy:
-
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes with chiral ligands. They form reversible, transient diastereomeric complexes with the analyte through coordination to a Lewis basic functional group. The paramagnetic nature of the lanthanide ion induces large chemical shift changes (lanthanide-induced shifts, LIS) in the analyte's NMR spectrum, with the magnitude of the shift difference between enantiomers (ΔΔδ) allowing for their differentiation and quantification.[1][2][3]
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure molecules that form transient diastereomeric solvates with the analyte through non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[1][2][4] Unlike CSRs, CSAs are diamagnetic and induce smaller, but often sufficient, chemical shift differences between enantiomers. A well-known example is Pirkle's alcohol.[5][6]
-
Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form stable diastereomers, which can then be distinguished by NMR. While effective, this method requires a chemical reaction and purification of the resulting diastereomers, making it more time-consuming than the use of CSRs or CSAs.[7]
This guide will focus on the comparison of Chiral Shift Reagents and Chiral Solvating Agents, which offer the advantage of in-situ analysis without the need for covalent modification of the analyte.
Mechanism of Enantiomeric Recognition
The fundamental principle behind the utility of both CSRs and CSAs is the formation of transient diastereomeric complexes with the enantiomers of a chiral analyte. Since diastereomers have different physical and chemical properties, their NMR spectra will also differ, leading to separate signals for each enantiomer.
Figure 1. General mechanism of enantiodiscrimination by a chiral selector in NMR.
Comparison of Chiral Shift Reagents and Chiral Solvating Agents
The choice between a CSR and a CSA depends on several factors, including the nature of the analyte, the desired magnitude of the chemical shift separation, and potential issues like line broadening.
| Feature | Chiral Shift Reagents (e.g., Eu(hfc)₃) | Chiral Solvating Agents (e.g., Pirkle's Alcohol) |
| Mechanism | Paramagnetic effect (pseudocontact shift) | Diamagnetic effects (anisotropic shielding/deshielding) |
| Interaction | Coordination to Lewis basic sites (e.g., -OH, -NH₂, C=O) | Non-covalent interactions (H-bonding, π-π stacking) |
| Induced Shift (ΔΔδ) | Large (can be several ppm) | Small to moderate (typically < 0.5 ppm)[3] |
| Line Broadening | Significant, especially at high concentrations[8] | Minimal |
| Analyte Scope | Requires a Lewis basic functional group | Broader applicability, less dependent on a specific functional group |
| Concentration | Low concentrations are often sufficient | Higher concentrations may be needed for significant shifts |
| Solvent Effects | Performance is sensitive to solvent polarity | Performance is sensitive to solvent polarity |
Quantitative Performance Data
The effectiveness of a chiral selector is quantified by the magnitude of the induced non-equivalence (ΔΔδ), which is the difference in the chemical shift of a specific proton resonance between the two enantiomers. A larger ΔΔδ value indicates better separation and more accurate quantification of the enantiomeric excess.
Lanthanide-Based Chiral Shift Reagents
Europium-based reagents are popular due to their ability to induce downfield shifts, which often simplifies crowded spectral regions. Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃ ) and Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)₃ ) are two of the most common chiral lanthanide shift reagents. Studies have shown that Eu(hfc)₃ is often more efficient in inducing larger separations.[9]
Table 1: Comparison of ΔΔδ (ppm) for Lanthanide Shift Reagents with Alcohols
| Analyte | Reagent | Proton | ΔΔδ (ppm) | Reference |
| 1-Phenylethanol | Eu(hfc)₃ | CH₃ | 0.12 | [1] |
| 1-Phenylethanol | Eu(tfc)₃ | CH₃ | 0.08 | [1] |
| endo-2-Norborneol | Eu(hfc)₃ | H-2 | 0.53 | Illustrative |
| exo-2-Norborneol | Eu(hfc)₃ | H-2 | 0.28 | Illustrative |
Chiral Solvating Agents
Pirkle's alcohol, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is a versatile CSA that is particularly effective for a wide range of analytes, including sulfoxides, amines, amides, and esters.
Table 2: Comparison of ΔΔδ (ppm) for Pirkle's Alcohol with Various Analytes
| Analyte | Proton | ΔΔδ (ppm) | Reference |
| Methyl phenyl sulfoxide | S-CH₃ | 0.07 | Illustrative |
| N-Methyl-α-phenylethylamine | N-CH₃ | 0.15 | Illustrative |
| Propranolol | OCH₂ | 0.05 | Illustrative |
Experimental Protocols
Protocol 1: Enantiomeric Excess Determination using Eu(hfc)₃
This protocol outlines the general steps for determining the enantiomeric excess of a chiral alcohol using the lanthanide shift reagent Eu(hfc)₃.
Figure 2. Experimental workflow for enantiomeric excess determination using Eu(hfc)₃.
Detailed Steps:
-
Sample Preparation: Prepare a solution of the analyte (racemic or enantioenriched, typically 5-10 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. It is critical that the solvent and analyte are anhydrous, as water can compete for coordination to the lanthanide ion.[10]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
-
Addition of Eu(hfc)₃: Add a small, weighed amount of Eu(hfc)₃ (e.g., 0.1 molar equivalents relative to the analyte) to the NMR tube. Gently shake the tube to dissolve the reagent.
-
Acquire Spectrum: Acquire another ¹H NMR spectrum. Observe the separation of signals corresponding to the two enantiomers.
-
Titration (Optional): If the initial separation is insufficient, incrementally add more Eu(hfc)₃ and acquire a spectrum after each addition until baseline separation of at least one pair of signals is achieved. Avoid adding excessive amounts of the reagent to minimize line broadening.[10]
-
Integration: Carefully integrate the well-resolved signals corresponding to each enantiomer.
-
Calculation of Enantiomeric Excess (ee): Calculate the enantiomeric excess using the formula: % ee = [ |(Integration of major enantiomer) - (Integration of minor enantiomer)| / |(Integration of major enantiomer) + (Integration of minor enantiomer)| ] x 100%
Protocol 2: Chiral Analysis using Pirkle's Alcohol
This protocol describes the use of Pirkle's alcohol for the determination of enantiomeric excess.
Figure 3. Experimental workflow for chiral analysis using Pirkle's alcohol.
Detailed Steps:
-
Sample Preparation: In an NMR tube, dissolve the analyte (typically 5-10 mg) and an appropriate amount of enantiomerically pure Pirkle's alcohol in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Molar Ratio: The optimal molar ratio of analyte to Pirkle's alcohol can vary, but a starting point of 1:1 or 1:2 is common. The concentration of the components can also influence the observed separation.
-
Acquire NMR Spectrum: Acquire a ¹H NMR spectrum of the mixture.
-
Integration: Identify and integrate the separated signals for the two enantiomers.
-
Calculation of Enantiomeric Excess (ee): Calculate the enantiomeric excess using the standard formula as described in the previous protocol.
Selecting the Right Chiral Selector
The choice of the most suitable chiral selector depends on the specific characteristics of the analyte and the desired analytical outcome. The following decision tree provides a simplified guide for this selection process.
Figure 4. Decision tree for selecting a chiral selector for NMR analysis.
Conclusion
Chiral shift reagents and chiral solvating agents are powerful tools for the NMR analysis of stereoisomers, enabling the direct determination of enantiomeric excess without the need for derivatization. Lanthanide-based CSRs offer the advantage of inducing large chemical shift separations, while CSAs like Pirkle's alcohol provide a valuable alternative, particularly when line broadening is a concern or when the analyte lacks a strong Lewis basic site. By understanding the principles of their operation, comparing their performance characteristics, and following established experimental protocols, researchers can effectively leverage these reagents to gain crucial insights into the stereochemical composition of their samples, a critical aspect in modern chemical research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bates.edu [bates.edu]
- 5. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 6. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Performance of Diisopropyl D-(-)-tartrate with Diverse Allylic Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the stereoselective synthesis of chiral epoxides, which are versatile building blocks for a wide array of pharmaceuticals and natural products. At the heart of this reaction lies the chiral catalyst, typically formed in situ from titanium(IV) isopropoxide and a chiral tartrate ester. This guide provides a comparative analysis of the performance of Diisopropyl D-(-)-tartrate (D-(-)-DIPT) with a range of allylic alcohols, supported by experimental data and detailed protocols.
Performance Comparison of D-(-)-DIPT with Various Allylic Alcohols
The enantioselectivity and yield of the Sharpless asymmetric epoxidation are highly dependent on the structure of the allylic alcohol substrate. The following table summarizes the performance of the D-(-)-DIPT-mediated epoxidation for a selection of allylic alcohols.
| Allylic Alcohol | Product | Yield (%) | Enantiomeric Excess (ee%) | Reaction Conditions |
| Geraniol | (2R,3R)-2,3-Epoxygeraniol | 93 | 88 | Ti(OiPr)₄, D-(-)-DIPT, TBHP, CH₂Cl₂, 4 Å MS, –10 to –23 °C, 2 h |
| Nerol | (2S,3R)-2,3-Epoxynerol | - | 74 | Ti(OiPr)₄, D-(-)-DIPT, TBHP, CH₂Cl₂ |
| (E)-Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 88 | 95 | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂, –12 °C, 11 h |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxy-1-hexanol | 89 | >98 | Ti(OiPr)₄, (+)-DIPT, TBHP, CH₂Cl₂, –20 °C, 3 h |
| Allyl alcohol | (R)-Glycidol | ~15 | 73 | Ti(OiPr)₄, (+)-DIPT, TBHP, 0 °C |
Note: Data for (E)-Cinnamyl alcohol, (E)-2-Hexen-1-ol, and Allyl alcohol were obtained using the corresponding (+)-tartrate. According to the principles of the Sharpless epoxidation, using D-(-)-DIPT will produce the opposite enantiomer with comparable yield and enantioselectivity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the asymmetric epoxidation of a complex and a simple allylic alcohol.
Asymmetric Epoxidation of Geraniol
This protocol is adapted from a reported synthesis of the Colorado potato beetle pheromone.[1]
Materials:
-
Geraniol, freshly distilled
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves, powdered and activated
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 4 Å molecular sieves.
-
Add anhydrous dichloromethane and cool the suspension to -23 °C in a dry ice/acetone bath.
-
To the stirred suspension, add D-(-)-DIPT followed by titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -23 °C to form the chiral catalyst.
-
Add a solution of tert-butyl hydroperoxide dropwise to the mixture, ensuring the internal temperature does not rise above -20 °C.
-
Add freshly distilled geraniol dropwise to the reaction mixture.
-
Stir the reaction mixture at a temperature between -10 °C and -23 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is then warmed to room temperature and stirred for 1 hour.
-
The resulting emulsion is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.
-
The combined organic phases are washed with a saturated aqueous solution of ferrous sulfate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (2R,3R)-2,3-epoxygeraniol.
Asymmetric Epoxidation of (E)-Cinnamyl Alcohol (Adapted General Procedure)
This protocol is a general procedure adapted from established Sharpless epoxidation methods.
Materials:
-
(E)-Cinnamyl alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
4 Å molecular sieves, powdered and activated
Procedure:
-
A flame-dried round-bottom flask is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane under a nitrogen atmosphere.
-
The flask is cooled to -20 °C using a suitable cooling bath.
-
D-(-)-DIPT is added to the stirred suspension, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
A solution of TBHP is added dropwise, maintaining the internal temperature at -20 °C.
-
(E)-Cinnamyl alcohol, dissolved in a small amount of anhydrous dichloromethane, is then added dropwise to the reaction mixture.
-
The reaction is stirred at -20 °C and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by adding a 10% aqueous solution of tartaric acid and stirring for 30 minutes at -20 °C, followed by warming to room temperature and stirring for an additional hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the enantiomerically enriched (2S,3S)-3-phenyl-2,3-epoxy-1-propanol.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental setup and the underlying mechanism, the following diagrams have been generated.
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.
References
A Comparative Guide to Chiral Diol Ligands in Asymmetric Synthesis: Diisopropyl D-(-)-tartrate vs. The Field
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral ligand is a pivotal decision that profoundly influences the enantioselectivity and overall efficiency of a chemical transformation. Among the myriad of available ligands, chiral diols have established themselves as a cornerstone, offering a versatile platform for a wide range of stereoselective reactions. This guide provides an objective comparison of Diisopropyl D-(-)-tartrate (DIPT), a widely utilized ligand derived from the chiral pool, with other prominent chiral diol ligands such as those based on BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). The comparison is supported by experimental data from seminal literature, focusing on their performance in key asymmetric reactions.
Performance Benchmark: A Tale of Three Reactions
Direct, head-to-head comparisons of chiral ligands across a broad spectrum of reactions are often challenging due to the specialized nature of each ligand-catalyst system. Therefore, this guide presents the performance of DIPT, BINOL, and TADDOL in reactions where they have demonstrated exceptional efficacy.
Table 1: Performance Comparison of Chiral Diol Ligands in Key Asymmetric Reactions
| Reaction | Chiral Ligand | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Sharpless Asymmetric Epoxidation | (+)-Diethyl Tartrate (DET) | Geraniol | Ti(OiPr)₄ / TBHP | 95 | 91 | [1] |
| Asymmetric Hydrogenation | (S)-BINAP | Acetophenone | [Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)] | 100 | 96 | [2] |
| Asymmetric Diels-Alder | (R,R)-1-Np-TADDOL | Aminosiloxydiene & Methacrolein | TADDOL (organocatalyst) | High | 91 | [3] |
Note: Diethyl tartrate (DET) is presented here as a close analogue of Diisopropyl tartrate (DIPT) for the Sharpless epoxidation, with literature suggesting DIPT can sometimes offer even higher selectivity.[1] BINAP is a prominent phosphine ligand derived from the BINOL scaffold.
In-Depth Analysis of Ligand Performance
Diisopropyl D-(-)-tartrate in Sharpless Asymmetric Epoxidation
Diisopropyl D-(-)-tartrate is a quintessential chiral ligand for the titanium-catalyzed Sharpless asymmetric epoxidation of allylic alcohols. Its ready availability from tartaric acid, a natural product, makes it a cost-effective choice. The Sharpless epoxidation is renowned for its predictability and high enantioselectivity across a broad range of substrates. The tartrate ligand forms a chiral complex with the titanium center, directing the delivery of the oxygen atom to one face of the double bond. While the data in Table 1 is for diethyl tartrate, it is well-established that diisopropyl tartrate is also highly effective, and in some cases, provides superior enantioselectivity.[1]
BINOL-Derived Ligands in Asymmetric Hydrogenation
1,1'-Bi-2-naphthol (BINOL) is a C₂-symmetric, axially chiral diol that has been extensively developed into a vast library of privileged ligands, most notably the diphosphine ligand BINAP. These ligands are exceptionally effective in transition metal-catalyzed reactions, particularly asymmetric hydrogenations. The ruthenium-BINAP system, for instance, is a benchmark for the enantioselective reduction of ketones and olefins, often affording products with excellent enantiomeric excesses and high yields, as demonstrated with acetophenone.[2] The rigid backbone and the steric hindrance provided by the naphthyl groups create a well-defined chiral pocket around the metal center, leading to precise stereochemical control.
TADDOLs in Asymmetric Diels-Alder Reactions
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are another class of C₂-symmetric chiral diols derived from tartaric acid. They have proven to be highly versatile, acting as ligands for various metal-catalyzed reactions and as organocatalysts themselves. In the context of Diels-Alder reactions, TADDOLs can function as Brønsted acid catalysts, activating the dienophile through hydrogen bonding. This mode of activation has been shown to promote highly enantioselective cycloadditions, achieving up to 92% ee in the reaction between aminosiloxydienes and acroleins.[3][4] The bulky aryl groups on the TADDOL scaffold play a crucial role in creating a chiral environment that directs the approach of the diene.
Experimental Protocols
Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from the seminal work of Gao, Y. et al.[1]
Materials:
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves, 4Å, powdered
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4Å molecular sieves.
-
The flask is cooled to -20 °C.
-
Titanium (IV) isopropoxide is added, followed by the addition of (+)-diethyl tartrate. The mixture is stirred for 30 minutes at -20 °C.
-
A solution of geraniol in dichloromethane is added to the catalyst mixture.
-
tert-Butyl hydroperoxide is added dropwise, maintaining the internal temperature below -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water, and the mixture is allowed to warm to room temperature.
-
The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.
Asymmetric Hydrogenation of Acetophenone with a Ru-BINAP Catalyst
The following is a general procedure based on established methods for Ru-catalyzed asymmetric hydrogenations.[2]
Materials:
-
[Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)] or a similar Ru-BINAP precursor
-
Acetophenone
-
Methanol, anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, the ruthenium catalyst is charged into a high-pressure autoclave.
-
Anhydrous methanol is added, followed by the acetophenone substrate.
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The reaction mixture is stirred under the desired hydrogen pressure at the specified temperature.
-
The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the autoclave is cooled, and the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
TADDOL-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a generalized procedure based on the work of Rawal and co-workers.[3]
Materials:
-
(R,R)-α,α,α',α'-Tetra(1-naphthyl)-1,3-dioxolane-4,5-dimethanol ((R,R)-1-Np-TADDOL)
-
Aminosiloxydiene (e.g., 1-(N,N-dimethylamino)-3-(tert-butyldimethylsiloxy)-1,3-butadiene)
-
Dienophile (e.g., methacrolein)
-
Toluene, anhydrous
-
Lithium aluminum hydride (LiAlH₄) or hydrofluoric acid (HF) in acetonitrile for workup
Procedure:
-
A flame-dried flask under a nitrogen atmosphere is charged with the TADDOL catalyst and anhydrous toluene.
-
The solution is cooled to the desired temperature (e.g., -80 °C).
-
The dienophile (methacrolein) is added, followed by the aminosiloxydiene.
-
The reaction mixture is stirred at this temperature for the specified time, with progress monitored by TLC.
-
For workup to the alcohol: The reaction mixture is treated with an excess of lithium aluminum hydride at low temperature, followed by an acidic workup.
-
For workup to the aldehyde: The reaction is quenched and treated with excess HF in acetonitrile.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by silica gel chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis of a suitable derivative.
Visualizing the Catalytic Pathways
Caption: Workflow of the Sharpless Asymmetric Epoxidation.
Caption: Signaling pathway for asymmetric hydrogenation.
Caption: Logical relationship in a TADDOL-catalyzed Diels-Alder reaction.
Conclusion
The choice of a chiral diol ligand is highly dependent on the specific asymmetric transformation being targeted. Diisopropyl D-(-)-tartrate and its analogues are exceptionally well-suited for the Sharpless asymmetric epoxidation, offering a reliable and cost-effective route to chiral epoxy alcohols. For other key transformations, such as asymmetric hydrogenations and Diels-Alder reactions, ligands derived from the BINOL and TADDOL scaffolds, respectively, have demonstrated superior performance. This guide highlights that while a universal chiral ligand remains elusive, a rational understanding of the strengths and applications of different ligand classes can empower researchers to select the optimal catalyst system for achieving their synthetic goals with high stereoselectivity and efficiency.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Epoxidation: Benchmarking DIPT against Novel Catalysts
For researchers, scientists, and drug development professionals, the strategic selection of chiral epoxides is a critical juncture in the synthesis of complex, stereochemically defined molecules. These versatile three-membered rings are foundational building blocks in the pharmaceutical and fine chemical industries.[1] The Sharpless-Katsuki asymmetric epoxidation, utilizing Diisopropyl Tartrate (DIPT) as a chiral ligand, stands as a cornerstone of stereoselective synthesis.[2] However, the field of asymmetric catalysis is dynamic, with novel catalysts continuously emerging that offer complementary or superior performance for different classes of substrates.
This guide provides an objective comparison of the classic DIPT-based Sharpless system with prominent novel chiral catalysts for epoxidation, supported by experimental data and detailed protocols to empower informed decisions in catalyst selection and experimental design.
Overview of Key Catalyst Systems
Sharpless-Katsuki Epoxidation (Titanium/DIPT System) : Developed by K. Barry Sharpless and Tsutomu Katsuki, this reaction is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[3][4] The catalyst system is formed from titanium tetraisopropoxide (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate like DIPT, and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][4][5] A key advantage is that the choice of the tartrate enantiomer, (+)-DIPT or (-)-DIPT, predictably determines the stereochemistry of the resulting epoxide.[5][6]
Jacobsen-Katsuki Epoxidation (Manganese/Salen System) : This method, developed independently by Eric Jacobsen and Tsutomu Katsuki, is complementary to the Sharpless epoxidation as it is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[7] The catalyst is a chiral Manganese(III)-salen complex, which uses a common and inexpensive oxidant like sodium hypochlorite (bleach).[7][8]
Shi Epoxidation (Organocatalyst System) : A significant advancement in organocatalysis, the Shi epoxidation employs a chiral ketone derived from D-fructose as the catalyst.[9] This method is particularly effective for the epoxidation of trans-alkenes and certain other olefins with high enantioselectivity.[9] It often utilizes Oxone or hydrogen peroxide as the oxidant, presenting a metal-free, greener alternative.[9]
Novel Transition Metal Systems (Vanadium, Tungsten) : Research has expanded to other transition metals to broaden the substrate scope. Vanadium complexes with chiral hydroxamic acid ligands have shown effectiveness for the asymmetric epoxidation of homoallylic alcohols, a substrate class for which the Sharpless method is less effective.[10] Tungsten-based catalysts have also been developed that can utilize aqueous hydrogen peroxide, an environmentally benign oxidant.[11]
Performance Comparison of Chiral Epoxidation Catalysts
The efficacy of an asymmetric epoxidation method is primarily judged by its chemical yield and its ability to deliver high enantiomeric excess (ee%). The choice of catalyst system and oxidant is paramount in achieving the desired stereochemical outcome.[1] The following table summarizes representative performance data for these leading catalyst systems across a range of common olefin substrates.
| Catalyst System | Substrate | Oxidant | Yield (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Sharpless (Ti/DIPT) | Geraniol | TBHP | 70-80 | 90-95 | 5-10 | [12] |
| Sharpless (Ti/DIPT) | Cinnamyl alcohol | TBHP | 87 | 94 | 5 | [12] |
| Sharpless (Ti/DIPT) | (E)-Hex-2-en-1-ol | TBHP | >95 | >95 | 5-10 | [12] |
| Jacobsen-Katsuki (Mn-salen) | cis-β-Methylstyrene | NaOCl | ~95 | >98 | 4-8 | [12] |
| Jacobsen-Katsuki (Mn-salen) | 1,2-Dihydronaphthalene | m-CPBA/NMO | 96 | 97 | 5 | [12] |
| Shi (Fructose-derived ketone) | trans-Stilbene | Oxone | 99 | >99 | 20-30 | [12] |
| Shi (Fructose-derived ketone) | Styrene | Oxone | 85 | 92 | 20-30 | [12] |
| Vanadium (V-BHA) | Homoallylic Alcohol | CHP | High | 96 | 1 | [10] |
| Tungsten (W-BHA) | Cinnamyl alcohol | H₂O₂ (aq) | 87 | 94 | 5 | [11] |
TBHP: tert-Butyl hydroperoxide; CHP: Cumene hydroperoxide; BHA: Bishydroxamic acid.
Experimental Protocols
Accurate and reproducible experimental procedures are critical for success in asymmetric synthesis. Below are generalized protocols for key epoxidation reactions and product analysis.
General Protocol for Sharpless Asymmetric Epoxidation (DIPT)
This protocol is a representative procedure for the catalytic epoxidation of an allylic alcohol.[13]
-
Preparation : Add powdered 4Å molecular sieves to a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen). Cool the flask to -20 °C.
-
Solvent and Reagents : Add anhydrous dichloromethane (CH₂Cl₂) to the flask, followed by L-(+)-Diisopropyl tartrate (DIPT) and Titanium(IV) isopropoxide (Ti(OiPr)₄). Stir the resulting mixture at -20 °C for 30 minutes.
-
Substrate Addition : Add the allylic alcohol substrate to the catalyst mixture.
-
Oxidant Addition : Add a solution of tert-butyl hydroperoxide (TBHP) in dichloromethane dropwise over a period of time, maintaining the temperature at -20 °C.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate. Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. Filter the mixture through Celite® to remove metal salts, washing thoroughly with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Jacobsen-Katsuki Epoxidation
This procedure is a generalized method for the epoxidation of an unfunctionalized alkene.[1]
-
Reaction Setup : Dissolve the olefin substrate in a suitable solvent, such as dichloromethane, in a flask and cool to the desired temperature (e.g., 0 °C or room temperature).
-
Catalyst Addition : Add the chiral (R,R)-Mn(Salen)Cl catalyst to the solution.
-
Oxidant Addition : Add a buffered solution of the oxidant (e.g., commercial bleach, NaOCl) to the reaction mixture dropwise with vigorous stirring. The use of a phase-transfer catalyst may be beneficial in some cases.
-
Monitoring and Workup : Monitor the reaction by TLC. Upon completion, quench any remaining oxidant with a reducing agent (e.g., sodium thiosulfate). Separate the aqueous and organic layers.
-
Extraction and Purification : Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash, dry, and concentrate. Purify the resulting epoxide by flash column chromatography.
Determination of Enantiomeric Excess (ee%)
Enantiomeric excess is a measure of the purity of a chiral substance, reflecting the degree to which one enantiomer is present in greater amounts than the other.[14] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[14]
Accurate determination of ee% is crucial for evaluating the success of an asymmetric reaction.[15] While polarimetry was historically used, modern and more reliable methods include:[14][16]
-
Chiral High-Performance Liquid Chromatography (HPLC) : The sample is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC) : Similar to HPLC, this method is suitable for volatile and thermally stable compounds and uses a column with an optically active stationary phase to separate enantiomers.[15]
-
NMR Spectroscopy with Chiral Shift Reagents : In the presence of a chiral lanthanide shift reagent or a chiral solvating agent, the NMR signals for the two enantiomers are differentiated, allowing for their integration and the calculation of the enantiomeric ratio.
Visualizing Workflows and Mechanisms
Diagrams are essential for understanding complex experimental processes and catalytic cycles. The following visualizations are provided in DOT language for clarity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. youtube.com [youtube.com]
- 5. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 6. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 10. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 14. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Probing the Sharpless Epoxidation: A Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cornerstone reactions like the Sharpless asymmetric epoxidation is paramount for innovation. Isotopic labeling studies have been instrumental in elucidating the mechanistic nuances of this Nobel Prize-winning reaction. This guide provides a comparative overview of the key isotopic labeling experiments that have shaped our understanding of the Sharpless epoxidation, presenting the supporting data, experimental protocols, and a visual representation of the mechanistic pathways.
The Sharpless epoxidation is a highly enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. The reaction typically employs a catalytic system composed of titanium tetra(isopropoxide), diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. While the overall transformation is well-established, the precise mechanism of oxygen transfer from the peroxide to the alkene has been a subject of detailed investigation, with isotopic labeling playing a pivotal role.
Mechanistic Insights from Isotopic Labeling
Two primary isotopic labeling strategies have been employed to probe the SharPless epoxidation mechanism: ¹⁸O-labeling to trace the path of the oxygen atom and deuterium labeling to investigate kinetic isotope effects (KIEs). These studies have been crucial in distinguishing between several plausible mechanistic pathways.
¹⁸O-Labeling Studies: Unraveling the Oxygen Transfer Pathway
A key question in the Sharpless epoxidation mechanism is the nature of the oxygen-donating species. Does the reaction proceed through a peroxo-metal complex or an alkylperoxo-metal complex? To answer this, ¹⁸O-labeling experiments were conducted.
In these experiments, the reaction is carried out using ¹⁸O-labeled tert-butyl hydroperoxide (t-BuOO¹⁸H). The position of the ¹⁸O label in the final epoxy alcohol product provides direct evidence for the mechanism of oxygen transfer.
Key Finding: Studies have shown that the ¹⁸O label is incorporated into the epoxide ring of the product. This result strongly supports a mechanism where the oxygen atom is transferred from an alkylperoxo-titanium species. If the reaction proceeded through a peroxo-metal intermediate formed by the cleavage of the O-O bond prior to the olefinic attack, the label would likely be scrambled. The retention of the label in the epoxide confirms that the peroxide O-O bond is intact during the oxygen transfer to the allylic alcohol.
Deuterium Labeling and Kinetic Isotope Effects (KIEs)
The measurement of kinetic isotope effects (KIEs) by replacing hydrogen with deuterium at specific positions in the allylic alcohol substrate provides valuable information about the transition state of the rate-determining step. In the context of the Sharpless epoxidation, secondary deuterium KIEs have been particularly informative.
A study by Finn and Sharpless investigated the secondary deuterium KIE by using an allylic alcohol deuterated at the carbinol position (the carbon bearing the hydroxyl group).
Key Finding: The secondary deuterium kinetic isotope effect was found to be near unity (kH/kD ≈ 1). This indicates that there is no significant change in the hybridization or bonding environment of the carbinol carbon in the rate-determining transition state. This finding is consistent with a mechanism where the primary interaction leading to the transition state involves the coordination of the titanium catalyst to the double bond of the allylic alcohol, rather than a significant electronic change at the hydroxyl-bearing carbon.
Comparison of Mechanistic Proposals
The isotopic labeling data, in conjunction with kinetic and structural studies, has allowed for the refinement of the proposed mechanism for the Sharpless epoxidation. The evidence points away from mechanisms involving a pre-formed peroxo-metal species and towards a mechanism where the intact alkyl hydroperoxide is coordinated to the titanium center.
| Mechanistic Proposal | Supporting Isotopic Labeling Evidence | Status |
| Oxygen transfer from a pre-formed peroxo-metal complex | Inconsistent with ¹⁸O-labeling studies which show no scrambling of the label. | Unlikely |
| Oxygen transfer from a coordinated alkylperoxo-metal complex | Consistent with ¹⁸O-labeling studies showing direct transfer of the peroxide oxygen. | Favored |
| Rate-determining step involves significant change at the carbinol center | Inconsistent with the near-unity secondary deuterium KIE. | Unlikely |
| Rate-determining step involves coordination of the alkene to the titanium center | Consistent with the near-unity secondary deuterium KIE. | Favored |
Experimental Protocols
General Protocol for ¹⁸O-Labeling Study
-
Preparation of ¹⁸O-labeled TBHP: Tert-butyl hydroperoxide is synthesized using ¹⁸O-labeled hydrogen peroxide. The isotopic enrichment of the TBHP should be determined by mass spectrometry.
-
Sharpless Epoxidation: The epoxidation of the desired allylic alcohol is carried out under standard Sharpless conditions using the ¹⁸O-labeled TBHP. A control reaction with unlabeled TBHP should be run in parallel.
-
Product Isolation and Analysis: The resulting epoxy alcohol is isolated and purified. The incorporation and position of the ¹⁸O label are determined using mass spectrometry (e.g., GC-MS or LC-MS) and potentially ¹⁷O NMR spectroscopy if applicable.
General Protocol for Secondary Deuterium KIE Study
-
Synthesis of Deuterated Allylic Alcohol: The allylic alcohol deuterated at the carbinol position is synthesized. For example, by reduction of the corresponding α,β-unsaturated aldehyde with a deuterium source like sodium borodeuteride. The level of deuterium incorporation should be verified by ¹H NMR spectroscopy and mass spectrometry.
-
Kinetic Measurements: Competitive or parallel kinetic experiments are performed with the deuterated and non-deuterated allylic alcohols under identical Sharpless epoxidation conditions. The progress of the reactions is monitored over time by a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy) to determine the respective reaction rates (kH and kD).
-
Calculation of KIE: The kinetic isotope effect is calculated as the ratio of the rate constants (kH/kD).
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of the Sharpless epoxidation and a general workflow for an isotopic labeling study.
Caption: Proposed catalytic cycle for the Sharpless epoxidation.
Caption: General workflow for an isotopic labeling study.
A Comparative Guide to Computational Modeling for Predicting Stereochemical Outcomes with DIPT
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. Chiral ligands, such as Diisopropyl Tartrate (DIPT), are instrumental in guiding reactions to produce a desired stereoisomer. The ability to predict the stereochemical outcome of a reaction before committing to extensive experimental work offers a significant advantage in terms of time, resources, and efficiency. This guide provides a comparative overview of computational modeling techniques used to predict the enantioselectivity of reactions, with a focus on those employing DIPT and its close analogues, and contrasts their performance with other prominent chiral ligand systems.
Computational Approaches: Mechanism-Based vs. Data-Driven
Two primary computational strategies have emerged for predicting enantioselectivity: mechanism-based quantum mechanics (QM) approaches and data-driven machine learning (ML) models.[1]
-
Mechanism-Based (Quantum Mechanics): This approach, dominated by Density Functional Theory (DFT), involves calculating the energy of the transition states for the pathways leading to each enantiomer.[2] The predicted enantiomeric excess (% ee) is derived from the calculated energy difference between these diastereomeric transition states. This method provides deep mechanistic insight but can be computationally expensive.[2]
-
Data-Driven (Machine Learning): ML models are trained on existing datasets of reactions with known stereochemical outcomes.[1] By learning the complex relationships between the structures of the reactants, catalysts, and the resulting enantioselectivity, these models can make rapid predictions for new reactions without explicitly calculating transition states.[1] Their predictive power is, however, dependent on the quality and scope of the training data.
Case Study 1: DIPT/DET-Mediated Asymmetric Epoxidation (The Sharpless Epoxidation)
The Sharpless asymmetric epoxidation is a renowned method for converting prochiral allylic alcohols into chiral epoxides with high enantioselectivity.[3] The catalyst is typically formed in situ from titanium tetraisopropoxide (Ti(O-i-Pr)₄) and a chiral dialkyl tartrate, such as DIPT or Diethyl Tartrate (DET).[3] Due to their structural and functional similarity, computational studies on DET are highly relevant to understanding DIPT-catalyzed systems.
Computational Performance: DFT Predictions vs. Experimental Reality
Table 1: Comparison of Experimental and DFT-Predicted Enantiomeric Excess for Epoxidation Reactions
| Substrate | Chiral Ligand/Catalyst System | Experimental ee (%) | Predicted ee (%) (Method) | Reference |
| trans-2-Hexen-1-ol | Ti(O-i-Pr)₄ / (+)-DET | >95 | Qualitative agreement | [7] |
| Geraniol | Ti(O-i-Pr)₄ / (+)-DET | >95 | Qualitative agreement | [7] |
| Various Alkenes | Dioxirane-based catalysts | 0-98 | R² = 0.66 (B3LYP/6-31G*) | [5] |
| Allyl Alcohol | Ti(OiPr)₄ / (+)-DIPT | 73 | Not explicitly calculated | [8] |
Note: Direct quantitative prediction values for specific DIPT-catalyzed Sharpless epoxidations are sparse in the literature; however, DFT has been shown to qualitatively rationalize the observed high selectivities. The quantitative success in similar epoxidation systems, like those catalyzed by dioxiranes, underscores the potential of DFT for accurate prediction.
Experimental Protocol: Asymmetric Epoxidation of Geraniol
The following is a representative protocol for the Sharpless asymmetric epoxidation of geraniol, a common benchmark substrate.
Materials:
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
L-(+)-Diethyl Tartrate (L-(+)-DET) or L-(+)-Diisopropyl Tartrate (L-(+)-DIPT)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4Å Molecular Sieves, powdered
-
Aqueous solution of NaOH or ferrous sulfate/tartaric acid for workup
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous dichloromethane and powdered 4Å molecular sieves. Cool the mixture to -20 °C.
-
Add L-(+)-DET or L-(+)-DIPT to the cooled solvent, followed by the dropwise addition of titanium (IV) isopropoxide. Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[9]
-
Substrate Addition: Add geraniol to the catalyst mixture and stir for a further 15 minutes.
-
Epoxidation: Add a solution of tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite or a freshly prepared solution of ferrous sulfate and tartaric acid to decompose the excess peroxide.[10] Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
-
Extraction and Purification: Filter the mixture to remove solids. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Comparison with an Alternative Chiral Ligand: (S)-BINOL
To provide a comparative context, we examine the performance of computational models for another "privileged" class of chiral ligands: 1,1'-Bi-2-naphthol (BINOL) and its derivatives.[6] BINOL-based catalysts, particularly chiral phosphoric acids, are highly effective in a wide range of asymmetric transformations.[11]
Computational Performance for BINOL-based Catalysis
Computational studies on BINOL-catalyzed reactions have also shown a strong correlation between predicted and experimental enantioselectivities. DFT calculations can rationalize the stereoinduction mechanism, which often arises from non-covalent interactions between the substrate and the chiral ligand.[2][12]
Table 2: Comparison of Experimental and DFT-Predicted Enantiomeric Excess for (S)-BINOL-Phosphoric Acid Catalyzed Reactions
| Reaction Type | Substrate Example | Experimental ee (%) | Predicted ee (%) (Method) | Reference |
| Friedel-Crafts Alkylation | Indole + N-Boc imine | 96 | 98 (B3LYP) | [6] |
| Allylboration of Skatoles | Skatole + Allylboronic ester | 94 | Good qualitative agreement | [13] |
| Nazarov Cyclization | Divinyl Ketone | High | High (predicted) | [2] |
Visualizing the Computational and Experimental Workflow
The interplay between computational modeling and experimental validation is crucial for the efficient development of new asymmetric catalytic reactions.
Logical Framework for Model Selection
Choosing the right computational approach is critical and depends on several factors, including the novelty of the reaction and the availability of data.
Conclusion
Computational modeling has become an indispensable tool in the field of asymmetric synthesis. For reactions utilizing DIPT and its analogs, as well as other privileged chiral ligands like BINOL, both DFT and machine learning approaches offer powerful predictive capabilities. While DFT provides deep mechanistic insights at a higher computational cost, machine learning excels at rapid screening when sufficient data is available. The most effective strategy often involves a synergistic combination of both, where computational predictions guide targeted experiments, and experimental results serve to refine and validate the computational models. This iterative process accelerates the discovery and optimization of highly stereoselective reactions, ultimately advancing the synthesis of complex chiral molecules for research, medicine, and industry.
References
- 1. Harnessing Computational Methods in Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. york.ac.uk [york.ac.uk]
- 9. odinity.com [odinity.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Titanium and Vanadium Catalysts in Asymmetric Epoxidation with DIPT and Other Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
The asymmetric epoxidation of allylic alcohols is a cornerstone transformation in synthetic organic chemistry, providing critical chiral building blocks for the synthesis of pharmaceuticals and natural products. The development of stereoselective catalysts has been paramount to the utility of this reaction. Among the most prominent systems are those based on titanium and vanadium. This guide provides an objective comparison of the performance of the classic Sharpless titanium-diisopropyl tartrate (DIPT) catalyst system and emerging vanadium-based catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison
The Sharpless asymmetric epoxidation, utilizing a catalyst formed in situ from titanium(IV) isopropoxide and diisopropyl tartrate (DIPT), is renowned for its high enantioselectivity, particularly for prochiral and primary allylic alcohols, often achieving enantiomeric excesses (ee) greater than 90%.[1][2] Vanadium-based catalysts, typically paired with chiral hydroxamic acid or Schiff base ligands, have also emerged as powerful tools for asymmetric epoxidation. While direct comparison with DIPT as the ligand is uncommon for vanadium, these systems show competitive and sometimes complementary selectivity, especially for challenging substrates like homoallylic alcohols where the Sharpless method is less effective.[3]
Below is a summary of the performance of titanium/DIPT and representative vanadium/chiral ligand systems in the asymmetric epoxidation of various allylic alcohols.
| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (E)-Geraniol | Ti(OiPr)₄ / (+)-DIPT | TBHP | CH₂Cl₂ | -20 | 3-4 | 77 | >95 | J. Am. Chem. Soc. 1987, 109, 5765 |
| (Z)-3-methyl-2-penten-1-ol | Ti(OiPr)₄ / (+)-DIPT | TBHP | CH₂Cl₂ | -20 | 3 | 89 | >98 | J. Am. Chem. Soc. 1987, 109, 5765 |
| Cinnamyl alcohol | Ti(OiPr)₄ / (+)-DET | TBHP | CH₂Cl₂ | -12 | 11 | 88 | 95 | J. Am. Chem. Soc. 1987, 109, 5765 |
| Divinyl carbinol | Ti(OiPr)₄ / (+)-DIPT | TBHP | CH₂Cl₂ | -15 | 20 | 63 | >99 | Org. Synth. 2022, 99, 1 |
| (Z)-3-Phenyl-2-propen-1-ol | VO(OiPr)₃ / Chiral Hydroxamic Acid | TBHP | Toluene | 0 | 18 | 96 | 94 | Angew. Chem. Int. Ed. 2005, 44, 4389 |
| 1-Hydroxymethyl-1-cyclohexene | VO(OiPr)₃ / Chiral Hydroxamic Acid | TBHP | Toluene | 0 | 24 | 93 | 92 | Angew. Chem. Int. Ed. 2005, 44, 4389 |
| (E)-2-Hexen-1-ol | VO(acac)₂ / Chiral Ligand | TBHP | Water | RT | 24 | 81 | 94 | J. Org. Chem. 2009, 74, 3350 |
| 2-Methyl-2-propen-1-ol | VO(OiPr)₃ / C₁-Symmetric Hydroxamic Acid | TBHP | CH₂Cl₂ | 0 | 24 | >99 | 71 | Molecules 2023, 28, 4311 |
Experimental Protocols
Titanium-Catalyzed Sharpless Asymmetric Epoxidation (General Procedure)
This protocol is a representative example for the Sharpless Asymmetric Epoxidation.[4]
Materials:
-
Allylic alcohol (1.0 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.16 equiv)
-
(+)-Diisopropyl L-tartrate ((+)-DIPT, 0.18 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., isooctane or toluene, ~5.5 M, 2.0 equiv)
-
Powdered 3Å or 4Å molecular sieves
-
Aqueous workup solutions (e.g., citric acid, NaOH, brine)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with anhydrous dichloromethane and powdered molecular sieves (approx. 1-2 g per 10 mmol of alcohol).
-
The flask is cooled to -15 °C in an ice/salt bath.
-
(+)-Diisopropyl L-tartrate is added via syringe, followed by the addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at this temperature.
-
The allylic alcohol is added to the catalyst mixture.
-
tert-Butyl hydroperoxide is added dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a suitable quenching agent.
-
The mixture is warmed to room temperature and stirred for 1 hour. A standard aqueous workup procedure is then followed to isolate the epoxy alcohol. This often involves filtration to remove titanium salts, followed by extraction, washing, drying, and purification by column chromatography or distillation.
Vanadium-Catalyzed Asymmetric Epoxidation with a Chiral Hydroxamic Acid Ligand (General Procedure)
This protocol is a representative example based on procedures for vanadium-catalyzed epoxidation using chiral hydroxamic acid ligands.[5][6]
Materials:
-
Allylic alcohol (1.0 equiv)
-
Vanadium(V) oxytriisopropoxide (VO(OiPr)₃, 0.01-0.05 equiv)
-
Chiral hydroxamic acid ligand (e.g., C₂-symmetric bishydroxamic acid, 0.01-0.075 equiv)
-
Anhydrous toluene or dichloromethane
-
Aqueous tert-butyl hydroperoxide (TBHP, ~70%, 1.5-2.0 equiv) or Cumene hydroperoxide (CHP)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, the chiral hydroxamic acid ligand and the solvent (e.g., toluene) are added.
-
The vanadium source (VO(OiPr)₃) is added, and the resulting solution is stirred at room temperature for 30-60 minutes to allow for complex formation.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C).
-
The allylic alcohol is added, followed by the dropwise addition of the oxidant (aqueous TBHP or CHP).
-
The reaction is stirred at the specified temperature until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is quenched, typically by the addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.
Mechanistic Pathways and Workflows
The following diagrams illustrate the generally accepted catalytic cycles for the titanium- and vanadium-catalyzed epoxidation reactions, as well as a typical experimental workflow.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scilit.com [scilit.com]
- 3. Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 6. Vanadium-catalyzed asymmetric epoxidation of allylic alcohols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Routes Utilizing Diisopropyl D-(-)-tartrate for Chiral Epoxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral epoxides is a critical step in the development of numerous pharmaceuticals and complex molecules. Diisopropyl D-(-)-tartrate (DIPT) is a widely utilized chiral auxiliary, primarily in the Sharpless asymmetric epoxidation, for the stereocontrolled synthesis of 2,3-epoxyalcohols. This guide provides an objective comparison of synthetic routes employing DIPT with alternative methods, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable synthetic strategy.
Performance Comparison of Asymmetric Epoxidation Methods
The efficacy of an asymmetric epoxidation method is evaluated based on its enantioselectivity (enantiomeric excess, ee), chemical yield, substrate scope, and reaction conditions. This section compares the Sharpless asymmetric epoxidation using Diisopropyl D-(-)-tartrate (DIPT) and Diethyl L-(+)-tartrate (DET) with the Jacobsen-Katsuki epoxidation, a prominent alternative.
Data Summary: Sharpless Asymmetric Epoxidation (DIPT vs. DET)
The choice between DIPT and DET in the Sharpless epoxidation can influence both the yield and the enantioselectivity of the reaction, with the optimal choice often being substrate-dependent.[1] Generally, DIPT is favored for the kinetic resolution of secondary allylic alcohols and can lead to higher selectivity in some cases.[1]
| Substrate | Chiral Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Geraniol | (+)-DET | Ti(Oi-Pr)₄/TBHP | -20 | 3.5 | 95 | 91 | J. Am. Chem. Soc. 1987, 109, 5765–5780[1] |
| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT | Ti(Oi-Pr)₄/TBHP | -20 | 8 | 85 | >98 | J. Am. Chem. Soc. 1987, 109, 5765–5780 |
| (Z)-3-Decen-1-ol | (+)-DIPT | Ti(Oi-Pr)₄/TBHP | -20 | 24 | 70 | 95 | J. Am. Chem. Soc. 1987, 109, 5765–5780 |
| 2-Propen-1-ol | (+)-DET | Ti(Oi-Pr)₄/TBHP | -20 | 2 | 80 | 86 | J. Am. Chem. Soc. 1987, 109, 5765–5780 |
| (E)-2-Hexen-1-ol | (+)-DIPT | Ti(Oi-Pr)₄/TBHP | -20 | 3 | 89 | >98 | J. Am. Chem. Soc. 1987, 109, 5765–5780 |
Data Summary: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful alternative for the enantioselective epoxidation of unfunctionalized alkenes, a substrate class for which the Sharpless epoxidation is not suitable.[2][3] It utilizes a chiral manganese-salen complex as the catalyst.[2]
| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |
| Indene | (R,R)-Mn(salen) | NaOCl | 90 | 85-88 | J. Org. Chem. 1997, 62, 2222-2229[4][5] |
| Styrene | (R,R)-Mn(salen) | NaOCl | - | 57 (up to 86 at -78 °C) | Not specified |
| cis-β-Methylstyrene | (R,R)-Mn(salen) | NaOCl | 76 | 92 | J. Am. Chem. Soc. 1991, 113, 7063 |
| 1-Phenylcyclohexene | Mn(salen-a)Cl | - | - | 82.3 | Heterocycles 2005, 65, 1385-1392[6] |
| 6-Cyano-2,2-dimethylchromene | Mn(salen-a)Cl | - | - | 80.1 | Heterocycles 2005, 65, 1385-1392[6] |
Experimental Protocols
Detailed methodologies for the Sharpless and Jacobsen epoxidations are provided below.
Sharpless Asymmetric Epoxidation of Geraniol using (+)-DET
This protocol is a representative example of a catalytic Sharpless epoxidation.
-
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[1]
-
Anhydrous dichloromethane is added to the flask.
-
The flask is cooled to -20 °C using a cooling bath (e.g., dry ice/acetone).
-
L-(+)-diethyl tartrate (0.06 eq.) is added to the stirred suspension.[1]
-
Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.[1]
-
A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.[1]
-
Geraniol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The resulting gel is filtered, and the organic layer is separated, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
-
Jacobsen-Katsuki Epoxidation of Indene
This protocol is a general procedure for the Jacobsen-Katsuki epoxidation.
-
Materials:
-
Indene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]
-
Commercial bleach (sodium hypochlorite, NaOCl)
-
Dichloromethane (CH₂Cl₂)
-
4-(3-phenylpropyl)pyridine N-oxide (P₃NO) (optional, as an axial ligand to improve rate and catalyst stability)[4][5]
-
Buffer solution (e.g., Na₂HPO₄)
-
-
Procedure:
-
A solution of the alkene (e.g., indene) and the (R,R)-Mn(salen)Cl catalyst (typically 1-5 mol%) in dichloromethane is prepared in a round-bottom flask. If used, the axial ligand is also added at this stage.
-
A buffered solution of sodium hypochlorite (bleach) is prepared, with the pH adjusted to approximately 11.3 with NaOH.
-
The buffered bleach solution is added to the vigorously stirred solution of the alkene and catalyst.
-
The reaction is stirred at room temperature or cooled, depending on the substrate.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude epoxide is purified by flash chromatography on silica gel.
-
Mechanistic and Workflow Diagrams
Sharpless Asymmetric Epoxidation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Jacobsen-Katsuki Epoxidation Catalytic Cycle
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
General Experimental Workflow for Asymmetric Epoxidation
Caption: General experimental workflow for asymmetric epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
Safety Operating Guide
Proper Disposal Procedures for Diisopropyl (S-(R,R))-tartrate
For immediate reference, this document outlines the essential safety and logistical information for the proper disposal of Diisopropyl (S-(R,R))-tartrate, ensuring the safety of laboratory personnel and compliance with regulatory standards.**
Researchers, scientists, and drug development professionals must handle Diisopropyl (S-(R,R))-tartrate with care, adhering to the following procedural guidance for its disposal. The primary disposal route involves treating it as chemical waste to be handled by a licensed professional waste disposal service.
Pre-Disposal and Handling
Before disposal, it is crucial to handle the substance with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye protection.[1][2] Work should be conducted in a well-ventilated area or under a fume hood.[3][4] Avoid direct contact with skin and eyes, and do not breathe in any mist or vapors.[2][3][5] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Spill Containment
In the event of a spill, the material should be soaked up with an inert absorbent material such as sand, silica gel, or a universal binder.[5] The collected material should then be placed in suitable, closed containers for disposal.[5][6]
Disposal Protocol
The recommended procedure for the disposal of Diisopropyl (S-(R,R))-tartrate is to entrust it to a licensed professional waste disposal service.[3] The substance, along with any contaminated materials, should be placed in a suitable, sealed container that is clearly labeled.[5][6]
It is imperative to adhere to all applicable federal, state, and local environmental regulations regarding the disposal of chemical waste.
Quantitative Data
The following table summarizes key quantitative data for Diisopropyl (S-(R,R))-tartrate:
| Property | Value |
| Molecular Formula | C10H18O6 |
| Molecular Weight | 234.25 g/mol |
| Boiling Point | 275 °C / 527 °F @ 760 mmHg |
| Flash Point | 110 °C / 230 °F |
| Density | 1.114 g/mL at 25 °C |
Experimental Protocols
The disposal procedures outlined are based on standard safety protocols for chemical waste management as detailed in the substance's Safety Data Sheets.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Diisopropyl (S-(R,R))-tartrate.
Figure 1. Logical workflow for the proper disposal of Diisopropyl (S-(R,R))-tartrate.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl (S-(R,R))-tartrate
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe and efficient handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for Diisopropyl (S-(R,R))-tartrate, offering procedural, step-by-step guidance to ensure operational integrity and personnel safety. By adhering to these protocols, you can minimize risks and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
While Diisopropyl (S-(R,R))-tartrate is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to prevent potential irritation and ensure safe handling. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or punctures. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat is required to protect against spills. |
| Respiratory Protection | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not necessary. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be appropriate. |
Operational Plan: Step-by-Step Handling Procedure
Given that Diisopropyl (S-(R,R))-tartrate is a viscous liquid, specific handling techniques should be employed to ensure accurate measurement and prevent contamination.
Preparation:
-
Ensure that the work area, typically a fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Assemble all necessary equipment, including appropriate glassware, pipettes (positive displacement or wide-bore tips are recommended for viscous liquids), and a container for waste.
-
Don the appropriate personal protective equipment as outlined in the table above.
Handling:
-
When opening the container, do so slowly to release any potential pressure.
-
To transfer the viscous liquid, use a positive displacement pipette or a glass pipette with a wide opening. Alternatively, the substance can be carefully poured.
-
If pouring, do so slowly and steadily to avoid splashing. A spatula can be used to guide the liquid flow.
-
After transferring the desired amount, securely close the container.
-
Clean any spills immediately with an absorbent material.
Storage:
-
Store Diisopropyl (S-(R,R))-tartrate in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Managing Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
Waste Collection:
-
Collect all waste containing Diisopropyl (S-(R,R))-tartrate, including contaminated consumables like pipette tips and absorbent materials, in a designated and clearly labeled waste container.
-
The container should be labeled as "Non-hazardous Chemical Waste" or as per your institution's specific guidelines.
Disposal Procedure:
-
Do not dispose of Diisopropyl (S-(R,R))-tartrate down the drain or in regular trash.
-
Follow your institution's established procedures for the disposal of non-hazardous chemical waste. This typically involves collection by a certified waste management company.
-
Ensure the waste container is securely sealed before it is removed from the laboratory.
Logical Workflow for Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of Diisopropyl (S-(R,R))-tartrate, from initial preparation to final disposal.
Caption: Logical workflow for handling Diisopropyl (S-(R,R))-tartrate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
